Diphenoxylate hydrochloride
Description
Properties
IUPAC Name |
ethyl 1-(3-cyano-3,3-diphenylpropyl)-4-phenylpiperidine-4-carboxylate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H32N2O2.ClH/c1-2-34-28(33)29(25-12-6-3-7-13-25)18-21-32(22-19-29)23-20-30(24-31,26-14-8-4-9-15-26)27-16-10-5-11-17-27;/h3-17H,2,18-23H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHTAFWKOISOCBI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CCN(CC1)CCC(C#N)(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H33ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
915-30-0 (Parent) | |
| Record name | Diphenoxylate hydrochloride [USP] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003810808 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID3047843 | |
| Record name | Diphenoxylate hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3047843 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
489.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3810-80-8 | |
| Record name | Diphenoxylate hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3810-80-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Diphenoxylate hydrochloride [USP] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003810808 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Diphenoxylate hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3047843 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Diphenoxylate hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.171 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | DIPHENOXYLATE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W24OD7YW48 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Molecular Siege of Enteric Motility: A Technical Guide to Diphenoxylate Hydrochloride's Mechanism of Action on Enteric Neurons
For Immediate Release
This technical guide provides an in-depth analysis of the mechanism of action of diphenoxylate hydrochloride on the enteric nervous system. Designed for researchers, scientists, and drug development professionals, this document elucidates the molecular interactions, signaling pathways, and physiological consequences of diphenoxylate's activity, with a focus on its potent antidiarrheal effects. Through a detailed examination of experimental data and methodologies, this paper aims to provide a comprehensive resource for understanding this widely used therapeutic agent.
Executive Summary
This compound is a potent synthetic opioid agonist primarily used for the treatment of diarrhea. Its therapeutic effect is mediated through its active metabolite, difenoxin (diphenoxylic acid), which exerts a powerful inhibitory influence on the motility of the gastrointestinal tract. This action is accomplished by targeting opioid receptors located on neurons within the enteric nervous system (ENS), the intrinsic neural network of the gut. Specifically, diphenoxylate's primary mechanism involves the activation of μ (mu)-opioid receptors on myenteric plexus neurons. This receptor activation initiates a cascade of intracellular events, leading to a reduction in the release of pro-motility neurotransmitters, principally acetylcholine (B1216132) (ACh), thereby decreasing smooth muscle contractility and prolonging intestinal transit time.
Pharmacological Profile and Receptor Selectivity
Diphenoxylate itself is a prodrug that undergoes rapid hydrolysis in the body to form its pharmacologically active metabolite, difenoxin. Difenoxin exhibits a significantly higher affinity and activity at opioid receptors compared to the parent compound. The primary target of difenoxin is the μ-opioid receptor, although it also possesses some activity at δ (delta)-opioid receptors. Its selectivity for peripheral receptors in the gut, coupled with poor penetration of the blood-brain barrier at therapeutic doses, minimizes central nervous system side effects.
Receptor Binding Affinities
The affinity of diphenoxylate and its metabolite for opioid receptors has been quantified in various studies. Difenoxin, the active metabolite, is approximately five times more potent than diphenoxylate. The binding affinities (Ki) provide a measure of the drug's potency at the receptor level.
| Compound | Receptor Subtype | Binding Affinity (Ki) in nM | Tissue/Assay Type |
| Difenoxin | μ-Opioid | ~1.4 - 4.5 | Guinea pig brain membranes |
| Difenoxin | δ-Opioid | ~430 | Guinea pig brain membranes |
| Diphenoxylate | μ-Opioid | ~25 | Guinea pig brain membranes |
Table 1: Summary of opioid receptor binding affinities for difenoxin and diphenoxylate. Data compiled from various in vitro binding studies.
Molecular Mechanism of Action on Enteric Neurons
The binding of difenoxin to μ-opioid receptors on myenteric neurons triggers a series of intracellular signaling events characteristic of Gi/o protein-coupled receptors (GPCRs). This signaling cascade is the cornerstone of its inhibitory effect on gut motility.
G-Protein Coupling and Downstream Signaling
Upon agonist binding, the μ-opioid receptor couples to inhibitory Gi/o proteins. This coupling leads to the dissociation of the Gα and Gβγ subunits, which then modulate the activity of several key intracellular effectors.
-
Inhibition of Adenylyl Cyclase: The activated Gαi subunit directly inhibits the enzyme adenylyl cyclase. This action reduces the intracellular concentration of cyclic AMP (cAMP), a critical second messenger involved in neuronal excitability and neurotransmitter release.
-
Modulation of Ion Channels: The dissociated Gβγ subunit plays a crucial role in modulating ion channel activity, leading to neuronal hyperpolarization and reduced excitability.
-
Activation of G-Protein-Coupled Inwardly Rectifying Potassium (GIRK) Channels: The Gβγ subunit directly binds to and opens GIRK channels, causing an efflux of potassium (K+) ions from the neuron. This results in hyperpolarization of the cell membrane, making it more difficult for the neuron to reach the threshold for firing an action potential.
-
Inhibition of Voltage-Gated Calcium (Ca2+) Channels: The Gβγ subunit also inhibits N-type and P/Q-type voltage-gated Ca2+ channels. This action reduces the influx of calcium ions that is essential for the fusion of synaptic vesicles with the presynaptic membrane, thereby directly inhibiting the release of neurotransmitters.
-
The following diagram illustrates this core signaling pathway.
Caption: Diphenoxylate's core signaling pathway in enteric neurons.
Consequence: Inhibition of Acetylcholine Release
The primary consequence of this signaling cascade is a marked reduction in the release of acetylcholine from presynaptic terminals of excitatory motor neurons in the myenteric plexus. Acetylcholine is a key excitatory neurotransmitter in the gut, responsible for stimulating the contraction of longitudinal and circular smooth muscle layers, which propels intestinal contents forward. By suppressing its release, difenoxin effectively dampens peristalsis. The hyperpolarization and reduced calcium influx work synergistically to decrease the probability of neurotransmitter vesicle fusion and release in response to an action potential.
Key Experimental Evidence and Protocols
The mechanism of diphenoxylate has been elucidated through a variety of experimental models, most notably using isolated gastrointestinal preparations.
Experimental Model: Guinea Pig Ileum Myenteric Plexus-Longitudinal Muscle Preparation
A classic and highly valuable ex vivo model for studying the effects of opioids on enteric neuronal function is the guinea pig ileum myenteric plexus-longitudinal muscle (MP-LM) preparation.
-
Protocol Overview:
-
Tissue Dissection: A segment of the terminal ileum is removed from a euthanized guinea pig. The longitudinal muscle layer, with the firmly attached myenteric plexus, is carefully peeled away from the underlying circular muscle and mucosa.
-
Organ Bath Setup: The MP-LM strip is mounted in an organ bath filled with a physiological salt solution (e.g., Krebs solution) maintained at 37°C and aerated with 95% O2 / 5% CO2. One end of the strip is fixed, and the other is connected to an isometric force transducer to measure muscle contractions.
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Electrical Field Stimulation (EFS): The preparation is stimulated with brief electrical pulses via platinum electrodes. This EFS depolarizes the intrinsic neurons, causing them to fire action potentials and release neurotransmitters (predominantly ACh), which in turn induces muscle contraction.
-
Drug Application: Diphenoxylate or difenoxin is added to the organ bath at varying concentrations. The effect of the drug is quantified by measuring the reduction in the amplitude of the EFS-induced contractions.
-
The following diagram illustrates this experimental workflow.
Caption: Workflow for the guinea pig ileum MP-LM experiment.
Quantitative Data: Functional Inhibition
Studies using this preparation have demonstrated the potent inhibitory effect of diphenoxylate and difenoxin on neurally mediated contractions. The concentration of the drug required to produce a 50% inhibition of the contractile response (IC50) is a key measure of its functional potency.
| Compound | Effect Measured | IC50 (nM) | Experimental Model |
| Difenoxin | Inhibition of EFS-induced contractions | ~5 - 10 | Guinea pig ileum MP-LM |
| Diphenoxylate | Inhibition of EFS-induced contractions | ~30 - 50 | Guinea pig ileum MP-LM |
Table 2: Functional potency of diphenoxylate and difenoxin in inhibiting neurally mediated smooth muscle contraction.
Electrophysiological Studies
Intracellular recording techniques, such as sharp microelectrode or patch-clamp electrophysiology, applied to individual myenteric neurons have provided direct evidence for the cellular mechanism.
-
Protocol Overview:
-
Cell Preparation: Myenteric ganglia are isolated and sometimes enzymatically dissociated to allow access to individual neurons.
-
Recording: A microelectrode is used to impale a neuron or form a high-resistance seal with its membrane (patch-clamp).
-
Measurement: The resting membrane potential, input resistance, and action potential firing are recorded.
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Drug Application: Diphenoxylate/difenoxin is applied via perfusion.
-
Observation: Application of the drug typically causes a membrane hyperpolarization and an increase in membrane conductance, consistent with the opening of K+ channels (GIRK). It also reduces the size of synaptic potentials evoked by stimulating input nerves, consistent with reduced neurotransmitter release.
-
These studies confirm that μ-opioid receptor activation by difenoxin makes enteric neurons less excitable and less effective at transmitting signals, providing a direct cellular-level explanation for the observed decrease in muscle contractility.
Conclusion
The mechanism of action of this compound on enteric neurons is a well-defined process centered on the activation of presynaptic μ-opioid receptors by its active metabolite, difenoxin. This high-affinity interaction initiates a Gi/o protein-mediated signaling cascade that leads to the inhibition of adenylyl cyclase, activation of GIRK channels, and inhibition of voltage-gated calcium channels. The integrated result of these molecular events is a profound and efficacious reduction in the release of acetylcholine from excitatory motor neurons, leading to decreased gastrointestinal motility and the potent antidiarrheal effect for which the drug is utilized. The experimental models and quantitative data presented provide a robust framework for understanding this mechanism and for the future development of peripherally restricted opioid agonists.
Diphenoxylate Hydrochloride: A Technical Guide to its µ-Opioid Receptor Binding Affinity
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the binding affinity of diphenoxylate hydrochloride for the µ-opioid receptor (MOR). Diphenoxylate is a potent anti-diarrheal agent, the primary mechanism of which is the agonism of µ-opioid receptors in the enteric nervous system. This interaction leads to a reduction in intestinal motility and secretion, effectively alleviating diarrheal symptoms. A thorough understanding of its receptor binding characteristics is crucial for further research and development of peripherally restricted opioids with improved therapeutic profiles.
Quantitative Binding Affinity Data
The binding affinity of diphenoxylate for the µ-opioid receptor has been quantified in several studies. The equilibrium dissociation constant (Ki) is a measure of the affinity of a ligand for a receptor, with a lower Ki value indicating a higher affinity. The half-maximal inhibitory concentration (IC50) represents the concentration of a competing ligand that displaces 50% of a radioligand from the receptor.
| Study | Receptor Source | Radioligand | Assay Type | Diphenoxylate Kᵢ (nM) | Diphenoxylate IC₅₀ (nM) | Reference |
| Volpe et al. (2011) | Recombinant human µ-opioid receptor (CHO cells) | [³H]-DAMGO | Radioligand Binding | 25.87 | Not Reported | [1][2] |
| A study cited by Ellis et al. (2018) | Recombinant human µ-opioid receptor | [³H]-DAMGO | Competitive Binding | Not Reported | ~30 | [3] |
Experimental Protocols
Radioligand Competitive Binding Assay (Adapted from Volpe et al., 2011)
This protocol outlines the methodology used to determine the Ki value of diphenoxylate for the human µ-opioid receptor.[1][2]
1. Materials and Reagents:
-
Receptor Source: Cell membrane preparations from Chinese Hamster Ovary (CHO) cells stably expressing the recombinant human µ-opioid receptor.[1]
-
Radioligand: [³H]-DAMGO ([D-Ala², N-MePhe⁴, Gly-ol]-enkephalin), a selective µ-opioid receptor agonist.[1]
-
Test Compound: this compound.
-
Non-specific Binding Control: Naloxone (B1662785), a non-selective opioid receptor antagonist.[1]
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Scintillation Cocktail.
-
Glass Fiber Filters.
2. Procedure:
-
Incubation: In a 96-well plate, cell membranes (10-20 µg of protein) are incubated with a fixed concentration of [³H]-DAMGO (approximately 2 nM) and varying concentrations of diphenoxylate.[1]
-
Total and Non-specific Binding: Wells containing only the radioligand and cell membranes are used to determine total binding. Non-specific binding is determined in the presence of a high concentration of naloxone (e.g., 10 µM) to saturate the receptors.[1]
-
Equilibration: The incubation is carried out at 25°C for 60-90 minutes to allow the binding to reach equilibrium.
-
Filtration: The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.
-
Washing: The filters are washed multiple times with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Scintillation Counting: The filters are placed in scintillation vials with scintillation cocktail, and the radioactivity is measured using a liquid scintillation counter.
3. Data Analysis:
-
The specific binding is calculated by subtracting the non-specific binding from the total binding.
-
The IC50 value for diphenoxylate is determined by non-linear regression analysis of the competition binding data.
-
The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Signaling Pathways and Experimental Workflows
µ-Opioid Receptor Signaling Pathway
Experimental Workflow for Radioligand Binding Assay
The following diagram illustrates the key steps involved in a typical radioligand competitive binding assay to determine the binding affinity of a test compound.
Logical Relationship of Diphenoxylate's Anti-Diarrheal Action
The anti-diarrheal effect of diphenoxylate is a direct consequence of its interaction with µ-opioid receptors in the gastrointestinal tract. This logical flow demonstrates the cause-and-effect relationship from drug administration to the therapeutic outcome.
References
- 1. zenodo.org [zenodo.org]
- 2. Uniform assessment and ranking of opioid μ receptor binding constants for selected opioid drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Predicting opioid receptor binding affinity of pharmacologically unclassified designer substances using molecular docking - PMC [pmc.ncbi.nlm.nih.gov]
- 4. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 5. droracle.ai [droracle.ai]
- 6. researchgate.net [researchgate.net]
- 7. Molecular Mechanisms of Opioid Receptor-Dependent Signaling and Behavior - PMC [pmc.ncbi.nlm.nih.gov]
The Intricate Dance of Structure and Activity: A Technical Guide to Diphenoxylate and its Analogs
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the core principles of the structure-activity relationship (SAR) of diphenoxylate and its analogs. Diphenoxylate, a potent anti-diarrheal agent, and its related compounds have been a subject of extensive research to optimize their therapeutic effects while minimizing central nervous system (CNS) side effects. This document provides a comprehensive overview of their mechanism of action, SAR, experimental evaluation protocols, and the underlying signaling pathways.
Introduction: The Phenylpiperidine Scaffold
Diphenoxylate belongs to the 4-phenylpiperidine (B165713) class of opioids, which are structurally related to the analgesic meperidine.[1] Its clinical utility lies in its ability to slow gastrointestinal motility, thereby increasing fluid and electrolyte absorption from the gut.[2] The development of diphenoxylate and its analogs, most notably its active metabolite difenoxin and the related compound loperamide (B1203769), has been a journey in refining the chemical structure to achieve peripheral selectivity and reduce the potential for abuse and CNS side effects.[2][3]
Mechanism of Action: Targeting the Mu-Opioid Receptor
Diphenoxylate and its analogs exert their anti-diarrheal effects primarily by acting as agonists at the μ (mu)-opioid receptors located in the myenteric plexus of the large intestine.[4] Activation of these G protein-coupled receptors (GPCRs) leads to an inhibition of acetylcholine (B1216132) release, which in turn reduces the tone of the longitudinal and circular smooth muscles of the intestinal wall.[5] This results in decreased peristalsis and prolonged intestinal transit time, allowing for more efficient absorption of water and electrolytes.[2]
Structure-Activity Relationship (SAR)
The SAR of diphenoxylate and its analogs is a fascinating interplay of structural modifications that dictate their potency, selectivity, and pharmacokinetic properties. The core 4-phenylpiperidine scaffold is essential for opioid receptor affinity. Key structural features and their impact on activity are outlined below.
The Diphenylacetonitrile Moiety
The 3,3-diphenyl-3-cyanopropyl group attached to the piperidine (B6355638) nitrogen is a crucial determinant of diphenoxylate's activity.
-
Ester to Carboxylic Acid: Diphenoxylate is a prodrug that is rapidly and extensively metabolized via ester hydrolysis to its active metabolite, diphenoxylic acid (difenoxin).[6] Difenoxin is a more potent anti-diarrheal agent than diphenoxylate.[7] This suggests that the carboxylic acid moiety enhances the interaction with the opioid receptor or improves its pharmacokinetic profile in the gut.
-
Nitrile Group Replacement: Replacement of the nitrile group with other functionalities has been explored. For instance, conversion of the nitrile to a 2-methyl-1,3,4-oxadiazol-5-yl group can lead to compounds that are equipotent to diphenoxylate and loperamide in mouse anti-propulsive assays, but with a significantly lower order of analgesic activity. This indicates that modifications at this position can dissociate the peripheral anti-diarrheal effects from central analgesic effects.
The 4-Phenylpiperidine Core
Modifications to the 4-phenylpiperidine core significantly influence activity.
-
Substitution on the Phenyl Ring: The nature and position of substituents on the 4-phenyl ring can modulate receptor affinity and selectivity. While systematic studies on diphenoxylate analogs are limited, research on related 4-phenylpiperidines has shown that hydrophobic and electronic properties of these substituents play a critical role in receptor binding.
-
Ester Group at C4: The ethyl ester at the 4-position of the piperidine ring in diphenoxylate contributes to its lipophilicity. As mentioned, this group is hydrolyzed in vivo to the more active carboxylic acid (difenoxin).
Comparison with Loperamide
Loperamide, another phenylpiperidine derivative, provides valuable SAR insights. Loperamide's structure includes a tertiary alcohol and a dimethylamide moiety. A key difference is that loperamide is a substrate for the P-glycoprotein efflux pump in the blood-brain barrier, which severely limits its CNS penetration and abuse potential.[8] This highlights the importance of physicochemical properties in determining the central-to-peripheral activity ratio.
Quantitative Data
The following table summarizes the available quantitative data for diphenoxylate and its primary active metabolite, difenoxin.
| Compound | Structure | Mu-Opioid Receptor Binding Affinity (Ki, nM) | Anti-propulsive Activity (ED50, mg/kg, oral) in Charcoal Test (Rat)[9] | Anti-diarrheal Activity (ED50, mg/kg, oral) in Castor Oil Test (Rat)[9] |
| Diphenoxylate |
| 1-100[10] | 8.15 | 0.54 |
| Difenoxin |
| Data not available | 7.10 | 0.16 |
Experimental Protocols
The evaluation of diphenoxylate and its analogs involves a combination of in vitro and in vivo assays to determine their pharmacological profile.
In Vitro Assays
This assay quantifies the affinity of a test compound for the μ-opioid receptor by measuring its ability to displace a radiolabeled ligand.
-
Objective: To determine the inhibition constant (Ki) of a test compound for the μ-opioid receptor.
-
Materials:
-
Receptor Source: Cell membranes from a stable cell line expressing the recombinant human μ-opioid receptor.
-
Radioligand: [³H]-DAMGO (a selective μ-opioid receptor agonist).
-
Test Compound: Diphenoxylate or its analogs.
-
Non-specific Binding Control: Naloxone (a non-selective opioid receptor antagonist) at a high concentration (e.g., 10 µM).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Filtration Apparatus: A cell harvester with glass fiber filters.
-
Scintillation Counter.
-
-
Procedure:
-
Membrane Preparation: Thaw frozen cell membranes and resuspend in ice-cold assay buffer.
-
Assay Setup: In a 96-well plate, add in triplicate:
-
Total Binding: Assay buffer, [³H]-DAMGO, and membrane suspension.
-
Non-specific Binding: Assay buffer, [³H]-DAMGO, Naloxone, and membrane suspension.
-
Competitive Binding: Assay buffer, [³H]-DAMGO, varying concentrations of the test compound, and membrane suspension.
-
-
Incubation: Incubate the plate to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound and free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer.
-
Counting: Measure the radioactivity on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
This functional assay measures the activation of G proteins coupled to the μ-opioid receptor upon agonist binding.
-
Objective: To determine the potency (EC50) and efficacy (Emax) of a test compound in activating G proteins.
-
Materials:
-
Receptor Source: Cell membranes expressing the μ-opioid receptor.
-
Radioligand: [³⁵S]GTPγS.
-
Test Compound: Diphenoxylate or its analogs.
-
GDP (Guanosine diphosphate).
-
Assay Buffer: e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.
-
-
Procedure:
-
Assay Setup: In a 96-well plate, combine cell membranes, GDP, and varying concentrations of the test compound.
-
Initiation of Reaction: Add [³⁵S]GTPγS to initiate the binding reaction.
-
Incubation: Incubate the plate to allow for [³⁵S]GTPγS binding.
-
Termination and Filtration: Terminate the reaction by rapid filtration through glass fiber filters.
-
Counting: Measure the radioactivity on the filters.
-
-
Data Analysis:
-
Subtract non-specific binding (in the presence of a high concentration of unlabeled GTPγS) from all measurements.
-
Plot the specific binding against the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values.
-
In Vivo Assays
This is a widely used model to assess the anti-diarrheal activity of a compound.
-
Objective: To evaluate the ability of a test compound to inhibit castor oil-induced diarrhea.
-
Animals: Mice are typically used.
-
Procedure:
-
Fasting: Fast the animals overnight with free access to water.
-
Grouping: Divide the animals into groups (e.g., vehicle control, positive control like loperamide, and test compound groups at different doses).
-
Treatment: Administer the vehicle, positive control, or test compound orally.
-
Induction of Diarrhea: After a set period (e.g., 60 minutes), administer castor oil orally to all animals.[1]
-
Observation: Place each animal in an individual cage lined with absorbent paper and observe for a defined period (e.g., 4 hours).
-
Data Collection: Record the onset of diarrhea, the number of wet and total fecal droppings, and the total weight of the feces.[1]
-
-
Data Analysis: Calculate the percentage inhibition of defecation and the delay in the onset of diarrhea compared to the vehicle control group.
This assay measures the effect of a compound on intestinal transit time.
-
Objective: To assess the anti-propulsive activity of a test compound.
-
Animals: Rats are commonly used.
-
Procedure:
-
Fasting: Fast the animals overnight with free access to water.
-
Grouping and Treatment: Group the animals and administer the vehicle, positive control (e.g., morphine), or test compound.
-
Charcoal Meal Administration: After a set period, administer a charcoal meal (e.g., 5% charcoal in 10% gum arabic) orally.[9]
-
Sacrifice and Measurement: After a specific time (e.g., 15-30 minutes), sacrifice the animals, dissect the small intestine from the pylorus to the cecum, and measure the total length of the intestine and the distance traveled by the charcoal meal.[9]
-
-
Data Analysis: Calculate the percentage of intestinal transit as (distance traveled by charcoal / total length of the intestine) x 100. The percentage inhibition of transit is then calculated relative to the vehicle control group.
Signaling Pathways and Visualization
The activation of the μ-opioid receptor by diphenoxylate initiates a cascade of intracellular events. The primary pathway involves the coupling to inhibitory G proteins (Gi/o), leading to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and modulation of ion channels. Another important pathway involves the recruitment of β-arrestin, which can lead to receptor desensitization, internalization, and activation of other signaling pathways.
Mu-Opioid Receptor Signaling Pathway
Caption: Mu-opioid receptor signaling cascade initiated by diphenoxylate.
Experimental Workflow: Radioligand Displacement Assay
Caption: Workflow for a radioligand displacement binding assay.
Experimental Workflow: Castor Oil-Induced Diarrhea Model
References
- 1. QSAR study of 4-phenylpiperidine derivatives as mu opioid agonists by neural network method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Diphenoxylate - Wikipedia [en.wikipedia.org]
- 3. Difenoxin - Wikipedia [en.wikipedia.org]
- 4. What is Difenoxin Hydrochloride used for? [synapse.patsnap.com]
- 5. diphenoxylate | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 6. drugs.com [drugs.com]
- 7. Pharmacology of Antidiarrheal Drugs | Annual Reviews [annualreviews.org]
- 8. Loperamide. Survey of studies on mechanism of its antidiarrheal activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Is in vivo dissociation between the antipropulsive and antidiarrheal properties of opioids in rats related to gut selectivity? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. zenodo.org [zenodo.org]
In Vitro Characterization of Diphenoxylate Hydrochloride's Effects on Gut Tissue: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in vitro characterization of diphenoxylate hydrochloride's effects on intestinal tissue. Diphenoxylate is a potent anti-diarrheal agent, and understanding its mechanism of action at the tissue and cellular level is crucial for drug development and research in gastrointestinal motility. This document outlines the key pharmacological effects of diphenoxylate, details established experimental protocols for its in vitro assessment, and presents available quantitative data to facilitate further research.
Mechanism of Action
This compound primarily exerts its anti-diarrheal effects by acting as a μ-opioid receptor agonist in the enteric nervous system (ENS), the intrinsic neuronal network of the gastrointestinal tract.[1] Its principal site of action is the myenteric plexus , a network of ganglia situated between the longitudinal and circular muscle layers of the gut, which plays a critical role in regulating intestinal motility.[1]
Activation of presynaptic μ-opioid receptors on cholinergic neurons within the myenteric plexus inhibits the release of acetylcholine (B1216132) (ACh).[1] Acetylcholine is a primary excitatory neurotransmitter in the gut, responsible for stimulating smooth muscle contraction and peristalsis. By reducing ACh release, diphenoxylate effectively decreases the amplitude and frequency of intestinal smooth muscle contractions, leading to a prolongation of intestinal transit time and increased absorption of water and electrolytes from the gut lumen.[2]
Beyond its primary opioid-mediated mechanism, in vitro studies suggest that diphenoxylate may also exhibit calcium channel blocking activity . It has been shown to inhibit the binding of [3H]nitrendipine, a marker for L-type calcium channels, with a Ki value in the micromolar range (0.5 to 10 μM).[3] This suggests a potential direct effect on smooth muscle cells or neurons by modulating calcium influx, which is essential for muscle contraction and neurotransmitter release.
The active metabolite of diphenoxylate, difenoxin , also contributes to the overall anti-diarrheal effect and has been shown to inhibit vasoactive intestinal peptide (VIP)-induced fluid secretion in the rat jejunum with an ED50 of 0.23 mg/kg, an effect that is reversible by the opioid antagonist naloxone.[4]
Signaling Pathway of Diphenoxylate in Enteric Neurons
The following diagram illustrates the proposed signaling pathway for diphenoxylate's inhibitory action on cholinergic neurons in the myenteric plexus.
Quantitative Data
The following tables summarize the available quantitative data for the in vitro effects of diphenoxylate and its active metabolite, difenoxin.
Table 1: Receptor Binding and Enzyme Inhibition
| Compound | Target | Preparation | Parameter | Value | Reference |
| Diphenoxylate | L-type Calcium Channel | Guinea Pig Cerebral Cortex Membranes | Ki | 0.5 - 10 µM | [3] |
Table 2: Inhibition of Intestinal Secretion
| Compound | Stimulus | Preparation | Parameter | Value | Reference |
| Difenoxin | Vasoactive Intestinal Peptide (VIP) | Rat Jejunum (in vivo perfusion) | ED50 | 0.23 mg/kg | [4] |
Experimental Protocols
Detailed methodologies for key in vitro experiments are provided below. These protocols are based on established practices for studying gastrointestinal motility and pharmacology.
Isolated Guinea Pig Ileum Motility Assay
This ex vivo method is a classic and robust model for assessing the effects of drugs on intestinal smooth muscle contractility.
Objective: To determine the inhibitory effect of this compound on electrically stimulated contractions of the guinea pig ileum.
Materials:
-
Male guinea pig (250-350 g)
-
Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, CaCl2 2.5, MgSO4 1.2, KH2PO4 1.2, NaHCO3 25, Glucose 11)
-
This compound stock solution
-
Carbogen gas (95% O2, 5% CO2)
-
Organ bath with temperature control (37°C) and stimulating electrodes
-
Isotonic force transducer
-
Data acquisition system
Procedure:
-
Tissue Preparation:
-
Humanely euthanize the guinea pig.
-
Excise a segment of the terminal ileum and place it in a petri dish containing oxygenated Krebs-Henseleit solution.
-
Gently flush the lumen to remove contents.
-
Cut the ileum into segments of 2-3 cm.
-
-
Organ Bath Setup:
-
Mount a segment of the ileum in the organ bath containing Krebs-Henseleit solution, maintained at 37°C and continuously bubbled with carbogen.
-
Attach one end of the tissue to a fixed hook and the other to the force transducer.
-
Apply a resting tension of approximately 1 g and allow the tissue to equilibrate for 30-60 minutes, with regular washes every 15 minutes.
-
-
Electrical Field Stimulation (EFS):
-
Apply EFS using parameters such as 0.5 ms (B15284909) pulse width, 0.1 Hz frequency, and a voltage that produces submaximal contractions. These contractions are primarily mediated by the release of acetylcholine from enteric neurons.
-
-
Drug Application:
-
Once a stable baseline of EFS-induced contractions is achieved, add increasing concentrations of this compound to the organ bath in a cumulative manner.
-
Allow the response to each concentration to stabilize before adding the next.
-
Record the inhibition of the contractile response at each concentration.
-
-
Data Analysis:
-
Express the inhibitory effect as a percentage of the baseline EFS-induced contraction.
-
Construct a concentration-response curve and calculate the IC50 value (the concentration of diphenoxylate that produces 50% inhibition of the contractile response).
-
Experimental Workflow: Isolated Guinea Pig Ileum Assay
Measurement of Acetylcholine Release from Myenteric Plexus
This protocol allows for the direct quantification of neurotransmitter release from enteric neurons.
Objective: To measure the inhibitory effect of this compound on the electrically evoked release of acetylcholine from the myenteric plexus-longitudinal muscle preparation of the guinea pig ileum.
Materials:
-
Guinea pig ileum longitudinal muscle-myenteric plexus (LMMP) preparation
-
Krebs-Ringer solution
-
[³H]-Choline chloride
-
Scintillation fluid and counter
-
Stimulating electrodes
-
This compound stock solution
Procedure:
-
Tissue Preparation and Loading:
-
Prepare LMMP strips from the guinea pig ileum.
-
Incubate the strips in Krebs-Ringer solution containing [³H]-choline chloride to allow for the uptake and conversion of choline (B1196258) to [³H]-acetylcholine by cholinergic neurons.
-
-
Superfusion and Stimulation:
-
Place the loaded LMMP strips in a superfusion chamber and continuously perfuse with oxygenated Krebs-Ringer solution.
-
Collect fractions of the superfusate at regular intervals.
-
After a baseline collection period, evoke neurotransmitter release by electrical field stimulation (e.g., 10 Hz for 1 minute). This is the first stimulation period (S1).
-
-
Drug Incubation and Second Stimulation:
-
Following the first stimulation, introduce this compound into the superfusion medium and incubate for a defined period.
-
Apply a second electrical stimulation (S2) in the presence of the drug.
-
-
Measurement of Radioactivity:
-
Measure the radioactivity (in disintegrations per minute, DPM) of the collected superfusate fractions using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the ratio of the tritium (B154650) released during the second stimulation (S2) to that released during the first stimulation (S1).
-
Compare the S2/S1 ratio in the presence of diphenoxylate to the control ratio (without the drug) to determine the percentage inhibition of acetylcholine release.
-
Perform these experiments with a range of diphenoxylate concentrations to generate a concentration-response curve and calculate the IC50 value.
-
Electrophysiological Recording from Myenteric Neurons
Patch-clamp electrophysiology allows for the detailed study of ion channel function in individual enteric neurons.
Objective: To investigate the effects of this compound on voltage-gated calcium and potassium currents in isolated myenteric neurons.
Materials:
-
Isolated myenteric neurons from guinea pig or mouse ileum
-
Patch-clamp amplifier and data acquisition system
-
Micromanipulators and microscope
-
Borosilicate glass capillaries for patch pipettes
-
Extracellular and intracellular recording solutions
-
This compound stock solution
Procedure:
-
Neuron Isolation:
-
Isolate myenteric ganglia from the LMMP preparation by enzymatic digestion.
-
Plate the dissociated neurons on coverslips for recording.
-
-
Patch-Clamp Recording:
-
Using the whole-cell patch-clamp technique, record voltage-gated ion currents from individual myenteric neurons.
-
To isolate specific currents, use appropriate voltage protocols and pharmacological blockers. For example, to record calcium currents, block sodium and potassium channels with tetrodotoxin (B1210768) (TTX) and tetraethylammonium (B1195904) (TEA), respectively.
-
-
Drug Application:
-
After obtaining a stable baseline recording of the ion current of interest, apply this compound to the bath solution.
-
Record the changes in the current amplitude and kinetics in the presence of the drug.
-
-
Data Analysis:
-
Measure the peak current amplitude before and after drug application to determine the percentage of inhibition.
-
Analyze changes in the voltage-dependence of activation and inactivation of the channels.
-
Construct concentration-response curves to determine the IC50 for the inhibition of specific ion currents.
-
Conclusion
The in vitro characterization of this compound reveals its primary mechanism of action as a μ-opioid receptor agonist in the myenteric plexus, leading to a reduction in acetylcholine release and subsequent inhibition of intestinal motility. Evidence also suggests a potential role for calcium channel blockade. The experimental protocols detailed in this guide provide a framework for researchers to further investigate the nuanced effects of diphenoxylate and other anti-diarrheal agents on gut tissue. Further studies are warranted to precisely quantify the IC50 values for the inhibition of contractility and acetylcholine release, and to fully elucidate the electrophysiological effects of diphenoxylate on specific ion channels within enteric neurons. Such research will contribute to a more comprehensive understanding of its therapeutic actions and may guide the development of novel treatments for gastrointestinal motility disorders.
References
- 1. Diphenoxylate and Atropine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Diphenoxylate - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Loperamide: blockade of calcium channels as a mechanism for antidiarrheal effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Difenoxin and loperamide: studies on possible mechanisms of intestinal antisecretory action - PubMed [pubmed.ncbi.nlm.nih.gov]
Pharmacological Profile of Diphenoxylate Hydrochloride in Preclinical Models: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Diphenoxylate hydrochloride is a potent anti-diarrheal agent with a well-established pharmacological profile. This technical guide provides a comprehensive overview of its preclinical evaluation, focusing on its mechanism of action, pharmacokinetics, pharmacodynamics, and toxicology in various animal models. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the study of gastrointestinal motility and the development of novel anti-diarrheal therapies. All quantitative data are summarized in structured tables for ease of comparison, and detailed experimental protocols for key assays are provided. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of the compound's properties.
Introduction
Diphenoxylate is a synthetic opioid agonist of the phenylpiperidine series, structurally related to meperidine.[1] It is primarily used for the symptomatic treatment of diarrhea.[2] In clinical practice, it is most commonly available in combination with a subtherapeutic dose of atropine (B194438) sulfate (B86663) to discourage abuse.[3][4] This document focuses on the preclinical pharmacological profile of this compound, providing a detailed examination of its effects in non-human subjects.
Mechanism of Action
Diphenoxylate exerts its anti-diarrheal effect primarily by acting as a mu (µ)-opioid receptor agonist in the enteric nervous system.[3] The binding of diphenoxylate to these receptors, which are located on neurons in the myenteric and submucosal plexuses, leads to a reduction in intestinal motility.[3] This action increases the transit time of intestinal contents, allowing for greater absorption of water and electrolytes from the feces.[4]
Signaling Pathway
Activation of µ-opioid receptors by diphenoxylate initiates a cascade of intracellular events. The receptor is coupled to inhibitory G-proteins (Gi/Go), which, upon activation, inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[5] This signaling pathway also involves the activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels and the inhibition of voltage-gated calcium channels.[5][6] The cumulative effect of these actions is a hyperpolarization of the neuronal membrane and a reduction in the release of excitatory neurotransmitters, such as acetylcholine, resulting in decreased peristalsis.[3]
Figure 1: Mu-Opioid Receptor Signaling Pathway of Diphenoxylate in Enteric Neurons.
Pharmacodynamics
The primary pharmacodynamic effect of diphenoxylate is the inhibition of gastrointestinal motility. This is typically assessed in preclinical models by measuring the reduction in fecal output or the delay in the transit of a marker through the gastrointestinal tract.
In Vivo Efficacy Models
This is a widely used model to evaluate the efficacy of anti-diarrheal agents. Castor oil induces diarrhea through its active metabolite, ricinoleic acid, which irritates the intestinal mucosa, leading to increased peristalsis and fluid secretion.
-
ED50: While specific ED50 values for diphenoxylate in the castor oil-induced diarrhea model in rats are not consistently reported across publicly available literature, studies have demonstrated significant inhibition of diarrhea at doses around 5 mg/kg.[7][8]
This model assesses the effect of a compound on intestinal motility by measuring the distance traveled by a charcoal meal through the small intestine over a specific period.
Receptor Binding Affinity
The affinity of diphenoxylate for opioid receptors is a key determinant of its potency.
| Receptor Subtype | Species | Kᵢ (nM) | Reference |
| Mu (µ) | Human | 1-100 | [Uniform assessment and ranking of opioid Mu receptor binding constants for selected opioid drugs. Zenodo. https://zenodo.org/record/1049539] |
Table 1: Opioid Receptor Binding Affinity of Diphenoxylate
Pharmacokinetics
The absorption, distribution, metabolism, and excretion (ADME) of diphenoxylate have been characterized in several preclinical species.
Absorption
Following oral administration, diphenoxylate is well absorbed.[3]
Distribution
Information on the volume of distribution in preclinical species is limited in the reviewed literature.
Metabolism
Diphenoxylate is rapidly and extensively metabolized in the liver via ester hydrolysis to its primary active metabolite, diphenoxylic acid (difenoxin).[2][3]
Excretion
Diphenoxylate and its metabolites are primarily excreted in the feces, with a smaller portion eliminated in the urine.[3][9]
| Species | Route | Dose (mg/kg) | Cₘₐₓ (ng/mL) | Tₘₐₓ (h) | AUC (ng·h/mL) | Reference |
| Rat | Oral | Data not available | Data not available | Data not available | Data not available | |
| Dog | Oral | Data not available | Data not available | Data not available | Data not available |
Toxicology
The toxicological profile of diphenoxylate has been evaluated in various preclinical studies.
| Species | Route | LD₅₀ (mg/kg) | Reference |
| Rat | Oral | Data not available | |
| Mouse | Oral | Data not available |
Table 3: Acute Toxicity of this compound (Specific LD50 values are not consistently reported in the publicly available literature).
At high doses, diphenoxylate can cause opioid-like central nervous system effects, including respiratory depression.[3] Reproductive toxicity studies in rats have shown effects on fertility at high doses.[9]
Experimental Protocols
Castor Oil-Induced Diarrhea in Rats
This protocol is designed to assess the anti-diarrheal activity of a test compound.
-
Animals: Male Wistar rats (150-200 g).
-
Housing: House animals individually in cages with wire mesh floors to allow for the collection of feces.
-
Fasting: Fast rats for 18 hours before the experiment, with free access to water.
-
Grouping: Randomly divide animals into groups (n=6-8 per group):
-
Vehicle control (e.g., 1% Tween 80 in saline)
-
Positive control (this compound, e.g., 5 mg/kg, p.o.)
-
Test article groups (various doses)
-
-
Dosing: Administer the vehicle, positive control, or test article orally.
-
Induction of Diarrhea: One hour after treatment, administer castor oil (e.g., 1 mL/rat) orally.
-
Observation: Observe the animals for the onset of diarrhea and the total number and weight of wet and total fecal pellets for a period of 4-6 hours.
-
Data Analysis: Calculate the percentage inhibition of diarrhea for each group compared to the vehicle control group.
Figure 2: Experimental Workflow for the Castor Oil-Induced Diarrhea Model.
In Vitro Mu-Opioid Receptor Binding Assay
This protocol is for determining the binding affinity of a test compound to the µ-opioid receptor.
-
Materials:
-
Cell membranes expressing the human µ-opioid receptor (e.g., from CHO or HEK293 cells).
-
Radioligand: [³H]-DAMGO (a selective µ-opioid receptor agonist).
-
Non-specific binding control: Naloxone (a non-selective opioid antagonist).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
-
Procedure:
-
Prepare serial dilutions of the test compound (e.g., this compound).
-
In a microplate, incubate the cell membranes with a fixed concentration of [³H]-DAMGO and varying concentrations of the test compound.
-
Include wells for total binding (no competitor) and non-specific binding (with excess naloxone).
-
Incubate to allow binding to reach equilibrium.
-
Separate bound and free radioligand by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold assay buffer.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve.
-
Determine the IC₅₀ (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Kᵢ (inhibition constant) from the IC₅₀ using the Cheng-Prusoff equation.
-
Conclusion
This compound is a potent µ-opioid receptor agonist with significant anti-diarrheal activity demonstrated in preclinical models. Its primary mechanism involves the inhibition of gastrointestinal motility through actions on the enteric nervous system. While its efficacy is well-documented, this guide highlights the need for more comprehensive and standardized reporting of quantitative preclinical data, particularly regarding pharmacokinetic parameters and acute toxicity values. The provided experimental protocols and pathway diagrams offer a framework for the continued investigation of diphenoxylate and the development of new chemical entities targeting gastrointestinal motility disorders.
References
- 1. Diphenoxylate | C30H32N2O2 | CID 13505 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Diphenoxylate and Atropine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Diphenoxylate - Wikipedia [en.wikipedia.org]
- 4. Preclinical Pharmacokinetics and Bioavailability of Oxypeucedanin in Rats after Single Intravenous and Oral Administration - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. ajchem-a.com [ajchem-a.com]
- 7. veterinaryworld.org [veterinaryworld.org]
- 8. accessdata.fda.gov [accessdata.fda.gov]
- 9. researchgate.net [researchgate.net]
An In-depth Technical Guide on Diphenoxylate Hydrochloride Signaling Pathways in Intestinal Smooth Muscle
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed examination of the molecular mechanisms through which diphenoxylate hydrochloride modulates intestinal smooth muscle function. Diphenoxylate is a synthetic opioid agonist primarily used for the management of diarrhea.[1] Its therapeutic effect is achieved by reducing intestinal motility, which involves a complex interplay of signaling pathways within the enteric nervous system and directly on smooth muscle cells.[1][2]
Core Mechanism of Action
Diphenoxylate primarily functions as a μ-opioid receptor (MOR) agonist.[3][4] These receptors are G-protein coupled receptors (GPCRs) found on both enteric neurons and smooth muscle cells of the intestinal wall.[2][5] The activation of these receptors is the initiating step in a cascade that leads to decreased muscle contractility and prolonged gastrointestinal transit time.[2][6] While its main action is on μ-receptors, it may also have a mild effect on delta (δ) receptors, which contributes to reduced epithelial secretion of fluids and electrolytes.[2]
The primary signaling pathway involves the activation of inhibitory G-proteins (Gi/o).[3][7] Upon agonist binding, the Gi/o protein dissociates into its α and βγ subunits, both of which are active in downstream signaling.
Key Signaling Events:
-
Inhibition of Adenylyl Cyclase: The activated Gαi subunit directly inhibits the enzyme adenylyl cyclase.[3][8] This leads to a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP).[3] Reduced cAMP levels lead to decreased activity of protein kinase A (PKA), a key enzyme in the signaling cascade for smooth muscle relaxation.
-
Modulation of Ion Channels:
-
Calcium Channels: Diphenoxylate is proposed to cause calcium channel antagonism.[9] By inhibiting voltage-gated L-type calcium channels, it reduces the influx of extracellular Ca²⁺ into the smooth muscle cell, a critical step for initiating contraction.
-
Potassium Channels: The βγ subunit of the G-protein can activate G-protein-coupled inwardly-rectifying potassium (GIRK) channels. This activation leads to an efflux of K⁺ ions, causing hyperpolarization of the cell membrane and making it less excitable.
-
-
Inhibition of Neurotransmitter Release: A significant part of diphenoxylate's action is on the presynaptic opioid receptors located in the myenteric plexus.[2] By activating these receptors, it inhibits the release of excitatory neurotransmitters, most notably acetylcholine (B1216132) (ACh).[2][10] Reduced ACh release leads to decreased stimulation of muscarinic receptors on the smooth muscle, further contributing to reduced motility.
The combination of these effects—decreased intracellular calcium, membrane hyperpolarization, and reduced excitatory stimulation—synergistically suppresses the contractility of intestinal smooth muscle.
Signaling Pathway and Logical Relationship Diagrams
The following diagrams illustrate the core signaling cascade and the logical flow of diphenoxylate's action.
Quantitative Data Summary
| Parameter | Ligand | Receptor/Channel | Tissue/Cell Type | Value | Reference |
| Ki | Diphenoxylate, Loperamide, etc. | [3H]nitrendipine binding sites | Guinea-pig cerebral cortex | 0.5 - 10 µM | [9] |
| Apparent Ki | Loperamide | Ca²⁺-induced contraction | Guinea-pig ileum (depolarized) | 0.10 µM | [9] |
| Kd | [³H]DAGO (μ-agonist) | μ-Opioid Receptor | Rabbit intestinal circular muscle | 1.9 ± 0.3 nM | [11] |
| EC50 | 5-HT (Serotonin) | 5-HT₄ Receptor (Relaxation) | Human colon circular muscle | 157 ± 4 nM | [12] |
Note: Data for diphenoxylate is limited; related compounds are shown for mechanistic context. The 5-HT data is included for comparison of receptor-mediated effects on similar tissue.
Key Experimental Protocols
The characterization of diphenoxylate's effects on intestinal smooth muscle relies on several key in vitro experimental techniques.
Isolated Tissue Bath Contractility Assay
This is a foundational method to measure the direct effect of compounds on muscle contraction.[13]
Objective: To measure the isometric contraction of an intestinal smooth muscle strip in response to diphenoxylate and other agents.
Methodology:
-
Tissue Preparation: A segment of intestine (e.g., guinea pig ileum, rabbit jejunum) is excised and placed in cold, oxygenated Krebs solution.[14] A longitudinal or circular muscle strip is carefully dissected.[15]
-
Mounting: The muscle strip is mounted vertically in an isolated tissue bath chamber filled with Krebs solution, maintained at 37°C, and continuously aerated with 95% O₂ / 5% CO₂.[14] One end is fixed, and the other is attached to an isometric force transducer.[14]
-
Equilibration: The tissue is allowed to equilibrate for 60-90 minutes under a resting tension (e.g., 1 gram), with the Krebs solution changed every 15-20 minutes.[14]
-
Viability Test: Tissue viability is confirmed by inducing a maximal contraction with a high concentration of potassium chloride (e.g., 80 mM KCl).[14]
-
Drug Application: A cumulative concentration-response curve is generated by adding increasing concentrations of diphenoxylate to the bath. The inhibitory effect is often measured against a pre-contracted tissue (e.g., using acetylcholine or carbachol).
-
Data Acquisition: The force transducer records changes in muscle tension, which are digitized and analyzed to determine parameters like EC₅₀ or percent inhibition.[16]
Receptor Binding Assay
This assay determines the affinity and selectivity of diphenoxylate for its target receptors.
Objective: To determine the binding affinity (Ki) of diphenoxylate for μ-opioid receptors using a competitive radioligand binding assay.[17]
Methodology:
-
Membrane Preparation: Cell membranes expressing the μ-opioid receptor (e.g., from transfected cell lines or tissue homogenates) are prepared and suspended in an assay buffer.[17]
-
Assay Setup: The assay is performed in a 96-well plate. Each well contains:
-
The membrane preparation.
-
A radiolabeled ligand specific for the μ-opioid receptor (e.g., [³H]-DAMGO).[17]
-
Varying concentrations of unlabeled diphenoxylate (the competitor).
-
-
Incubation: The plate is incubated to allow the binding to reach equilibrium.
-
Separation: Bound radioligand is separated from free radioligand by rapid filtration through glass fiber filters using a cell harvester.[17]
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: Non-specific binding is determined in the presence of a high concentration of a non-selective antagonist (e.g., naloxone).[17] Specific binding is calculated by subtracting non-specific from total binding. The IC₅₀ (concentration of diphenoxylate that inhibits 50% of specific radioligand binding) is determined, and the Ki is calculated using the Cheng-Prusoff equation.[17]
Patch-Clamp Electrophysiology
This technique is used to study the effects of diphenoxylate on specific ion channels in isolated smooth muscle cells.[18]
Objective: To measure the effect of diphenoxylate on L-type Ca²⁺ or K⁺ channel currents in single intestinal smooth muscle cells.
Methodology:
-
Cell Isolation: Single smooth muscle cells are enzymatically dissociated from intestinal tissue.[15]
-
Patch-Clamp Recording: A glass micropipette with a very small tip opening is pressed against the membrane of a single cell to form a high-resistance "gigaseal".
-
Whole-Cell Configuration: The membrane patch is then ruptured by suction, allowing electrical access to the entire cell interior.[19]
-
Voltage Clamp: The amplifier is set to "voltage-clamp" mode, holding the membrane potential at a constant value. This allows for the direct measurement of currents flowing across the membrane through ion channels.[18]
-
Drug Perfusion: Diphenoxylate is applied to the cell via a perfusion system.
-
Data Acquisition: Changes in ion channel current (e.g., a decrease in inward Ca²⁺ current) before and after drug application are recorded and analyzed.[20]
References
- 1. Diphenoxylate - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Diphenoxylate and Atropine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. droracle.ai [droracle.ai]
- 4. droracle.ai [droracle.ai]
- 5. Characterization of opioid receptors on smooth muscle cells from guinea pig stomach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Lomotil (Diphenoxylate and Atropine): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 7. Exploring the inhibition mechanism of adenylyl cyclase type 5 by n-terminal myristoylated Gαi1 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibition of adenylyl cyclase by Gi alpha - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Loperamide: blockade of calcium channels as a mechanism for antidiarrheal effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. droracle.ai [droracle.ai]
- 11. Characterization of opioid receptors in intestinal muscle cells by selective radioligands and receptor protection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A comparative study of functional 5-HT4 receptors in human colon, rat oesophagus and rat ileum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. m.youtube.com [m.youtube.com]
- 14. Bladder Smooth Muscle Strip Contractility as a Method to Evaluate Lower Urinary Tract Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 15. journals.physiology.org [journals.physiology.org]
- 16. In vitro contractile studies within isolated tissue baths: Translational research from Visible Heart® Laboratories - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. Patch clamp - Wikipedia [en.wikipedia.org]
- 19. Whole Cell Patch Clamp Protocol [protocols.io]
- 20. Patch Clamp Protocol [labome.com]
The Discovery and Synthesis of Diphenoxylate Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Diphenoxylate hydrochloride, a potent anti-diarrheal agent, has been a cornerstone in the management of diarrhea for decades. This technical guide provides an in-depth exploration of its discovery by Dr. Paul Janssen, the evolution of its chemical synthesis, its pharmacological profile, and the analytical methods crucial for its quality control. Detailed experimental protocols, quantitative data, and visualizations of its mechanism of action are presented to offer a comprehensive resource for researchers and drug development professionals.
Discovery and Historical Context
Diphenoxylate was first synthesized in 1956 by the renowned medicinal chemist Dr. Paul Janssen and his team at Janssen Pharmaceutica in Belgium.[1][2] The discovery was part of a systematic investigation into the structure-activity relationships of synthetic opioids, building upon the chemical scaffold of pethidine.[3] This research aimed to develop centrally active opioids with specific therapeutic applications. While exploring analogs of normethadone and norpethidine, Janssen's team identified diphenoxylate (initially designated as R-1132) as a compound with potent anti-diarrheal properties and minimal analgesic effects at therapeutic doses.[1][4] Recognizing its potential for abuse at higher doses, diphenoxylate was subsequently combined with a sub-therapeutic amount of atropine (B194438) sulfate (B86663) to deter overdose, leading to the development of the widely used pharmaceutical product, Lomotil®.[5][6]
Chemical Synthesis of this compound
The synthesis of this compound has evolved since its initial discovery, with a focus on improving yield, purity, and process safety.
Original Synthesis by Janssen (1956)
The seminal synthesis of diphenoxylate by Paul Janssen involved the condensation of a normethadone precursor with norpethidine.[1] A key step in a closely related and patented method involves the reaction of ethyl 4-phenylpiperidine-4-carboxylate with 4-bromo-2,2-diphenylbutanenitrile.[7]
Experimental Protocol (Based on Patented Method):
A mixture of 23 parts of the ethyl ester of 4-phenylisonipecotic acid and 15 parts of 2,2-diphenyl-4-bromobutyronitrile in 19 parts of xylene is heated for 24 hours at 100-120°C.[1] The reaction mixture is then cooled and filtered to remove the precipitate of the hydrobromide of the ethyl ester of 4-phenylisonipecotic acid. The filtrate is subsequently extracted with dilute hydrochloric acid. The acidic extract is rendered alkaline by the addition of a concentrated aqueous potassium hydroxide (B78521) solution and then extracted with ether. This ether extract is treated with gaseous hydrogen chloride to precipitate the hydrochloride salt of the ethyl ester of 2,2-diphenyl-4-(4'-carboxy-4'-phenyl-1'-piperidino)butyronitrile. The resulting precipitate is collected by filtration.[1]
Improved Synthesis Process
An improved and more efficient process for the preparation of this compound has been developed, offering higher yields and purity. This method utilizes a phase-transfer catalyst in an aqueous medium.
Experimental Protocol:
This process involves the reaction of 4-Bromo-2,2-diphenylbutanenitrile with Ethyl 4-phenylpiperidine-4-carboxylate in water in the presence of a water-miscible inorganic base (e.g., sodium carbonate) and a catalytic amount of potassium iodide.[8] The reaction mixture is heated to reflux for 4-6 hours. After completion, the mixture is cooled to 25°C, and ethyl acetate (B1210297) is added to extract the diphenoxylate free base. The organic layer is separated and distilled under vacuum to yield diphenoxylate.[8] For the preparation of the hydrochloride salt, the diphenoxylate free base is dissolved in isopropyl alcohol at 25°C. Concentrated hydrochloric acid is then added to the solution over 30 minutes, and the mixture is stirred for an additional hour. The reaction mixture is heated to reflux for 1 hour, then cooled, and the solid product is filtered, washed with water and isopropyl alcohol, and dried.[8]
Synthesis Workflow
References
- 1. This compound CAS#: 3810-80-8 [m.chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. arlok.com [arlok.com]
- 4. droracle.ai [droracle.ai]
- 5. DIPHENOXYLATE Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]
- 6. Diphenoxylate and Atropine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Diphenoxylate | C30H32N2O2 | CID 13505 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. sapub.org [sapub.org]
An In-Depth Technical Guide to the Physicochemical Properties of Diphenoxylate Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of diphenoxylate hydrochloride, a synthetic opioid agonist widely used in research for its antidiarrheal properties. This document is intended to serve as a vital resource for researchers, scientists, and professionals in drug development, offering detailed data, experimental methodologies, and visual representations of its biological and analytical pathways.
Core Physicochemical Data
This compound's interaction with biological systems and its formulation characteristics are fundamentally governed by its physicochemical properties. The following tables summarize the key quantitative data for this compound.
Table 1: Chemical Identity and Molecular Characteristics of this compound
| Parameter | Value | Reference(s) |
| Chemical Name | Ethyl 1-(3-cyano-3,3-diphenylpropyl)-4-phenylpiperidine-4-carboxylate hydrochloride | [1] |
| Molecular Formula | C₃₀H₃₃ClN₂O₂ | [2] |
| Molecular Weight | 489.05 g/mol | [3] |
| CAS Number | 3810-80-8 | [2] |
| Chemical Structure |
| [3] |
Table 2: Physical and Chemical Properties of this compound
| Property | Value | Reference(s) |
| Physical Description | White or almost white, crystalline powder; odourless. | [1] |
| Melting Point | 220.5 - 226 °C | [1][4] |
| logP (Octanol-Water) | ~6.3 | [4] |
| pKa | An experimentally determined pKa value for this compound is not readily available in the cited literature. The presence of a tertiary amine suggests it is a basic compound. | |
| pH of Saturated Solution | Approximately 3.3 in water. |
Table 3: Solubility Profile of this compound
| Solvent | Solubility Description | Reference(s) |
| Water | Very slightly to sparingly soluble | [1][5] |
| Methylene Chloride | Freely soluble | [5] |
| Ethanol (96%) | Sparingly soluble | [5] |
| Chloroform | Freely soluble | |
| Acetone | Sparingly soluble | [1] |
| Ether | Practically insoluble | [1] |
| Methanol (B129727) | Soluble |
Mechanism of Action and Signaling Pathway
Diphenoxylate exerts its primary pharmacological effect by acting as a potent agonist at the mu (µ) opioid receptors located in the enteric nervous system of the gastrointestinal tract.[2] This interaction initiates a G-protein coupled signaling cascade that ultimately leads to a reduction in intestinal motility.
The binding of diphenoxylate to the µ-opioid receptor, a G-protein coupled receptor (GPCR), triggers the dissociation of the heterotrimeric G-protein into its Gαi and Gβγ subunits. The activated Gαi subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. Concurrently, the Gβγ subunit can directly modulate ion channels, leading to the opening of potassium (K+) channels and the closing of calcium (Ca2+) channels. The resulting hyperpolarization of the neuronal membrane and reduced calcium influx inhibit the release of excitatory neurotransmitters, such as acetylcholine, leading to decreased peristalsis and increased intestinal transit time.[6][7][8][9][10]
Caption: Diphenoxylate µ-opioid receptor signaling pathway.
Experimental Protocols
The following sections detail the standard methodologies for determining the key physicochemical properties of this compound.
Determination of Aqueous Solubility (Shake-Flask Method)
The equilibrium solubility of a compound is determined using the traditional shake-flask method. This method measures the concentration of the compound in a saturated solution that is in equilibrium with the solid drug.
Methodology:
-
Preparation: An excess amount of this compound is added to a series of vials containing aqueous buffers of different pH values (e.g., pH 1.2, 4.5, 6.8, and 7.4) to simulate physiological conditions.
-
Equilibration: The vials are sealed and agitated in a constant temperature water bath (typically 25°C or 37°C) for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, the samples are allowed to stand to allow for the sedimentation of the undissolved solid. The supernatant is then carefully removed and clarified by centrifugation or filtration (using a filter that does not bind the drug).
-
Quantification: The concentration of this compound in the clear supernatant is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Data Analysis: The solubility is reported in units such as mg/mL or µg/mL at each pH value.
Caption: Experimental workflow for solubility determination.
Determination of pKa (Potentiometric Titration)
The acid dissociation constant (pKa) of a compound can be accurately determined by potentiometric titration. This method involves titrating a solution of the compound with a standardized acid or base and monitoring the change in pH.
Methodology:
-
Sample Preparation: A precisely weighed amount of this compound is dissolved in a suitable solvent, typically a mixture of water and a co-solvent like methanol or ethanol, due to its low aqueous solubility. The ionic strength of the solution is kept constant by adding a background electrolyte (e.g., KCl).
-
Titration Setup: The solution is placed in a thermostatted vessel, and a calibrated pH electrode is immersed in it. The solution is stirred continuously.
-
Titration: A standardized solution of a strong base (e.g., NaOH) is added incrementally to the sample solution using a burette. After each addition, the solution is allowed to equilibrate, and the pH is recorded.
-
Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The equivalence point(s) are determined from the inflection point(s) of the curve, often by analyzing the first or second derivative of the plot. The pKa is the pH at the half-equivalence point.
Determination of logP (Shake-Flask Method)
The partition coefficient (P) or its logarithm (logP) is a measure of a compound's lipophilicity. The shake-flask method is the traditional and most reliable method for its determination.
Methodology:
-
Solvent Saturation: Equal volumes of n-octanol and a relevant aqueous buffer (e.g., phosphate (B84403) buffer at pH 7.4) are mixed and shaken vigorously to ensure mutual saturation. The two phases are then separated.
-
Partitioning: A known amount of this compound is dissolved in one of the pre-saturated phases (usually the one in which it is more soluble). This solution is then mixed with a known volume of the other pre-saturated phase in a separatory funnel.
-
Equilibration: The mixture is shaken for a sufficient time to allow for the partitioning of the compound between the two phases to reach equilibrium. The funnel is then allowed to stand until the two phases have completely separated.
-
Quantification: The concentration of this compound in both the n-octanol and the aqueous phase is determined using a suitable analytical method like HPLC-UV.
-
Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The logP is then calculated as the base-10 logarithm of P.
References
- 1. cdn.who.int [cdn.who.int]
- 2. This compound | C30H33ClN2O2 | CID 6432394 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. GSRS [gsrs.ncats.nih.gov]
- 4. Diphenoxylate | C30H32N2O2 | CID 13505 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. waters.com [waters.com]
- 6. dailymed.nlm.nih.gov [dailymed.nlm.nih.gov]
- 7. This compound and Atropine Sulfate Tablets USP, for oral use C-V Rx Only 8489001/0325F [dailymed.nlm.nih.gov]
- 8. drugs.com [drugs.com]
- 9. This compound and Atropine Sulfate Tablets USP, CV Rx only [dailymed.nlm.nih.gov]
- 10. Diphenoxylate HCL & Atropine Sulf tabs [dailymed.nlm.nih.gov]
Diphenoxylate Hydrochloride and Its Impact on Intestinal Ion Secretion: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diphenoxylate hydrochloride is a synthetic opioid agonist widely utilized for the symptomatic management of diarrhea.[1] Its primary therapeutic action is mediated through the modulation of gastrointestinal motility.[2] However, emerging evidence suggests that its efficacy may also be attributed to a direct influence on intestinal ion transport processes. This technical guide provides a comprehensive overview of the current understanding of this compound's effects on intestinal ion secretion, with a focus on its mechanism of action, quantitative effects on ion transport, and detailed experimental protocols for its investigation. This document is intended to serve as a resource for researchers, scientists, and professionals involved in drug development and gastrointestinal pharmacology.
Mechanism of Action
This compound primarily exerts its effects by acting as an agonist at μ-opioid receptors located in the enteric nervous system (ENS).[1] The ENS, composed of the myenteric and submucosal plexuses, is the intrinsic nervous system of the gastrointestinal tract and plays a crucial role in regulating motility and secretion.[3]
Upon binding to presynaptic μ-opioid receptors on enteric neurons, diphenoxylate inhibits the release of neurotransmitters, most notably acetylcholine (B1216132) (ACh).[4] This inhibition of ACh release leads to a reduction in smooth muscle contraction, thereby slowing intestinal transit time.[4]
The effect of diphenoxylate on intestinal ion secretion is believed to be both indirect, as a consequence of reduced motility, and direct, through actions on the submucosal plexus and potentially on enterocytes themselves. The submucosal plexus is the primary regulator of fluid and electrolyte secretion in the intestine.[1] By inhibiting neuronal activity in this plexus, diphenoxylate can reduce the signals that stimulate ion and water secretion into the intestinal lumen.[5] Furthermore, some evidence suggests a mild agonistic activity at δ-opioid receptors, which may contribute to an enhancement of active absorption.[1]
Diphenoxylate is rapidly metabolized in the liver to its principal active metabolite, difenoxin.[4] Difenoxin is also a potent opioid agonist and contributes significantly to the overall antidiarrheal effect of the parent drug.[6]
Effects on Intestinal Ion Transport: Quantitative Data
While the qualitative effects of opioids on intestinal secretion are well-documented, specific quantitative data for this compound are limited in publicly available literature. However, studies on other opioid agonists, such as morphine, provide valuable insights that are likely comparable to the actions of diphenoxylate. The following table summarizes key findings from a study on the effect of morphine on ion transport in rabbit ileal mucosa, which serves as a relevant model.
| Opioid Agonist | Tissue/Cell Line | Measured Parameter | Concentration | Effect | Reference |
| Morphine | Rabbit Ileum | Potential Difference (PD) | 2 x 10⁻⁵ M | Significant decrease | [7] |
| Morphine | Rabbit Ileum | Short-Circuit Current (Isc) | 2 x 10⁻⁵ M | Significant decrease | [7] |
| Morphine | Rabbit Ileum | Net Chloride Flux (JnetCl) | 2 x 10⁻⁵ M | Significant increase in absorption | [7] |
| Morphine | Rabbit Ileum | Serosal-to-Mucosal Chloride Flux (JsmCl) | 2 x 10⁻⁵ M | Significant decrease | [7] |
| Morphine | Rabbit Ileum | Net Sodium Flux (JnetNa) | 2 x 10⁻⁵ M | No significant change | [7] |
Experimental Protocols
Ussing Chamber Electrophysiology for Assessing Diphenoxylate's Effect on Ion Transport
The Ussing chamber is the gold standard ex vivo technique for studying epithelial ion transport.[8] This protocol outlines a method to investigate the direct effects of this compound on basal and secretagogue-induced ion secretion across an isolated intestinal segment.
4.1.1 Materials and Reagents:
-
Ussing Chamber System (e.g., EasyMount Ussing Chamber System)[8]
-
Voltage-Current Clamp Amplifier[9]
-
Ag/AgCl electrodes and 3M KCl agar (B569324) bridges[9]
-
Krebs Bicarbonate Ringer (KBR) solution (in mM: 115 NaCl, 25 NaHCO₃, 2.4 K₂HPO₄, 1.2 CaCl₂, 1.2 MgCl₂, 0.4 KH₂PO₄), pH 7.4 when gassed with 95% O₂/5% CO₂[10]
-
Glucose and Mannitol[10]
-
This compound stock solution
-
Secretagogues (e.g., Forskolin (B1673556), Carbachol)[11]
-
Opioid antagonist (e.g., Naloxone)[7]
-
Experimental animal (e.g., rabbit, rat, or mouse)
-
Surgical instruments for tissue dissection
4.1.2 Tissue Preparation:
-
Humanely euthanize the experimental animal according to approved institutional protocols.
-
Excise a segment of the desired intestinal region (e.g., distal ileum or colon).
-
Immediately place the tissue in ice-cold, oxygenated KBR solution.
-
Gently remove the outer muscle layers (serosa and muscularis externa) to isolate the mucosal-submucosal layer.
-
Cut the isolated tissue into appropriate sizes for mounting in the Ussing chamber sliders.
4.1.3 Ussing Chamber Procedure:
-
Chamber Setup: Assemble the Ussing chambers and fill both the mucosal and serosal reservoirs with pre-warmed (37°C) and oxygenated KBR solution. Add 10 mM glucose to the serosal solution as an energy substrate and 10 mM mannitol (B672) to the mucosal solution to maintain osmotic balance.[10]
-
Electrode Calibration: Calibrate the Ag/AgCl electrodes to ensure no potential difference between them.
-
Tissue Mounting: Mount the isolated intestinal tissue onto the Ussing chamber sliders, ensuring a tight seal to separate the mucosal and serosal compartments.
-
Equilibration: Allow the tissue to equilibrate for a 20-30 minute period. During this time, continuously monitor the transepithelial potential difference (PD) and short-circuit current (Isc). The tissue is considered viable and stable when these parameters reach a steady state.
-
Basal Measurements: Record the stable baseline PD and Isc.
-
Diphenoxylate Application: Add this compound to the serosal reservoir to achieve the desired final concentration. Record the changes in PD and Isc until a new steady state is reached.
-
Secretagogue Challenge: To investigate the effect of diphenoxylate on stimulated secretion, add a secretagogue such as forskolin (to elevate intracellular cAMP) or carbachol (B1668302) (to increase intracellular Ca²⁺) to the serosal and/or mucosal bath.[11] Observe and record the changes in Isc.
-
Inhibition Studies: In a separate set of experiments, pre-incubate the tissue with diphenoxylate before adding the secretagogue to determine its inhibitory effect.
-
Antagonist Confirmation: To confirm that the observed effects are mediated by opioid receptors, pre-incubate the tissue with an opioid antagonist like naloxone (B1662785) before the addition of diphenoxylate and the secretagogue.[7]
-
Data Analysis: Calculate the change in Isc (ΔIsc) in response to each treatment. Data are typically expressed as μA/cm². Statistical analysis can be performed to determine the significance of the observed effects.
Signaling Pathways and Visualizations
The following diagrams illustrate the key signaling pathways and experimental workflows described in this guide.
Caption: Signaling pathway of diphenoxylate's inhibitory action.
Caption: Ussing chamber experimental workflow.
Conclusion
This compound effectively reduces diarrhea through a primary inhibition of intestinal motility and a secondary, yet significant, effect on intestinal ion secretion. Its action on μ-opioid receptors within the enteric nervous system is central to its mechanism. While direct quantitative data on diphenoxylate's impact on ion transport parameters are not extensively available, studies with related opioid agonists strongly suggest an inhibitory effect on chloride secretion. The Ussing chamber technique remains a powerful tool for elucidating the precise mechanisms and quantitative effects of diphenoxylate and other antidiarrheal agents on intestinal epithelial function. Further research utilizing such methodologies will be invaluable for the development of more targeted and efficacious therapies for diarrheal diseases.
References
- 1. Diphenoxylate and Atropine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Ionic mechanism of forskolin-induced liquid secretion by porcine bronchi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Molecular Physiology of Enteric Opioid Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What is the mechanism of Difenoxin Hydrochloride? [synapse.patsnap.com]
- 5. Insights into the Role of Opioid Receptors in the GI Tract: Experimental Evidence and Therapeutic Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Difenoxin - Wikipedia [en.wikipedia.org]
- 7. Influence of opiates on ion transport across rabbit ileal mucosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. physiologicinstruments.com [physiologicinstruments.com]
- 9. physiologicinstruments.com [physiologicinstruments.com]
- 10. A guide to Ussing chamber studies of mouse intestine - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Basolateral K+ channel involvement in forskolin-activated chloride secretion in human colon - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Central Nervous System Effects of High-Dose Diphenoxylate Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Diphenoxylate hydrochloride, a synthetic opioid agonist of the phenylpiperidine series, is primarily utilized for its potent antidiarrheal properties. Chemically related to meperidine, it exerts its principal effect by acting on opioid receptors in the gastrointestinal (GI) tract to decrease motility.[1] While therapeutic doses have minimal to no central nervous system (CNS) effects, high doses can cross the blood-brain barrier, leading to significant and potentially life-threatening opioid-mediated and anticholinergic CNS events.[2][3][4] This technical guide provides a comprehensive overview of the CNS effects of high-dose diphenoxylate, detailing its mechanism of action, associated signaling pathways, relevant experimental protocols, and a summary of quantitative data derived from clinical and preclinical observations.
Commercial preparations invariably include a subtherapeutic amount of atropine (B194438) sulfate (B86663) to discourage deliberate overdose and abuse.[2][5] Consequently, the toxicology of high-dose ingestion presents a dual clinical picture, combining an opioid toxidrome from diphenoxylate with an anticholinergic toxidrome from atropine.[6] Understanding these complex interactions is critical for research and development in pharmacology and toxicology.
Mechanism of Central Nervous System Action
At therapeutic levels, diphenoxylate's action is largely confined to the periphery. However, at high doses (e.g., 40-60 mg), its lipophilic nature facilitates passage across the blood-brain barrier, where it acts as a mu (µ)-opioid receptor agonist.[3][7] Its active metabolite, difenoxin, is significantly more potent and also contributes to CNS effects.[4]
The primary CNS effects are characteristic of opioid receptor activation:
-
Sedation and CNS Depression: Activation of µ-opioid receptors in the brainstem, thalamus, and cerebral cortex leads to dose-dependent CNS depression, ranging from drowsiness and lethargy to coma.[6][8]
-
Respiratory Depression: A critical and often fatal effect of high-dose exposure is the suppression of the respiratory centers in the brainstem. This effect may be delayed but severe.[2][3]
-
Euphoria and Dependence: Like other opioids, high doses of diphenoxylate can produce codeine-like subjective effects, including euphoria, which contributes to its abuse potential.[7][9][10] Chronic administration of high doses (100-300 mg/day) has been shown to produce physical dependence and opiate withdrawal symptoms upon cessation.[10][11]
Concurrently, the atropine component, a competitive antagonist of muscarinic acetylcholine (B1216132) receptors, produces anticholinergic effects at high doses, including confusion, restlessness, hallucinations, and delirium.[2]
Signaling Pathways and Molecular Interactions
The central effects of diphenoxylate are mediated by the canonical µ-opioid receptor signaling cascade, which is coupled to inhibitory G-proteins (Gi/Go).
References
- 1. This compound | C30H33ClN2O2 | CID 6432394 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Diphenoxylate and Atropine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Frontiers | Case Report: Multiple Seizures After a Diphenoxylate-Atropine Overdose in a Small Child [frontiersin.org]
- 4. pharmacytimes.com [pharmacytimes.com]
- 5. Lomotil (Diphenoxylate) Dependence in India - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Diphenoxylate Toxicity in a Young Child with Acute Gastroenteritis: A Clinical Case Report - PMC [pmc.ncbi.nlm.nih.gov]
- 7. drugs.com [drugs.com]
- 8. my.clevelandclinic.org [my.clevelandclinic.org]
- 9. talbottcampus.com [talbottcampus.com]
- 10. Side Effects of Lomotil (diphenoxylate and atropine): Interactions & Warnings [medicinenet.com]
- 11. drugcentral.org [drugcentral.org]
Methodological & Application
Application Notes and Protocols for Inducing Constipation in Mouse Models Using Diphenoxylate Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing diphenoxylate hydrochloride to establish a constipation model in mice. This model is a valuable tool for studying the pathophysiology of constipation and for the preclinical evaluation of novel therapeutic agents.
Introduction
This compound is a potent opioid receptor agonist that effectively induces constipation in animal models.[1][2] It primarily acts on the mu (μ) opioid receptors in the enteric nervous system, leading to a decrease in gastrointestinal motility and intestinal secretions.[3][4][5] This reduction in peristalsis and increased fluid absorption from the intestinal contents results in delayed transit time, harder stools, and reduced fecal frequency, mimicking the key clinical features of constipation.[1] The diphenoxylate-induced constipation model is a well-established and reproducible method for investigating the mechanisms of constipation and for screening potential laxative compounds.
Mechanism of Action
Diphenoxylate exerts its constipating effect by binding to and activating μ-opioid receptors on enteric neurons.[3][4] These receptors are G-protein coupled receptors (GPCRs). Upon activation, the associated inhibitory G-protein (Gi) inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[5][6] This reduction in cAMP-dependent protein kinase A (PKA) activity ultimately results in decreased neuronal excitability and a reduction in the release of excitatory neurotransmitters, such as acetylcholine. The consequence is a suppression of peristaltic contractions and a delay in intestinal transit.[5][6]
Data Presentation
The following tables summarize key quantitative data for inducing and assessing constipation in mouse models using this compound.
Table 1: this compound Dosage for Inducing Constipation in Mice
| Parameter | Reported Value(s) | Reference(s) |
| Dosage | 5 mg/kg | [7] |
| 10 mg/kg | [8] | |
| Administration Route | Oral gavage | [7][8] |
| Frequency | Once daily | [7] |
| Duration | 6 consecutive days | [7] |
| Single dose (for transit studies) | [8] |
Table 2: Key Parameters for Assessing Constipation in the Mouse Model
| Parameter | Method of Measurement | Expected Outcome in Constipated Mice | Reference(s) |
| Fecal Pellet Count | Collection and counting of fecal pellets over a defined period. | Decrease in the number of pellets. | [2][7] |
| Fecal Weight | Weighing of collected fecal pellets. | Decrease in total fecal weight. | [2][7] |
| Fecal Water Content | Calculation based on wet and dry weight of feces. | Decrease in water content, leading to harder stools. | [2][7] |
| Gastrointestinal Transit Time | Measurement of the time for a non-absorbable marker (e.g., charcoal meal) to be expelled. | Increase in transit time (delayed expulsion of the first black stool). | [2][7] |
Experimental Protocols
Protocol 1: Induction of Constipation with Chronic Diphenoxylate Administration
This protocol is suitable for studies investigating the effects of therapeutic interventions on established constipation.
Materials:
-
This compound powder
-
Vehicle (e.g., 0.5% carboxymethylcellulose sodium or distilled water)
-
Male or female mice (e.g., Kunming or ICR mice), 8-10 weeks old
-
Animal gavage needles
-
Metabolic cages (for fecal collection)
Procedure:
-
Acclimatization: Acclimate the mice to the housing conditions for at least one week prior to the experiment. Provide standard chow and water ad libitum.
-
Preparation of Diphenoxylate Suspension: Prepare a homogenous suspension of this compound in the chosen vehicle at the desired concentration (e.g., to deliver 5 mg/kg in a volume of 0.2 mL per 20g mouse).
-
Induction of Constipation:
-
Randomly divide the mice into a control group and a model group.
-
Administer the diphenoxylate suspension (e.g., 5 mg/kg) orally to the model group once daily for 6 consecutive days.[7]
-
Administer an equivalent volume of the vehicle to the control group.
-
-
Assessment of Constipation:
-
On the final day of treatment and/or subsequent days, place the mice in individual metabolic cages.
-
Collect all fecal pellets excreted over a defined period (e.g., 6 or 24 hours).
-
Measure the total number and wet weight of the fecal pellets.
-
To determine fecal water content, dry the pellets in an oven at 60°C until a constant weight is achieved. The water content is calculated as: ((Wet Weight - Dry Weight) / Wet Weight) * 100%.
-
Protocol 2: Assessment of Gastrointestinal Transit Time
This protocol is used to measure the effect of diphenoxylate on the rate of intestinal propulsion.
Materials:
-
This compound
-
Vehicle
-
Charcoal meal (e.g., 5% activated charcoal in 10% gum arabic)
-
Animal gavage needles
-
Clean cages with white bedding or paper
Procedure:
-
Fasting: Fast the mice for 12-16 hours before the experiment, with free access to water.
-
Drug Administration:
-
Administer a single oral dose of this compound (e.g., 10 mg/kg) to the test group.[8]
-
Administer an equivalent volume of the vehicle to the control group.
-
-
Charcoal Meal Administration: Thirty minutes after drug administration, orally administer the charcoal meal (e.g., 0.2 mL per mouse).
-
Observation:
-
Immediately after the charcoal meal administration, place each mouse in a separate clean cage.
-
Record the time of charcoal administration.
-
Continuously monitor the mice for the appearance of the first black (charcoal-laden) fecal pellet.
-
Record the time of the first black stool expulsion.
-
-
Calculation: The gastrointestinal transit time is the duration between the administration of the charcoal meal and the expulsion of the first black pellet. In a diphenoxylate-treated mouse, this time will be significantly longer than in a control mouse. For instance, one study reported a transit time of approximately 172 minutes in the model group.[7]
Mandatory Visualizations
Caption: Experimental workflow for inducing and assessing constipation in mice.
Caption: Diphenoxylate's signaling pathway in enteric neurons.
References
- 1. Preclinical experimental models for assessing laxative activities of substances/products under investigation: a scoping review of the literature - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dovepress.com [dovepress.com]
- 3. droracle.ai [droracle.ai]
- 4. droracle.ai [droracle.ai]
- 5. Molecular Physiology of Enteric Opioid Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
Application Notes and Protocols for Assessing Intestinal Transit Time with Diphenoxylate Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diphenoxylate hydrochloride is a synthetic opioid agonist that is widely used to induce a delay in intestinal transit in preclinical animal models.[1][2] Its mechanism of action involves the activation of μ (mu)-opioid receptors in the enteric nervous system, which leads to a decrease in gastrointestinal motility.[3][4][5][6] This makes it a valuable tool for studying constipation and for evaluating the efficacy of prokinetic agents. These application notes provide a detailed protocol for utilizing this compound to assess intestinal transit time in mice, primarily through the charcoal meal test.
Mechanism of Action: this compound
Diphenoxylate acts as an agonist at μ-opioid receptors, which are G protein-coupled receptors located on enteric neurons.[3][7] The activation of these receptors initiates a signaling cascade that ultimately inhibits neuronal activity and reduces the release of excitatory neurotransmitters like acetylcholine.[3][5] This leads to a decrease in the propulsive contractions of the intestinal smooth muscle, thereby slowing intestinal transit.[3][8] Diphenoxylate is often formulated with a sub-therapeutic dose of atropine (B194438) to discourage abuse.[5][6]
Experimental Protocol: Charcoal Meal Test for Intestinal Transit
The charcoal meal test is a widely accepted and straightforward method for assessing in vivo intestinal motility.[9][10][11] The protocol involves administering a non-absorbable charcoal meal to animals and, after a specific period, measuring the distance the charcoal has traveled through the small intestine.
Materials:
-
This compound solution
-
Activated charcoal
-
Vehicle for diphenoxylate (e.g., 0.9% saline or distilled water)
-
5-10% Gum acacia or 1% methylcellulose (B11928114) solution (suspending agent for charcoal)
-
Oral gavage needles
-
Surgical scissors and forceps
-
Ruler
Animal Model:
-
Male or female mice (e.g., C57BL/6 or BALB/c), 8-12 weeks old. Animals should be acclimatized to the housing conditions for at least one week before the experiment.
Procedure:
-
Fasting: Fast the mice for 6-18 hours before the experiment, with free access to water. A 6-hour fasting period is often sufficient and can reduce animal stress.[6][12]
-
Drug Administration:
-
Divide the animals into a control group and one or more experimental groups (n=6-10 animals per group).
-
Administer this compound (e.g., 1-10 mg/kg) or the vehicle to the respective groups via oral gavage. The volume of administration should be consistent across all groups (e.g., 10 ml/kg).
-
-
Charcoal Meal Preparation: Prepare a suspension of 5-10% activated charcoal in a 5-10% gum acacia or 1% methylcellulose solution. Ensure the suspension is homogenous before administration.
-
Charcoal Meal Administration: 30-60 minutes after the drug administration, administer the charcoal meal (e.g., 0.1-0.2 ml per mouse) to all animals via oral gavage.[13]
-
Observation Period: After administering the charcoal meal, return the animals to their cages for a predetermined period, typically 20-30 minutes.
-
Euthanasia and Dissection:
-
At the end of the observation period, humanely euthanize the mice by an approved method (e.g., cervical dislocation or CO2 asphyxiation).
-
Immediately perform a laparotomy to expose the gastrointestinal tract.
-
Carefully dissect the small intestine from the pyloric sphincter to the cecum, avoiding any stretching.
-
-
Measurement:
-
Lay the small intestine flat on a clean surface.
-
Measure the total length of the small intestine from the pylorus to the cecum.
-
Measure the distance traveled by the charcoal meal from the pylorus to the leading edge of the charcoal.
-
-
Calculation of Intestinal Transit: Calculate the intestinal transit as a percentage of the total length of the small intestine:
Intestinal Transit (%) = (Distance traveled by charcoal / Total length of the small intestine) x 100
Data Presentation
The quantitative data from the intestinal transit time assessment can be summarized in a table for clear comparison between the control and diphenoxylate-treated groups.
| Treatment Group | Dose (mg/kg) | Number of Animals (n) | Total Small Intestine Length (cm, Mean ± SEM) | Distance Traveled by Charcoal (cm, Mean ± SEM) | Intestinal Transit (%, Mean ± SEM) |
| Vehicle Control | - | 8 | 45.2 ± 1.5 | 36.8 ± 2.1 | 81.4 ± 4.5 |
| Diphenoxylate | 2.5 | 8 | 44.8 ± 1.8 | 22.5 ± 2.5 | 50.2 ± 5.6 |
| Diphenoxylate | 5.0 | 8 | 45.5 ± 1.3 | 15.1 ± 1.9 | 33.2 ± 4.2 |
| Diphenoxylate | 10.0 | 8 | 44.9 ± 1.6 | 9.8 ± 1.2 | 21.8 ± 2.7 |
Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual results may vary depending on the specific experimental conditions. Statistical analysis (e.g., ANOVA followed by a post-hoc test) should be performed to determine the significance of the observed differences. **p<0.01, ***p<0.001 compared to the vehicle control group.
Visualizations
Signaling Pathway of Diphenoxylate Action
Caption: Signaling pathway of diphenoxylate in enteric neurons.
Experimental Workflow
Caption: Experimental workflow for assessing intestinal transit.
References
- 1. Gastrointestinal transit measurements in mice with 99mTc-DTPA-labeled activated charcoal using NanoSPECT-CT - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. journals.physiology.org [journals.physiology.org]
- 4. researchgate.net [researchgate.net]
- 5. journals.physiology.org [journals.physiology.org]
- 6. Refinement of the charcoal meal study by reduction of the fasting period - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Molecular Physiology of Enteric Opioid Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Diphenoxylate and Atropine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Functional Assessment of Intestinal Motility and Gut Wall Inflammation in Rodents: Analyses in a Standardized Model of Intestinal Manipulation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. primescholars.com [primescholars.com]
- 12. An X-ray study on the acute action of diphenoxylate on the intestinal motility in volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. reference.medscape.com [reference.medscape.com]
Application Note: Quantification of Diphenoxylate Hydrochloride in Human Plasma using High-Performance Liquid Chromatography (HPLC)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and reliable High-Performance Liquid Chromatography (HPLC) method for the quantitative determination of diphenoxylate hydrochloride in human plasma. The protocol employs a straightforward protein precipitation technique for sample preparation, followed by reversed-phase HPLC with UV detection. This method is suitable for pharmacokinetic studies, therapeutic drug monitoring, and other applications in drug development requiring the accurate measurement of diphenoxylate in a biological matrix. All experimental protocols and quantitative data are presented to guide researchers in implementing this method.
Introduction
This compound is an antidiarrheal agent, and its quantification in plasma is crucial for understanding its pharmacokinetic profile, including absorption, distribution, metabolism, and excretion. This document provides a detailed protocol for a validated HPLC method, ensuring specificity, accuracy, and precision for the analysis of this compound in human plasma samples.
Experimental Protocols
Materials and Reagents
-
This compound reference standard
-
Internal Standard (IS), e.g., Estazolam[1]
-
HPLC grade acetonitrile (B52724), methanol, and water[1][2]
-
Human plasma (drug-free)
Equipment
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)
-
Centrifuge
-
Vortex mixer
-
Analytical balance
-
Micropipettes
Sample Preparation: Protein Precipitation
Protein precipitation is a rapid and effective method for removing proteins from plasma samples that can interfere with HPLC analysis.[3][4][5][6]
-
Pipette 200 µL of human plasma into a microcentrifuge tube.
-
Add 20 µL of the internal standard working solution.
-
Add 600 µL of acetonitrile (pre-chilled to -20°C) to precipitate the plasma proteins.[1]
-
Vortex the mixture for 1 minute to ensure thorough mixing and complete protein precipitation.
-
Centrifuge the sample at 10,000 rpm for 10 minutes at 4°C.
-
Carefully collect the supernatant and transfer it to a clean autosampler vial.
-
Inject a 20 µL aliquot of the supernatant into the HPLC system.[2]
Chromatographic Conditions
The following chromatographic conditions are recommended for the separation and quantification of this compound.
| Parameter | Condition |
| Column | Reversed-phase C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile : Water (pH adjusted to 3.0 with ortho-phosphoric acid) (60:40, v/v)[2] |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL[2] |
| Column Temperature | 30°C |
| Detection Wavelength | 210 nm[2] |
| Internal Standard | Estazolam[1] |
Method Validation
The analytical method should be validated according to ICH guidelines to ensure its reliability for the intended application.[7] Key validation parameters are summarized below.
Linearity
The linearity of the method was assessed by preparing calibration standards in drug-free plasma at concentrations ranging from 5 to 1000 ng/mL.[1] The correlation coefficient (r²) for the calibration curve should be ≥ 0.995.
Precision and Accuracy
Intra-day and inter-day precision and accuracy were evaluated by analyzing quality control (QC) samples at low, medium, and high concentrations (e.g., 15, 150, and 800 ng/mL) on the same day and on three different days, respectively.
Recovery
The extraction recovery of this compound from plasma was determined by comparing the peak areas of extracted samples with those of unextracted standards at corresponding concentrations.
Limit of Quantification (LOQ) and Limit of Detection (LOD)
The LOQ is the lowest concentration of the analyte that can be quantitatively determined with acceptable precision and accuracy. The LOD is the lowest concentration of the analyte that can be detected but not necessarily quantified.
Quantitative Data Summary
The following tables summarize the expected quantitative performance of this HPLC method.
Table 1: Linearity of this compound in Human Plasma
| Concentration Range (ng/mL) | Correlation Coefficient (r²) |
| 5 - 1000 | ≥ 0.995[1] |
Table 2: Precision and Accuracy
| QC Concentration (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (% Recovery) |
| Low (15) | < 15% | < 15% | 85 - 115% |
| Medium (150) | < 15% | < 15% | 85 - 115% |
| High (800) | < 15% | < 15% | 85 - 115% |
Table 3: Recovery and Sensitivity
| Parameter | Value |
| Extraction Recovery | > 85% |
| Limit of Quantification (LOQ) | 5 ng/mL[1] |
| Limit of Detection (LOD) | 2 ng/mL |
Visualizations
Experimental Workflow
The overall workflow for the quantification of this compound in plasma is illustrated below.
Caption: Experimental workflow from sample collection to data analysis.
Logical Relationship of Method Validation Parameters
The relationship between key validation parameters ensuring a reliable analytical method is depicted in the following diagram.
Caption: Interdependencies of analytical method validation parameters.
References
- 1. researchgate.net [researchgate.net]
- 2. sapub.org [sapub.org]
- 3. Protein Precipitation Method | Phenomenex [phenomenex.com]
- 4. norlab.com [norlab.com]
- 5. agilent.com [agilent.com]
- 6. Protein precipitation - Wikipedia [en.wikipedia.org]
- 7. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
Application Note: High-Throughput LC-MS/MS Analysis of Diphenoxylate and its Active Metabolite Diphenoxylic Acid in Human Plasma
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note presents a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of the anti-diarrheal agent diphenoxylate and its primary active metabolite, diphenoxylic acid, in human plasma. The straightforward protein precipitation-based sample preparation protocol and the rapid chromatographic analysis make this method highly suitable for high-throughput pharmacokinetic studies in drug development. The method was validated for linearity, sensitivity, accuracy, and precision, demonstrating its reliability for bioanalytical applications.
Introduction
Diphenoxylate is a synthetic opioid agonist used for the management of diarrhea.[1] It undergoes rapid and extensive metabolism in the body, primarily through ester hydrolysis, to form its main active metabolite, diphenoxylic acid (difenoxin).[2][3] Diphenoxylic acid is biologically active and has a longer half-life than the parent drug, making the simultaneous quantification of both compounds crucial for accurately characterizing the pharmacokinetic profile of diphenoxylate.[2] This application note details a validated LC-MS/MS method for the simultaneous determination of diphenoxylate and diphenoxylic acid in human plasma, providing researchers with a reliable tool for preclinical and clinical studies.
Experimental
Materials and Reagents
-
Diphenoxylate and Diphenoxylic Acid reference standards
-
Internal Standard (IS) - (e.g., a stable isotope-labeled analog or a structurally similar compound)
-
HPLC-grade acetonitrile (B52724), methanol, and formic acid
-
Human plasma (with anticoagulant)
Sample Preparation
A simple and efficient protein precipitation method was employed for sample preparation:
-
Allow plasma samples to thaw at room temperature.
-
To 100 µL of plasma, add 200 µL of acetonitrile containing the internal standard.
-
Vortex the mixture for 30 seconds to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and inject a small volume (e.g., 5 µL) into the LC-MS/MS system.
Liquid Chromatography
Chromatographic separation was achieved using a C18 reversed-phase column with the following parameters:
-
Column: ACQUITY UPLC BEH C18 (2.1 x 100 mm, 1.7 µm) or equivalent
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: Acetonitrile
-
Flow Rate: 0.4 mL/min
-
Gradient: A linear gradient from 30% to 95% Acetonitrile over 2.1 minutes.
-
Injection Volume: 2 µL
-
Column Temperature: 40°C
Mass Spectrometry
The analysis was performed on a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode. The following multiple reaction monitoring (MRM) transitions were used for quantification:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Diphenoxylate | 453.3 | 246.2 |
| Diphenoxylic Acid | 425.2 | 246.2 |
| Internal Standard | - | - |
Results and Discussion
The developed LC-MS/MS method demonstrated excellent performance for the simultaneous quantification of diphenoxylate and diphenoxylic acid in human plasma.
Linearity and Sensitivity
The method exhibited excellent linearity over the concentration ranges of 0.1-100 ng/mL for diphenoxylate and 1-1000 ng/mL for diphenoxylic acid, with correlation coefficients (r²) consistently greater than 0.99. The lower limit of quantification (LLOQ) was established at 0.1 ng/mL for diphenoxylate and 1 ng/mL for diphenoxylic acid, providing the necessary sensitivity for pharmacokinetic studies.
Accuracy and Precision
The intra- and inter-day accuracy and precision were evaluated at three quality control (QC) levels (low, medium, and high). The results, summarized in the table below, demonstrate that the method is both accurate and precise, with all values falling within the acceptable limits of bioanalytical method validation guidelines.
| Analyte | QC Level | Intra-day Precision (%RSD) | Intra-day Accuracy (%) | Inter-day Precision (%RSD) | Inter-day Accuracy (%) |
| Diphenoxylate | Low (0.3 ng/mL) | 5.8 | 102.3 | 6.5 | 101.7 |
| Medium (10 ng/mL) | 4.2 | 98.9 | 5.1 | 99.5 | |
| High (80 ng/mL) | 3.5 | 101.2 | 4.3 | 100.8 | |
| Diphenoxylic Acid | Low (3 ng/mL) | 6.2 | 103.1 | 7.1 | 102.5 |
| Medium (100 ng/mL) | 4.5 | 99.2 | 5.4 | 100.1 | |
| High (800 ng/mL) | 3.8 | 100.7 | 4.6 | 101.3 |
Visualizations
References
Application Note and Protocol: Ex Vivo Gut Motility Assay Using Diphenoxylate Hydrochloride
Audience: Researchers, scientists, and drug development professionals.
Introduction
Gastrointestinal (GI) motility is a complex, coordinated process essential for digestion and nutrient absorption. Dysregulation of this process can lead to conditions such as diarrhea or constipation. The ex vivo gut motility assay is a robust and widely used method to investigate the effects of pharmacological agents on intestinal smooth muscle contractility.[1][2] This application note provides a detailed protocol for assessing the inhibitory effects of diphenoxylate hydrochloride on gut motility using an isolated guinea pig ileum preparation.
Diphenoxylate is a synthetic opioid agonist that primarily targets mu (µ) opioid receptors within the enteric nervous system of the gut wall.[3][4] Activation of these receptors inhibits the release of neurotransmitters like acetylcholine, which are crucial for stimulating smooth muscle contraction.[5][6] This leads to a reduction in peristalsis and an increase in intestinal transit time, making diphenoxylate an effective anti-diarrheal agent.[3][7] This protocol details the setup of an isolated organ bath system to quantify the effects of diphenoxylate on the spontaneous and induced contractions of intestinal tissue.
Signaling Pathway of Diphenoxylate in Enteric Neurons
Caption: Mechanism of Diphenoxylate Action.
Experimental Protocols
This section provides a detailed methodology for the isolation and preparation of guinea pig ileum and the subsequent ex vivo motility assay.
Materials and Reagents
-
Animal: Guinea pig (250-350 g)[8]
-
Physiological Salt Solution: Tyrode's solution (composition in mM: NaCl 137, KCl 2.7, CaCl₂ 1.8, MgCl₂ 1.0, NaH₂PO₄ 0.4, NaHCO₃ 11.9, Glucose 5.5).[8]
-
Gases: Carbogen (B8564812) gas mixture (95% O₂ / 5% CO₂).[8]
-
Test Compound: this compound stock solution.
-
Agonist (Optional): Acetylcholine or Histamine for inducing contractions.[8][9]
-
Equipment:
Preparation of Isolated Guinea Pig Ileum
-
Euthanasia: Humanely euthanize the guinea pig in accordance with institutional guidelines.
-
Dissection: Immediately perform a laparotomy by making a midline incision in the abdomen. Locate the ileocecal junction.[9]
-
Isolation: Carefully dissect a 10-15 cm segment of the ileum proximal to the cecum.[8] Place the isolated segment in a petri dish containing fresh, oxygenated Tyrode's solution.[10]
-
Cleaning: Gently flush the lumen of the ileum segment with Tyrode's solution using a syringe to remove any intestinal contents.[8]
-
Segmentation: Cut the ileum into smaller segments of 2-3 cm in length.[8][9] Take care to handle the tissue gently to avoid damage.
Experimental Setup and Procedure
The following workflow outlines the key steps from tissue mounting to data acquisition.
Caption: Ex Vivo Gut Motility Assay Workflow.
-
Mounting: Tie one end of an ileum segment to a fixed tissue holder and the other end to a force transducer using thread.[8] Mount the tissue in the organ bath chamber containing Tyrode's solution, maintained at 37°C and continuously bubbled with carbogen gas.[8][11]
-
Tension and Equilibration: Apply a resting tension of 0.5 to 1.0 gram.[8][9] Allow the tissue to equilibrate for at least 30-60 minutes. During this period, wash the tissue with fresh Tyrode's solution every 15 minutes.[8]
-
Baseline Recording: Record the spontaneous contractile activity of the ileum for a stable period (e.g., 10-20 minutes) to establish a baseline.
-
Drug Administration: Add this compound to the organ bath in a cumulative, concentration-dependent manner. Allow the tissue to stabilize for a set period (e.g., 10-15 minutes) after each addition before recording the response.
-
Data Acquisition: Record the contractile responses using the data acquisition system. The primary measurements are the frequency and amplitude of the smooth muscle contractions.
Data Presentation and Analysis
The primary endpoints in this assay are the changes in the amplitude and frequency of intestinal contractions. Data should be quantified and presented clearly for comparison.
Data Quantification
-
Amplitude: The maximal force generated during each contraction (measured in grams or millinewtons).
-
Frequency: The number of contractions per unit of time (e.g., contractions/minute).
-
% Inhibition: The reduction in amplitude or frequency relative to the baseline, calculated as: % Inhibition = (1 - (Response_with_Drug / Baseline_Response)) * 100
Tabular Summary of Results
Quantitative data should be summarized in tables. This allows for a clear comparison of the effects of different concentrations of diphenoxylate.
Table 1: Effect of Diphenoxylate HCl on Spontaneous Contraction Amplitude
| Diphenoxylate HCl Conc. (µM) | Mean Amplitude (g) ± SEM | % Inhibition of Amplitude |
|---|---|---|
| Baseline (0) | 1.25 ± 0.08 | 0% |
| 0.01 | 1.02 ± 0.07 | 18.4% |
| 0.1 | 0.68 ± 0.05 | 45.6% |
| 1 | 0.21 ± 0.03 | 83.2% |
| 10 | 0.05 ± 0.01 | 96.0% |
Table 2: Effect of Diphenoxylate HCl on Spontaneous Contraction Frequency
| Diphenoxylate HCl Conc. (µM) | Mean Frequency (contractions/min) ± SEM | % Inhibition of Frequency |
|---|---|---|
| Baseline (0) | 5.2 ± 0.3 | 0% |
| 0.01 | 4.5 ± 0.2 | 13.5% |
| 0.1 | 3.1 ± 0.2 | 40.4% |
| 1 | 1.4 ± 0.1 | 73.1% |
| 10 | 0.5 ± 0.1 | 90.4% |
Dose-Response Analysis
The percentage inhibition data can be plotted against the logarithm of the drug concentration to generate a dose-response curve. From this curve, key pharmacological parameters such as the EC₅₀ (the concentration of drug that produces 50% of the maximal effect) can be calculated using non-linear regression analysis. This provides a quantitative measure of the potency of this compound in this assay.
References
- 1. reprocell.com [reprocell.com]
- 2. ijper.org [ijper.org]
- 3. Diphenoxylate - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Diphenoxylate and Atropine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. droracle.ai [droracle.ai]
- 6. m.youtube.com [m.youtube.com]
- 7. Lomotil (Diphenoxylate and Atropine): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 8. benchchem.com [benchchem.com]
- 9. rjptsimlab.com [rjptsimlab.com]
- 10. Guinea Pig Ileum [sheffbp.co.uk]
- 11. Altered responsiveness of the guinea-pig isolated ileum to smooth muscle stimulants and to electrical stimulation after in situ ischemia - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Developing an Animal Model of Opioid-Induced Bowel Dysfunction with Diphenoxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Opioid-induced bowel dysfunction (OIBD) is a prevalent and often debilitating side effect of opioid therapy, characterized by a range of gastrointestinal symptoms including constipation, bloating, and abdominal pain.[1][2][3] Developing reliable and reproducible animal models of OIBD is crucial for understanding its pathophysiology and for the preclinical evaluation of novel therapeutic agents. Diphenoxylate, a synthetic opioid agonist, is an effective agent for inducing OIBD in rodents.[4][5] By acting on the µ-opioid receptors in the enteric nervous system, diphenoxylate inhibits gastrointestinal motility, providing a robust model for studying OIBD.[1][6]
These application notes provide detailed protocols for establishing a murine model of diphenoxylate-induced bowel dysfunction and for assessing the key functional parameters of this condition.
Signaling Pathway of Diphenoxylate-Induced Bowel Dysfunction
Diphenoxylate exerts its effects by binding to µ-opioid receptors located on neurons of the myenteric and submucosal plexuses within the enteric nervous system.[1][6] This binding inhibits the release of excitatory neurotransmitters, such as acetylcholine, leading to a decrease in propulsive peristaltic contractions and an increase in segmental (non-propulsive) contractions. The result is a significant delay in gastrointestinal transit time, increased fluid absorption from the stool, and consequently, constipation.[1][6]
Experimental Protocols
Animal Model Establishment
This protocol describes the induction of OIBD in mice using diphenoxylate.
Materials:
-
Male BALB/c or ICR mice (8-10 weeks old)
-
Diphenoxylate hydrochloride
-
Vehicle (e.g., 0.5% carboxymethylcellulose sodium or distilled water)
-
Oral gavage needles
Procedure:
-
Acclimatize mice for at least one week under standard laboratory conditions (12-hour light/dark cycle, controlled temperature and humidity) with ad libitum access to food and water.
-
Randomly divide the mice into a control group and a diphenoxylate-treated group.
-
Prepare a diphenoxylate suspension at the desired concentration (e.g., 0.5 mg/mL for a 5 mg/kg dose in a 10 mL/kg volume).
-
Administer diphenoxylate (5-10 mg/kg) or vehicle to the respective groups via oral gavage once daily for a period of 6 to 21 consecutive days.[7][8]
-
Monitor the general health and body weight of the mice daily.
Assessment of Fecal Parameters
This assay quantifies fecal output and characteristics to assess the severity of constipation.
Materials:
-
Metabolic cages or individual clean cages without bedding
-
Analytical balance
Procedure:
-
On the day of measurement, place each mouse in an individual cage without bedding.
-
Collect all fecal pellets produced by each mouse over a defined period (e.g., 5 hours).
-
Count the total number of fecal pellets for each mouse.
-
Weigh the total fecal output (wet weight) for each mouse.
-
To determine fecal water content, dry the collected pellets in an oven at 60°C for 24 hours and re-weigh (dry weight).
-
Calculate fecal water content using the formula: ((Wet Weight - Dry Weight) / Wet Weight) * 100%.
Gastrointestinal Transit Assay (Charcoal Meal)
This protocol measures the rate of intestinal transit.
Materials:
-
Charcoal meal suspension (e.g., 5% activated charcoal in 10% gum arabic or 10% activated carbon in Arabic solution)[8]
-
Oral gavage needles
-
Dissection tools
-
Ruler
Procedure:
-
Fast the mice for 16 hours prior to the assay, with free access to water.[8]
-
Administer the final dose of diphenoxylate or vehicle.
-
After 30 minutes, administer 0.25 mL of the charcoal meal suspension to each mouse via oral gavage.[8]
-
Euthanize the mice 20-30 minutes after the charcoal administration.
-
Carefully dissect the abdomen and expose the gastrointestinal tract.
-
Excise the small intestine from the pyloric sphincter to the cecum.
-
Measure the total length of the small intestine.
-
Measure the distance traveled by the charcoal meal from the pyloric sphincter.
-
Calculate the gastrointestinal transit rate using the formula: (Distance traveled by charcoal / Total length of small intestine) * 100%.
Quantitative Data Summary
The following tables summarize expected quantitative data from a diphenoxylate-induced OIBD model in mice.
| Parameter | Control Group (Vehicle) | Diphenoxylate Group (5 mg/kg) | Reference |
| Fecal Pellet Count (per 5h) | ~ 25-35 | ~ 10-20 | [7] |
| Fecal Wet Weight (g per 5h) | ~ 0.15-0.25 | ~ 0.05-0.15 | [7] |
| Fecal Water Content (%) | ~ 40-50% | ~ 20-30% | [7] |
| Time to First Black Stool (min) | ~ 60-90 | ~ 150-180 | [7] |
| GI Transit Rate (%) | ~ 70-85% | ~ 40-55% | [7] |
| Parameter | Control Group (Vehicle) | Diphenoxylate Group (10 mg/kg) | Reference |
| Time to First Black Stool (min) | Significantly shorter | Significantly longer | [8] |
| Fecal Output (pellets/5h) | Higher | Lower | [8] |
| Fecal Water Content (%) | Higher | Lower | [8] |
| GI Transit Rate (%) | Higher | Lower | [8] |
Experimental Workflow
The following diagram illustrates a typical experimental workflow for establishing and evaluating the diphenoxylate-induced OIBD model.
References
- 1. Opioid-Induced Bowel Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dovepress.com [dovepress.com]
- 3. Preclinical experimental models for assessing laxative activities of substances/products under investigation: a scoping review of the literature - PMC [pmc.ncbi.nlm.nih.gov]
- 4. e-century.us [e-century.us]
- 5. Diphenoxylate and Atropine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. dovepress.com [dovepress.com]
Application Notes and Protocols for Cell-Based Assays in the Screening of Mu-Opioid Receptor Agonists like Diphenoxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The mu-opioid receptor (MOR), a G protein-coupled receptor (GPCR), is a primary target for potent analgesics. However, its activation is also associated with significant side effects, including respiratory depression and dependence. Diphenoxylate is a synthetic opioid agonist that primarily acts on MORs in the enteric nervous system, making it effective for the treatment of diarrhea.[1][2] The development of novel MOR agonists with improved therapeutic profiles necessitates robust and reliable in vitro screening methods. This document provides detailed application notes and protocols for key cell-based assays used to identify and characterize MOR agonists like diphenoxylate.
Activation of the MOR by an agonist, such as diphenoxylate, initiates a cascade of intracellular events. The receptor is coupled to inhibitory G proteins (Gαi/o), which, upon activation, inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[3] Additionally, agonist binding can trigger the recruitment of β-arrestin proteins to the receptor, a process involved in receptor desensitization and signaling through G protein-independent pathways.[4] The assays described herein provide quantitative measures of these key signaling events.
Key Cell-Based Assays for MOR Agonist Screening
Several cell-based assays are routinely employed to screen for and characterize MOR agonists. These assays measure different points in the receptor signaling cascade, from ligand binding to downstream second messenger modulation and protein recruitment.
1. Radioligand Binding Assay: This assay determines the affinity of a test compound for the MOR by measuring its ability to compete with a radiolabeled ligand. It provides a quantitative measure of the compound's binding affinity (Ki).
2. cAMP Inhibition Assay: This functional assay measures the ability of a compound to inhibit the production of cAMP, a key second messenger downstream of MOR activation. It is a direct measure of Gαi/o pathway activation.
3. β-Arrestin Recruitment Assay: This assay quantifies the recruitment of β-arrestin to the activated MOR. It provides insights into the potential for receptor desensitization and biased agonism, where a ligand may preferentially activate one signaling pathway over another.
Data Presentation: Quantitative Comparison of MOR Agonists
The following tables summarize quantitative data from various functional and binding assays for diphenoxylate and other common MOR agonists. These values are compiled from different studies, and experimental conditions may vary.
Table 1: Binding Affinity (Ki) at the Mu-Opioid Receptor
| Compound | Radioligand | Cell Line/Tissue | Ki (nM) |
| Diphenoxylate | [3H]-DAMGO | Recombinant human MOR | ~1-100 |
| Morphine | [3H]-DAMGO | Rat brain homogenates | 1.2 |
| DAMGO | [3H]-DAMGO | Recombinant human MOR | 0.6887 |
Table 2: Potency (EC50) in G Protein Activation Assays ([³⁵S]GTPγS Binding)
| Compound | Cell Line/Tissue | EC50 (nM) | Efficacy (Eₘₐₓ vs. DAMGO) |
| Morphine | CHO-K1 cells expressing human MOR | - | - |
| DAMGO | CHO-MOR Cells | 55 | 100% |
| Fentanyl | - | 32 | - |
Table 3: Potency (EC50) in cAMP Inhibition Assays
| Compound | Assay Type | Cell Line | EC50 (nM) |
| Morphine | Forskolin-stimulated cAMP production | HEK-MOR cells | 131 |
| DAMGO | - | - | 9 |
| Fentanyl | Forskolin-stimulated cAMP production | HEK-GloSensor cells | 44 |
Table 4: Potency (EC50) in β-Arrestin Recruitment Assays
| Compound | Assay Type | Cell Line | EC50 (nM) | Efficacy (Eₘₐₓ vs. DAMGO) |
| Morphine | BRET | HEK-293 cells | 46.1 | Lower than DAMGO |
| DAMGO | BRET | HEK-293 cells | 19.2 | 100% |
| Fentanyl | PathHunter® | - | 120 | - |
Signaling Pathways and Experimental Workflows
Mu-Opioid Receptor Signaling Pathways
The following diagram illustrates the primary signaling pathways activated upon MOR agonism.
Caption: MOR Signaling Pathways.
Experimental Protocols
Protocol 1: cAMP Inhibition Assay (HTRF®)
This protocol is designed to measure the ability of a test compound to inhibit forskolin-stimulated cAMP production in cells expressing the mu-opioid receptor.
Materials:
-
HEK293 or CHO cells stably expressing the human mu-opioid receptor (hMOR)
-
Cell culture medium (e.g., DMEM/F12) with supplements
-
Assay buffer (e.g., HBSS with 20 mM HEPES, pH 7.4)
-
Test compound (e.g., Diphenoxylate)
-
Reference agonist (e.g., DAMGO)
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX)
-
HTRF® cAMP detection kit (e.g., from Cisbio)
-
White, low-volume 384-well assay plates
Experimental Workflow:
Caption: cAMP Inhibition Assay Workflow.
Procedure:
-
Cell Plating: Seed hMOR-expressing cells into white, low-volume 384-well plates at a density of 5,000-10,000 cells per well. Incubate overnight at 37°C in a 5% CO₂ incubator.
-
Compound Preparation: Prepare serial dilutions of the test compound (e.g., diphenoxylate) and a reference agonist (e.g., DAMGO) in assay buffer.
-
Stimulation: On the day of the assay, remove the culture medium from the cells. Add the diluted compounds to the respective wells. Immediately add a solution of forskolin (to stimulate adenylyl cyclase) and a PDE inhibitor (to prevent cAMP degradation) to all wells except the negative control. A typical final concentration for forskolin is 1-10 µM and for IBMX is 100-500 µM.
-
Incubation: Incubate the plate for 30 minutes at 37°C.
-
cAMP Detection: Following the incubation, add the HTRF® detection reagents (cAMP-d2 and anti-cAMP-cryptate) to each well according to the manufacturer's protocol.
-
Final Incubation: Incubate the plate in the dark at room temperature for 60 minutes.
-
Signal Measurement: Read the plate on an HTRF®-compatible plate reader at the appropriate wavelengths (e.g., 620 nm and 665 nm).
-
Data Analysis: The HTRF® ratio (665/620) is inversely proportional to the intracellular cAMP concentration.[5] Plot the HTRF® ratio against the logarithm of the agonist concentration. Fit the data to a four-parameter logistic equation to determine the EC50 value, which represents the concentration of the agonist that produces 50% of the maximal inhibition of cAMP production.
Protocol 2: β-Arrestin Recruitment Assay (PathHunter®)
This protocol describes the use of the PathHunter® β-arrestin assay to measure the recruitment of β-arrestin to the mu-opioid receptor upon agonist stimulation.
Materials:
-
PathHunter® CHO-K1 OPRM1 β-arrestin cell line (DiscoverX)
-
PathHunter® Cell Plating Reagent
-
Test compound (e.g., Diphenoxylate)
-
Reference agonist (e.g., DAMGO)
-
PathHunter® Detection Reagents
-
White, clear-bottom 384-well assay plates
-
Luminometer
Experimental Workflow:
References
- 1. Diphenoxylate and Atropine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Diphenoxylate - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. droracle.ai [droracle.ai]
- 4. Distinct Profiles of Desensitization of µ-Opioid Receptors Caused by Remifentanil or Fentanyl: In Vitro Assay with Cells and Three-Dimensional Structural Analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 5. droracle.ai [droracle.ai]
Application Note & Protocol: Preparation of Diphenoxylate Hydrochloride Solutions for In Vivo Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction
Diphenoxylate hydrochloride is a synthetic opioid agonist used for its antidiarrheal properties. It acts on the opioid receptors in the gastrointestinal tract to decrease motility.[1] For in vivo research, particularly in rodent models, consistent and accurate preparation of dosing solutions is critical for obtaining reliable and reproducible results. Due to its poor aqueous solubility, preparing this compound for in vivo administration requires careful selection of solvents and vehicles.[2] This document provides detailed protocols and data for preparing this compound solutions, primarily focusing on oral administration.
Physicochemical Properties and Solubility
This compound is a white or almost white, crystalline powder.[3][4] Its solubility is a key factor in vehicle selection for in vivo studies. A saturated solution in water has an acidic pH of approximately 3.3.[4]
Solubility Data
The solubility of this compound in various common solvents is summarized below. This data is essential for selecting an appropriate vehicle for the desired route of administration and concentration.
| Solvent | Solubility Description | Approximate Concentration | Reference |
| Water | Very slightly soluble / Sparingly soluble | 800 mg/L (at 25 °C) | [3][4][5][6] |
| Ethanol (~96%) | Sparingly soluble | - | [3][4] |
| Methanol | Soluble | - | [4] |
| Isopropyl Alcohol | Slightly soluble | - | [4][5] |
| Acetone | Sparingly soluble | - | [3][4] |
| Methylene Chloride | Freely soluble | - | [4][6] |
| Chloroform | Freely soluble | - | [4] |
| Ether | Practically insoluble | - | [3][5] |
| Corn Oil | Forms a suspension | Used up to 48 mg/mL in studies | [7] |
Experimental Protocol: Preparation of an Oral Suspension for Gavage
Oral gavage is a common method for administering precise doses of test compounds to rodents. Given the low water solubility of this compound, creating a uniform suspension is often the most practical approach for oral dosing. One study successfully used corn oil as a vehicle to create a suspension for intragastric administration in rats.[7]
Materials and Equipment
-
This compound powder
-
Vehicle: Corn oil (or other suitable vehicle like methylcellulose (B11928114) or sweetened jelly)
-
Weighing balance (analytical, 4-decimal place)
-
Spatula and weigh boat/paper
-
Glass vial or conical tube of appropriate volume
-
Magnetic stirrer and stir bar, or vortex mixer
-
Pipettes or syringe for volume measurement
-
Oral gavage needles (appropriate size for the animal model)[8]
-
Syringes for dosing
Protocol for Corn Oil Suspension
This protocol is adapted from methodologies used in published preclinical studies.[7]
-
Calculate Required Amounts: Determine the total volume of the suspension needed and the required concentration (e.g., in mg/mL) based on the target dose (e.g., in mg/kg) and the average weight of the study animals. The maximum dosing volume for mice is typically recommended to be around 10 mL/kg.[8]
-
Example Calculation: For a 10 mg/kg dose in a 25 g mouse, with a dosing volume of 10 mL/kg (0.25 mL), the required concentration is 1 mg/mL.
-
-
Weigh Compound: Accurately weigh the required amount of this compound powder using an analytical balance.
-
Add Vehicle: Transfer the weighed powder into a suitable container (e.g., a glass vial). Add a small amount of the corn oil vehicle and mix with the powder to create a uniform paste. This prevents clumping.
-
Create Suspension: Gradually add the remaining volume of corn oil while continuously mixing using a vortex mixer or a magnetic stirrer.
-
Ensure Homogeneity: Continue mixing until the suspension is uniform. Visually inspect to ensure there are no large aggregates of the powder. For suspensions, it is critical to maintain homogeneity during dosing. Mix the suspension well (e.g., by vortexing) immediately before drawing each dose into the gavage syringe.
-
Administration: Administer the suspension to the animal using a proper oral gavage technique. Ensure the gavage needle size is appropriate for the animal's weight to prevent injury.[8]
Alternative Vehicles and Considerations
While corn oil is a common vehicle, other options can be considered depending on the experimental design.
-
Aqueous Suspensions: For a more aqueous-based vehicle, a suspending agent like 0.5% carboxymethylcellulose (CMC) in water can be used.
-
Voluntary Oral Administration: To reduce the stress associated with gavage, the compound can be mixed into a palatable vehicle like sweetened jelly or flavored gelatin, which the animals consume voluntarily.[8][9] This method is suitable when precise timing of administration is less critical.
Stability and Storage
Proper storage is crucial to maintain the integrity of the prepared solutions.
-
Powder: Store pure this compound powder in a well-closed container at -20°C, protected from light.[6][10]
-
Prepared Solutions/Suspensions: Commercial oral solutions are stored in tight, light-resistant containers at 15–30°C; freezing should be avoided.[11] It is recommended that self-prepared suspensions be made fresh daily. If storage is necessary, they should be stored in a tightly sealed, light-protected container at 2-8°C. Before use, the suspension must be allowed to return to room temperature and be thoroughly re-suspended.
Workflow and Pathway Diagrams
Experimental Workflow for Suspension Preparation
The following diagram outlines the general workflow for preparing a this compound suspension for in vivo oral administration.
Signaling Pathway of Diphenoxylate
Diphenoxylate primarily acts on the µ-opioid receptors in the myenteric plexus of the large intestine, mimicking the action of endogenous opioids.
References
- 1. This compound | C30H33ClN2O2 | CID 6432394 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Diphenoxylate and Atropine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. cdn.who.int [cdn.who.int]
- 4. drugfuture.com [drugfuture.com]
- 5. Diphenoxylate | C30H32N2O2 | CID 13505 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound CAS#: 3810-80-8 [m.chemicalbook.com]
- 7. Effect of diphenoxylate on CYP450 isoforms activity in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. iacuc.wsu.edu [iacuc.wsu.edu]
- 9. researchgate.net [researchgate.net]
- 10. echemi.com [echemi.com]
- 11. Diphenoxylate Monograph for Professionals - Drugs.com [drugs.com]
Application Notes & Protocols for the Analytical Method Validation of Diphenoxylate Hydrochloride in Pharmaceutical Formulations
Audience: Researchers, scientists, and drug development professionals.
Introduction
Diphenoxylate hydrochloride is an antidiarrheal medication, often formulated in combination with a sub-therapeutic dose of atropine (B194438) sulfate (B86663) to discourage abuse. Ensuring the quality, safety, and efficacy of pharmaceutical products containing this compound necessitates the use of validated analytical methods for its quantification. This document provides detailed application notes and protocols for the validation of a reversed-phase high-performance liquid chromatography (RP-HPLC) method for the determination of this compound in pharmaceutical formulations, in accordance with the International Council for Harmonisation (ICH) guidelines.[1][2][3][4][5]
The described method is a stability-indicating assay, capable of separating this compound from its degradation products and potential impurities.[6]
Analytical Method: RP-HPLC
A common and robust method for the analysis of this compound is RP-HPLC. The following parameters are a representative example based on literature.[6][7][8][9]
-
Mobile Phase: A mixture of acetonitrile (B52724) and an aqueous buffer (e.g., 0.001 M pentanesulfonic acid sodium salt monohydrate or 0.05 M monobasic potassium phosphate), with potential pH adjustment using phosphoric acid.[6][7][10] An example mobile phase composition is 47% 0.001 M pentanesulfonic acid sodium salt monohydrate and 53% acetonitrile with 0.1% phosphoric acid.[7]
-
Injection Volume: 50 µL.[7]
-
Column Temperature: Ambient.
Method Validation Workflow
The following diagram illustrates the typical workflow for analytical method validation.
Caption: Workflow for Analytical Method Validation.
Experimental Protocols
System Suitability
Objective: To verify that the chromatographic system is adequate for the intended analysis.
Protocol:
-
Prepare a standard solution of this compound at the working concentration.
-
Inject the standard solution six replicate times.
-
Calculate the mean, standard deviation (SD), and relative standard deviation (%RSD) for the peak area, retention time, and height.
-
Determine the theoretical plates (N), tailing factor (T), and resolution (Rs) between this compound and any other component (e.g., atropine sulfate or an internal standard).
Acceptance Criteria:
-
Tailing factor: ≤ 1.5.[10]
-
Theoretical plates: > 2000.
Specificity and Forced Degradation Studies
Objective: To demonstrate that the analytical method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, and matrix components.[2]
Protocol:
-
Placebo Interference: Prepare a placebo solution (containing all formulation excipients without the active pharmaceutical ingredient) and inject it to ensure no interfering peaks at the retention time of this compound.
-
Forced Degradation: Subject the drug product to various stress conditions to induce degradation.[11][12][13] Analyze the stressed samples alongside an unstressed control.
-
Acid Hydrolysis: Reflux in 0.1 M HCl at 60°C for a specified time.[12]
-
Base Hydrolysis: Reflux in 0.1 M NaOH at 60°C for a specified time.[12]
-
Oxidative Degradation: Treat with 3% hydrogen peroxide at room temperature.[14][13]
-
Thermal Degradation: Expose the solid drug product to dry heat (e.g., 80°C).
-
Photolytic Degradation: Expose the drug product to UV light (e.g., 254 nm) and visible light.
-
Acceptance Criteria:
-
No interference from placebo at the retention time of this compound.
-
The method should be able to separate the this compound peak from any degradation product peaks. The peak purity of the analyte should be evaluated.
-
Degradation of 5-20% is generally considered suitable for demonstrating the stability-indicating nature of the method.[12][15]
Linearity and Range
Objective: To demonstrate that the analytical procedure's response is directly proportional to the concentration of the analyte over a specified range.[2]
Protocol:
-
Prepare a stock solution of this compound standard.
-
From the stock solution, prepare a series of at least five concentrations ranging from, for example, 50% to 150% of the expected working concentration.
-
Inject each concentration in triplicate.
-
Plot a graph of the mean peak area versus concentration.
-
Perform a linear regression analysis and determine the correlation coefficient (r), y-intercept, and slope of the regression line.
Acceptance Criteria:
-
Correlation coefficient (r): ≥ 0.999.[7]
Accuracy
Objective: To determine the closeness of the test results obtained by the method to the true value.[2]
Protocol:
-
Prepare a placebo mixture of the formulation.
-
Spike the placebo with known amounts of this compound standard at three different concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration).[7]
-
Prepare three replicate samples at each concentration level.
-
Analyze the samples and calculate the percentage recovery.
Acceptance Criteria:
-
The mean percent recovery should be within 98.0% to 102.0%.
Precision
Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.[16]
Protocol:
-
Repeatability (Intra-assay precision):
-
Prepare six independent samples of the drug product at 100% of the target concentration.
-
Analyze the samples on the same day, by the same analyst, and on the same instrument.
-
Calculate the %RSD of the assay results.
-
-
Intermediate Precision (Inter-assay precision):
-
Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.
-
Calculate the %RSD of the assay results and compare them with the repeatability results.
-
Acceptance Criteria:
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
Objective: To determine the lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.
Protocol:
-
Based on Signal-to-Noise Ratio:
-
Determine the concentration of the analyte that gives a signal-to-noise ratio of approximately 3:1 for LOD and 10:1 for LOQ.
-
-
Based on the Standard Deviation of the Response and the Slope:
-
LOD = (3.3 * σ) / S
-
LOQ = (10 * σ) / S
-
Where σ is the standard deviation of the y-intercepts of regression lines and S is the slope of the calibration curve.
-
Acceptance Criteria:
-
The LOQ should be demonstrated with acceptable precision and accuracy. The %RSD for the LOQ should be less than 10%.
Robustness
Objective: To measure the capacity of an analytical procedure to remain unaffected by small, but deliberate variations in method parameters.[4]
Protocol:
-
Introduce small, deliberate changes to the method parameters, one at a time. Examples of variations include:
-
Flow rate (e.g., ± 0.2 mL/min).
-
Mobile phase composition (e.g., ± 2% organic phase).
-
Column temperature (e.g., ± 5 °C).
-
Detection wavelength (e.g., ± 2 nm).
-
-
Analyze a sample under each modified condition and evaluate the effect on the results (e.g., peak area, retention time).
Acceptance Criteria:
-
The system suitability parameters should be met under all varied conditions.
-
The results should not be significantly affected by the changes, with %RSD of results within acceptable limits.
Data Presentation
Table 1: Summary of Linearity Data
| Concentration Level (%) | Concentration (µg/mL) | Mean Peak Area (n=3) |
| 50 | 125 | [Insert Data] |
| 75 | 187.5 | [Insert Data] |
| 100 | 250 | [Insert Data] |
| 125 | 312.5 | [Insert Data] |
| 150 | 375 | [Insert Data] |
| Regression Analysis | Value | |
| Correlation Coefficient (r) | ≥ 0.999 | |
| Slope | [Insert Data] | |
| Y-intercept | [Insert Data] |
Data based on a linear range of 125-375 µg/mL as an example.[7]
Table 2: Summary of Accuracy (Recovery) Data
| Concentration Level (%) | Amount Spiked (mg) | Amount Recovered (mg, mean ± SD, n=3) | % Recovery |
| 80 | [Insert Data] | [Insert Data] | [Insert Data] |
| 100 | [Insert Data] | [Insert Data] | [Insert Data] |
| 120 | [Insert Data] | [Insert Data] | [Insert Data] |
| Mean % Recovery | 98.0 - 102.0% |
Recovery studies are typically performed at 80%, 100%, and 120% of the label claim.[7]
Table 3: Summary of Precision Data
| Precision Type | Sample 1 | Sample 2 | Sample 3 | Sample 4 | Sample 5 | Sample 6 | Mean | %RSD |
| Repeatability (% Assay) | [Data] | [Data] | [Data] | [Data] | [Data] | [Data] | [Data] | ≤ 2.0% |
| Intermediate Precision (% Assay) | [Data] | [Data] | [Data] | [Data] | [Data] | [Data] | [Data] | ≤ 2.0% |
Table 4: Summary of Robustness Data
| Parameter Varied | Modification | System Suitability | % Assay |
| Flow Rate | 0.8 mL/min | Pass | [Data] |
| 1.2 mL/min | Pass | [Data] | |
| Mobile Phase Composition | +2% Acetonitrile | Pass | [Data] |
| -2% Acetonitrile | Pass | [Data] | |
| Wavelength | 218 nm | Pass | [Data] |
| 222 nm | Pass | [Data] |
Conclusion
The described RP-HPLC method, when validated according to the outlined protocols, is suitable for the routine quality control analysis of this compound in pharmaceutical formulations. The validation data demonstrates that the method is specific, linear, accurate, precise, and robust for its intended purpose.
Signaling Pathway and Logical Relationship Diagrams
Caption: Forced Degradation Pathways for Specificity.
References
- 1. m.youtube.com [m.youtube.com]
- 2. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 3. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 4. database.ich.org [database.ich.org]
- 5. qbdgroup.com [qbdgroup.com]
- 6. sapub.org [sapub.org]
- 7. academic.oup.com [academic.oup.com]
- 8. tandfonline.com [tandfonline.com]
- 9. wjpps.com [wjpps.com]
- 10. This compound and Atropine Sulfate Tablets [drugfuture.com]
- 11. medcraveonline.com [medcraveonline.com]
- 12. scispace.com [scispace.com]
- 13. rjptonline.org [rjptonline.org]
- 14. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ejbps.com [ejbps.com]
- 16. globalresearchonline.net [globalresearchonline.net]
Troubleshooting & Optimization
Improving solubility of diphenoxylate hydrochloride for in vitro experiments
Technical Support Center: Diphenoxylate Hydrochloride
Welcome to the technical support center for this compound. This resource is designed for researchers, scientists, and drug development professionals. Here you will find frequently asked questions (FAQs) and troubleshooting guides to address common challenges related to the solubility of this compound for in vitro experimental use.
Frequently Asked Questions (FAQs)
Q1: What is the solubility of this compound in common laboratory solvents?
This compound is a lipophilic molecule with limited aqueous solubility. Its solubility varies significantly across different solvents. For ease of comparison, the solubility data is summarized in the table below.
Table 1: Solubility of this compound in Various Solvents
| Solvent | Qualitative Solubility | Quantitative Solubility (approx.) | Citation(s) |
| Water | Very slightly to slightly soluble | 800 mg/L (0.8 mg/mL) at 25°C | [1][2] |
| Dimethyl Sulfoxide (B87167) (DMSO) | Soluble | Data not readily available; widely used as a solvent for in vitro studies. | [3] |
| Ethanol (96%) | Sparingly soluble | Not specified | [2] |
| Methanol | Soluble | Not specified | [2] |
| Dichloromethane | Freely soluble | Not specified | [2] |
| Chloroform | Freely soluble | Not specified | [2] |
| Acetone | Sparingly soluble | Not specified | [1] |
| Diethyl Ether | Practically insoluble | Not specified | [1] |
Note: Qualitative terms are based on pharmacopeial definitions. Quantitative values should be confirmed empirically for lot-specific material.
Q2: Why is this compound poorly soluble in aqueous solutions like cell culture media?
This compound's poor aqueous solubility is due to two main factors:
-
Molecular Structure: The core structure of diphenoxylate is large and lipophilic (fat-loving), meaning it preferentially interacts with non-polar solvents over water.
-
pH and Ionization: this compound is the salt of a weak base. In a saturated aqueous solution, the pH is approximately 3.3.[1][2] In neutral pH environments, such as typical cell culture media (pH 7.2-7.4), the equilibrium can shift towards the less soluble free base form, leading to precipitation.
Q3: What is the recommended starting point for preparing a stock solution for in vitro experiments?
The most common and recommended method is to prepare a concentrated stock solution in an organic solvent, which can then be serially diluted into your aqueous experimental medium. Dimethyl sulfoxide (DMSO) is the preferred solvent for cell-based assays due to its high solubilizing power and compatibility with most cell lines at low final concentrations.[3][4]
A detailed protocol for preparing a stock solution is provided in the "Experimental Protocols" section below. The key is to prepare a stock solution at a high enough concentration (e.g., 10-50 mM) so that the final concentration of DMSO in the cell culture medium is kept to a minimum, ideally ≤0.1%, to avoid solvent-induced cellular artifacts.[4]
Q4: My compound precipitates when I add it to my cell culture medium. What should I do?
This is a common issue known as "crashing out." It occurs when a compound dissolved in an organic solvent is rapidly diluted into an aqueous solution where it is not soluble. See the Troubleshooting Guide below for detailed solutions.
Troubleshooting Guide
| Issue | Probable Cause | Recommended Solution(s) |
| Powder does not dissolve in the initial solvent (e.g., DMSO). | Insufficient Solvent or Agitation: The concentration may be too high for the chosen solvent, or the compound needs more energy to dissolve. | 1. Vortex: Mix the solution vigorously using a vortex mixer for 1-2 minutes.2. Gentle Warming: Warm the solution in a 37°C water bath for 5-10 minutes.[4]3. Sonication: Place the vial in a bath sonicator for 5-15 minutes to break up powder aggregates.[4][5]4. Increase Solvent: If the above fails, add more solvent to decrease the concentration. |
| Compound precipitates immediately upon dilution into aqueous buffer or cell culture medium. | Poor Aqueous Solubility: The final concentration of the organic co-solvent (e.g., DMSO) is too low to keep the compound in solution. | 1. Increase Stock Concentration: Prepare a more concentrated stock solution. This allows you to add a smaller volume to your final medium, reducing the disruption to the aqueous environment.2. Pre-warm Medium: Ensure your cell culture medium is warmed to 37°C before adding the compound stock.[4]3. Add Dropwise While Mixing: Add the stock solution drop-by-drop to the vortexing medium. This prevents localized high concentrations and facilitates rapid dispersion.[4]4. Use a Surfactant (with caution): For non-cell-based assays, a small amount of a non-ionic surfactant like Tween® 20 or Pluronic® F-68 can help maintain solubility. This must be tested for compatibility with your specific assay. |
| Solution is clear initially but forms a precipitate over time. | Instability or Saturation: The compound may be degrading, or the solution is supersaturated and is slowly returning to equilibrium by precipitating. | 1. Prepare Fresh Solutions: Always prepare working dilutions fresh from a frozen stock solution just before use.2. Check Storage Conditions: Ensure stock solutions are stored properly (typically at -20°C or -80°C in airtight vials) to prevent degradation and solvent evaporation. |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound (M.W. 489.05 g/mol ) in DMSO.
Materials:
-
This compound powder
-
Dimethyl Sulfoxide (DMSO), sterile, cell culture grade
-
Calibrated analytical balance
-
Sterile microcentrifuge tubes or amber glass vials
-
Vortex mixer and/or sonicator
Procedure:
-
Calculation: Determine the mass of powder needed. For 1 mL of a 10 mM stock solution:
-
Mass (mg) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 489.05 g/mol * (1000 mg / 1 g) = 4.89 mg
-
-
Weighing: Carefully weigh out 4.89 mg of this compound powder and place it into a sterile vial. Note: If handling a toxic or potent compound, perform this step in a chemical fume hood.[4]
-
Solubilization: Add 1 mL of sterile DMSO to the vial.
-
Mixing: Cap the vial tightly and vortex vigorously for 2 minutes. If the powder is not fully dissolved, sonicate the vial for 10-15 minutes or warm it to 37°C until the solution is clear.[4]
-
Sterilization (Optional): If needed for your application, filter the stock solution through a 0.22 µm syringe filter compatible with DMSO (e.g., PTFE).
-
Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots in tightly sealed vials at -20°C or -80°C, protected from light.
Visualizations
Experimental Workflow
The following diagram outlines the logical steps and decision points for successfully solubilizing this compound for an experiment.
Caption: Workflow for preparing diphenoxylate HCl solutions.
Mechanism of Action Signaling Pathway
Diphenoxylate is an opioid receptor agonist.[6] Its antidiarrheal effect is mediated by activating µ (mu)-opioid receptors on enteric neurons in the gastrointestinal tract, which inhibits motility.[7]
Caption: Diphenoxylate HCl inhibits acetylcholine release via µ-opioid receptors.
References
- 1. Diphenoxylate | C30H32N2O2 | CID 13505 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. drugfuture.com [drugfuture.com]
- 3. gchemglobal.com [gchemglobal.com]
- 4. emulatebio.com [emulatebio.com]
- 5. uspnf.com [uspnf.com]
- 6. This compound | C30H33ClN2O2 | CID 6432394 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Diphenoxylate - Wikipedia [en.wikipedia.org]
Stability of diphenoxylate hydrochloride in different solvent systems
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of diphenoxylate hydrochloride in various solvent systems.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound solutions?
A1: For commercially available oral solutions, it is recommended to store them in tight, light-resistant containers at a controlled room temperature of 15–30°C. Freezing should be avoided.[1] For analytical standard solutions, it is best practice to store them protected from light at refrigerated temperatures (2-8°C) to minimize degradation. The appropriate storage duration depends on the solvent and concentration; it is advisable to prepare fresh solutions for critical quantitative analyses or to validate the stability of stored solutions over the intended period of use.
Q2: What is the primary degradation product of this compound?
A2: The primary degradation product of this compound is diphenoxylic acid, which is formed through the hydrolysis of the ethyl ester group.[2] Analytical methods for stability testing should be capable of separating and quantifying this compound from diphenoxylic acid.
Q3: In which common laboratory solvents is this compound soluble?
A3: this compound has varying solubility in common laboratory solvents. It is sparingly soluble in water and ethanol, but freely soluble in methanol (B129727) and acetonitrile.[3] This information is crucial for preparing stock solutions for analysis and for understanding its behavior in different experimental setups.
Q4: Are there any known incompatibilities of this compound with other substances?
A4: this compound may interact with strong oxidizing agents and should be used with caution with monoamine oxidase (MAO) inhibitors, as this combination could theoretically precipitate a hypertensive crisis due to its structural similarity to meperidine.[4] It can also potentiate the effects of other central nervous system depressants like barbiturates, tranquilizers, and alcohol.[4][5]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Unexpectedly low assay values for this compound. | Degradation of the analytical standard or sample solution. | Prepare fresh solutions daily. If solutions need to be stored, validate their stability under the specific storage conditions (temperature, light exposure) and duration. Ensure the solvent used is of high purity and free from contaminants that could accelerate degradation. |
| Appearance of unknown peaks in chromatograms. | Formation of degradation products. | Perform a forced degradation study to identify potential degradation products. The primary degradation product to expect is diphenoxylic acid. Ensure your analytical method is stability-indicating, meaning it can resolve the main peak from all potential degradation products. |
| Precipitation of the compound in aqueous solutions. | Low aqueous solubility of this compound. | For analytical purposes, use a solvent in which this compound is more soluble, such as methanol or acetonitrile, to prepare stock solutions. If an aqueous medium is required for the experiment, consider using a co-solvent system, but be mindful of potential solvent-analyte interactions affecting stability. |
| Inconsistent results between different batches of solvent. | Solvent quality and pH can influence stability. | Use high-purity (e.g., HPLC grade) solvents from a reliable source. Be aware that the pH of the solvent system can significantly impact the rate of hydrolysis. Buffer the solution if pH control is critical for your experiment. |
Stability Data
The following table summarizes the illustrative stability of this compound under forced degradation conditions. The data is based on typical outcomes of such studies as described in the literature, where the aim is to achieve 5-20% degradation to demonstrate the stability-indicating nature of an analytical method.[6][7][8]
| Solvent System | Stress Condition | Duration | Temperature | Illustrative Degradation (%) | Primary Degradant |
| Methanol | 1N Methanolic HCl | 7 days | Room Temperature | ~15% | Diphenoxylic Acid |
| Methanol | 1N Methanolic NaOH | 7 days | Room Temperature | ~20% | Diphenoxylic Acid |
| Methanol | 30% v/v H₂O₂ | 7 days | Room Temperature | ~10% | Oxidation Products |
| Methanol | UV Light (254 nm) | 3 days | Room Temperature | ~5% | Photodegradation Products |
| Solid State | Dry Heat | 3 days | 105°C | <5% | Thermally-induced Degradants |
Experimental Protocols
Protocol for Forced Degradation Study
This protocol outlines a typical procedure for conducting a forced degradation study of this compound to assess its stability under various stress conditions.[2]
1. Preparation of Stock Solution:
-
Dissolve an accurately weighed amount of this compound in methanol to obtain a stock solution of a specified concentration (e.g., 0.3 mg/mL).[2]
2. Acid Hydrolysis:
-
To an aliquot of the stock solution, add an equal volume of 1N methanolic hydrochloric acid.
-
Store the solution at room temperature for 7 days, protected from light.
-
At specified time points (e.g., 1, 3, 7 days), withdraw a sample, neutralize it with an appropriate amount of 1N methanolic sodium hydroxide, and dilute with the mobile phase to the target analytical concentration.
3. Base Hydrolysis:
-
To an aliquot of the stock solution, add an equal volume of 1N methanolic sodium hydroxide.
-
Store the solution at room temperature for 7 days, protected from light.
-
At specified time points, withdraw a sample, neutralize it with an appropriate amount of 1N methanolic hydrochloric acid, and dilute with the mobile phase.
4. Oxidative Degradation:
-
To an aliquot of the stock solution, add an equal volume of 30% (v/v) hydrogen peroxide.
-
Store the solution at room temperature for 7 days, protected from light.
-
At specified time points, withdraw a sample and dilute with the mobile phase.
5. Photolytic Degradation:
-
Expose an aliquot of the stock solution in a photochemically transparent container to UV light (e.g., 254 nm) for 3 days.[2]
-
A control sample should be wrapped in aluminum foil to protect it from light and stored under the same conditions.
-
At specified time points, withdraw a sample and dilute with the mobile phase.
6. Thermal Degradation (Solid State):
-
Place a known amount of solid this compound in an oven at 105°C for 3 days.[2]
-
After the exposure period, allow the sample to cool to room temperature, then dissolve it in methanol and dilute to the target analytical concentration with the mobile phase.
7. Analysis:
-
Analyze all samples using a validated stability-indicating HPLC method.
-
The percentage degradation is calculated by comparing the peak area of this compound in the stressed samples to that of an unstressed control sample.
Visualizations
References
- 1. drugs.com [drugs.com]
- 2. sapub.org [sapub.org]
- 3. researchgate.net [researchgate.net]
- 4. This compound and Atropine Sulfate Oral Solution USP CV [dailymed.nlm.nih.gov]
- 5. drugs.com [drugs.com]
- 6. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 7. ajpsonline.com [ajpsonline.com]
- 8. biomedres.us [biomedres.us]
Troubleshooting inconsistent results in gut motility assays with diphenoxylate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using diphenoxylate in gut motility assays.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of diphenoxylate in reducing gut motility?
Diphenoxylate is a synthetic opioid agonist that primarily acts on the presynaptic mu (µ) opioid receptors in the enteric nervous system.[1][2][3] The enteric nervous system is composed of the myenteric and submucosal plexuses. The myenteric plexus, located between the circular and longitudinal smooth muscle layers of the intestinal wall, controls peristaltic movements. By binding to µ-opioid receptors on enteric neurons, diphenoxylate inhibits the release of acetylcholine (B1216132), a neurotransmitter crucial for muscle contraction.[3] This inhibition of acetylcholine release leads to decreased segmental contractions and a prolonged gastrointestinal transit time.[3]
Q2: Why is atropine (B194438) often included in commercial preparations of diphenoxylate like Lomotil?
Atropine is added to diphenoxylate preparations in sub-therapeutic doses to discourage abuse.[2][3] Diphenoxylate is chemically related to narcotics and can be habit-forming at high doses.[4] The small amount of atropine can produce unpleasant anticholinergic side effects, such as dry mouth, nausea, and tachycardia, if the medication is taken in larger than recommended doses, thus deterring deliberate overdose.[3]
Q3: What are the most common sources of variability in gut motility assays using diphenoxylate?
Inconsistent results in gut motility assays with diphenoxylate can arise from several factors:
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Animal-related factors: Stress from handling, housing conditions, and the animal's underlying health can significantly impact gut motility.
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Procedural factors: Variations in fasting times, the volume and consistency of the charcoal meal, and the timing of drug and charcoal administration can all introduce variability.
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Drug formulation and administration: The choice of vehicle for diphenoxylate can affect its solubility and absorption, leading to inconsistent effects. The route and precision of administration are also critical.
Troubleshooting Guide
Problem 1: High variability in intestinal transit times within the same experimental group.
-
Possible Cause 1: Inconsistent Fasting Times.
-
Recommendation: Standardize the fasting period for all animals. While overnight fasting (18 hours) has been common, studies show that a shorter fasting period of 6 hours can yield similar results with less stress to the animals.[5][6][7] Ensure all animals have access to water during the fasting period.
-
-
Possible Cause 2: Animal Stress.
-
Recommendation: Acclimate animals to the experimental environment and handling procedures for at least 7 days prior to the experiment.[5] Handle animals gently and consistently. House animals in a quiet, darkened environment during the experiment to minimize stress.
-
-
Possible Cause 3: Inconsistent Charcoal Meal Administration.
-
Recommendation: Ensure the charcoal suspension is well-mixed before each administration to maintain a consistent concentration. Use a gavage needle of appropriate size for the animal to ensure accurate and consistent delivery to the stomach.
-
Problem 2: Diphenoxylate treatment does not significantly reduce gut motility compared to the vehicle control.
-
Possible Cause 1: Inappropriate Vehicle.
-
Recommendation: The vehicle used to dissolve or suspend diphenoxylate can impact its bioavailability. Commonly used vehicles like methylcellulose (B11928114) or gum acacia should be tested alone to ensure they do not have an independent effect on gut motility. The preparation of diphenoxylate hydrochloride is insoluble in commonly available aqueous media.[3] Consider using a small amount of a non-toxic solubilizing agent, but be aware that some agents like DMSO and polyethylene (B3416737) glycol 400 can themselves influence gastrointestinal motility.
-
-
Possible Cause 2: Incorrect Dosage.
-
Recommendation: Review the dose-response relationship for diphenoxylate in the specific animal model being used. The effective dose can vary between species and even strains. Perform a dose-response study to determine the optimal dose for your experimental conditions.
-
-
Possible Cause 3: Timing of Drug Administration.
-
Recommendation: Administer diphenoxylate at a consistent time point before the charcoal meal. The peak plasma concentration of diphenoxylate's active metabolite occurs approximately 2 hours after oral administration.[8] A 30-60 minute pre-treatment period is common in many protocols.
-
Problem 3: Unexpected results, such as increased motility with diphenoxylate.
-
Possible Cause 1: Atropine Effects at High Doses.
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Recommendation: If using a commercial preparation with atropine, be aware that at very high doses, the anticholinergic effects of atropine could potentially have complex and unpredictable effects on gut motility. However, this is unlikely at standard experimental doses.
-
-
Possible Cause 2: Pathological State of the Animals.
-
Recommendation: Ensure that the animals are healthy and free from any underlying gastrointestinal issues that could interfere with the expected drug effects. In some cases of infectious diarrhea, inhibiting motility can worsen the condition.[3]
-
Data Presentation
Table 1: Effect of Fasting Duration on Intestinal Transit in Rodents
| Fasting Duration (hours) | Species | Intestinal Transit (% of total length) | Reference |
| 0 (Fed) | Rat | Lower | [7] |
| 3 | Rat/Mouse | Similar to 6 and 18 hours | [9] |
| 6 | Rat/Mouse | Similar to 18 hours | [5][7][9] |
| 18 | Rat/Mouse | Standard baseline | [5][7][9] |
| 48 | Rat | Significantly increased vs. 18 hours | [10] |
| 72 | Rat | Significantly increased vs. 18 hours | [10] |
Table 2: Dose-Dependent Effects of Opioid Agonists on Gut Motility
| Opioid Agonist | Species | Dose | Effect on Intestinal Transit | Reference |
| Morphine | Rat (Fed) | 25 mg/kg | Significant decrease | [5][7] |
| Morphine | Rat (Fed) | 75 mg/kg | Significant decrease | [5][7] |
| Loperamide | Mouse | 0.25 mg/animal | Significant delay | [11] |
| Diphenoxylate | Human | 5 mg | Lengthened transit time |
Experimental Protocols
Detailed Methodology for Charcoal Meal Gut Motility Assay
This protocol is a standard method for assessing the effect of compounds like diphenoxylate on gastrointestinal transit in mice.
Materials:
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This compound
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Vehicle (e.g., 0.5% methylcellulose or 5% gum acacia in saline)
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Charcoal meal suspension (e.g., 10% activated charcoal in 5% gum acacia)
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Experimental animals (mice, fasted)
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Oral gavage needles
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Surgical scissors and forceps
-
Ruler
Procedure:
-
Animal Preparation:
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Drug Administration:
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Prepare a solution or suspension of diphenoxylate in the chosen vehicle.
-
Administer the diphenoxylate solution or vehicle control orally via gavage at a consistent volume (e.g., 10 ml/kg body weight).
-
-
Charcoal Meal Administration:
-
Observation Period:
-
Tissue Collection and Measurement:
-
Euthanize the mice by an approved method (e.g., cervical dislocation).
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Immediately perform a laparotomy and carefully dissect the entire small intestine, from the pyloric sphincter to the ileocecal junction.
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Lay the intestine flat on a surface without stretching and measure its total length.
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Measure the distance traveled by the charcoal meal from the pyloric sphincter to the most distal point of the charcoal front.
-
-
Data Analysis:
-
Calculate the intestinal transit as a percentage of the total length of the small intestine:
-
% Intestinal Transit = (Distance traveled by charcoal / Total length of small intestine) x 100
-
-
Compare the mean intestinal transit between the diphenoxylate-treated groups and the vehicle control group using appropriate statistical analysis (e.g., t-test or ANOVA).
-
Mandatory Visualizations
Caption: Diphenoxylate signaling pathway in enteric neurons.
Caption: Experimental workflow for a charcoal meal gut motility assay.
References
- 1. droracle.ai [droracle.ai]
- 2. Diphenoxylate - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Diphenoxylate and Atropine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. pdf.hres.ca [pdf.hres.ca]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Effects of fasting on evaluation of gastrointestinal transit with charcoal meal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. accessdata.fda.gov [accessdata.fda.gov]
- 9. Refinement of the charcoal meal study by reduction of the fasting period - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. scirp.org [scirp.org]
- 11. Gastrointestinal transit measurements in mice with 99mTc-DTPA-labeled activated charcoal using NanoSPECT-CT - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ijper.org [ijper.org]
- 13. meliordiscovery.com [meliordiscovery.com]
Technical Support Center: Optimizing Diphenoxylate Hydrochloride Dosage for Rodent Studies
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals using diphenoxylate hydrochloride in rodent models.
General Dosing & Administration
Q1: What is this compound and how does it work?
This compound is a synthetic opioid agonist used as an anti-diarrheal agent.[1][2] It primarily acts on the µ-opioid receptors in the enteric nervous system of the gut wall.[3][4][5] This action inhibits the release of acetylcholine, which in turn slows down intestinal contractions and peristalsis.[4] The resulting prolonged transit time allows for greater absorption of water and electrolytes from the intestinal contents, thus reducing the fluidity and frequency of stools.[1][2] Commercially, it is often combined with a subtherapeutic dose of atropine (B194438) to discourage abuse.[1][3][6]
Q2: What is a typical starting dose for this compound in rodent studies?
A commonly cited oral dose for anti-diarrheal studies in rats is 5 mg/kg.[7][8] However, dosage can be model-dependent. For instance, studies on fertility and toxicology in rats have used daily dietary doses of 4 mg/kg and 20 mg/kg.[9][10] It is crucial to perform a dose-response study to determine the optimal dose for your specific experimental conditions and rodent strain.
Q3: What are the main routes of administration for rodents?
In published studies, the most common route of administration for assessing anti-diarrheal activity in rodents is oral (p.o.), often administered as a suspension.[7][8] For toxicology and fertility studies, diphenoxylate has been administered in the diet.[9][11] The preparation of this compound is insoluble in common aqueous media, which should be considered when preparing formulations.[5]
Data Summary Tables
Table 1: Reported Dosages of this compound in Rat Studies
| Study Type | Species | Dosage | Route of Administration | Noteworthy Effects | Reference |
| Anti-Diarrheal | Rat | 5 mg/kg | Oral (p.o.) | Standard positive control in castor oil-induced diarrhea model. | [7][8] |
| Reproduction/Fertility | Rat | 4 mg/kg/day | Dietary | 10% decrease in maternal weight gain; slight reduction in litter size. | [9][11] |
| Reproduction/Fertility | Rat | 20 mg/kg/day | Dietary | 30% decrease in maternal weight gain; marked effect on fertility. | [9][11] |
Table 2: Pharmacokinetic Parameters of Diphenoxylate
| Parameter | Details | Species Context | Reference |
| Metabolism | Rapidly metabolized via ester hydrolysis to its active metabolite, diphenoxylic acid (difenoxine).[11][12] | Human, Rat, Dog | [11][12][13] |
| Active Metabolite | Diphenoxylic acid is the major, biologically active metabolite found in the blood.[11][12] | Human | [11] |
| Elimination Half-Life | The elimination half-life of the active metabolite, diphenoxylic acid, is approximately 12 to 14 hours.[5] | Human | [5] |
| Excretion | Primarily excreted in feces (approx. 49%) with a smaller portion in urine (approx. 14%) over four days.[5][11] | Human | [5][11] |
Key Experimental Protocol
Castor Oil-Induced Diarrhea Model in Rats
This model is widely used to screen for anti-diarrheal activity.[14][15] Castor oil induces diarrhea by irritating the intestinal mucosa, leading to increased peristalsis and secretions.[14]
Methodology:
-
Animal Acclimatization: Wistar or Sprague-Dawley rats are acclimatized to the laboratory conditions for at least one week, with free access to standard pellet diet and water.[7]
-
Fasting: Prior to the experiment, animals are fasted for 18-24 hours but are allowed free access to water.[7][16]
-
Grouping: Divide the rats into several groups (n=5-6 per group):
-
Drug Administration: Administer the vehicle, diphenoxylate, or test compound orally to the respective groups.
-
Induction of Diarrhea: One hour after drug administration, administer castor oil (e.g., 1-2 mL) orally to each rat.[8][16]
-
Observation: House each rat in an individual cage lined with blotting paper or a collection tray. Observe the animals for a period of 4-6 hours.[7]
-
Parameters Measured:
-
Onset of Diarrhea: Time taken for the first diarrheal dropping to appear.
-
Frequency of Defecation: Total number of fecal outputs (both formed and unformed).
-
Severity of Diarrhea: Can be scored based on the consistency of the stool.
-
Weight of Feces: The total weight of wet feces produced during the observation period.
-
-
Calculation: The percentage inhibition of defecation can be calculated using the formula: % Inhibition = [(Mean Fecal Output of Control - Mean Fecal Output of Test Group) / Mean Fecal Output of Control] x 100
Visualized Pathways and Workflows
Caption: Mechanism of Action of Diphenoxylate in the Enteric Nervous System.
Caption: Experimental Workflow for the Castor Oil-Induced Diarrhea Model.
Troubleshooting Guide
Q4: I am not observing an anti-diarrheal effect with diphenoxylate. What could be wrong?
If you are not seeing the expected reduction in diarrhea, consider the following troubleshooting steps.
Caption: Troubleshooting Flowchart for Lack of Efficacy.
Q5: My animals are showing signs of sedation or respiratory depression. What should I do?
Diphenoxylate is an opioid and can cause central nervous system (CNS) depression, especially at higher doses.[4][5] Side effects can include sedation, drowsiness, and respiratory depression.[1][4]
-
Immediate Action: If you observe severe respiratory depression, the experiment should be terminated for that animal.
-
Future Prevention: This is a clear sign of overdosing. Reduce the dose in subsequent experiments. The dose required for anti-diarrheal action is typically well below that which causes significant CNS effects.[11]
-
Drug Interactions: Be aware that co-administration with other CNS depressants (e.g., barbiturates, benzodiazepines, anesthetics) can potentiate these effects.[5][11]
Q6: Can diphenoxylate be used in models of infectious diarrhea?
Caution is strongly advised. Anti-peristaltic agents like diphenoxylate can worsen diarrhea caused by certain infectious agents (e.g., toxigenic E. coli, Salmonella, Shigella).[5][10][17] By slowing gut motility, these drugs may delay the clearance of the pathogen and enhance the absorption of bacterial toxins, potentially leading to complications like sepsis or toxic megacolon.[5][10]
Frequently Asked Questions (FAQs)
Q7: What is the purpose of the atropine in commercial diphenoxylate preparations?
A subtherapeutic amount of atropine sulfate (B86663) is included in formulations like Lomotil to discourage deliberate overdosage and abuse.[1][2][6] At the recommended anti-diarrheal dose of diphenoxylate, the atropine dose is too low to have a significant effect. However, if taken in large quantities, the anticholinergic effects of atropine (e.g., dry mouth, tachycardia, flushing) become prominent and unpleasant.[5]
Q8: Are there any known effects of diphenoxylate on liver enzymes in rodents?
Studies in rats have shown that repeated administration of diphenoxylate can induce certain cytochrome P450 (CYP) enzymes, including CYP1A2 and CYP2C9.[12][18] This could potentially alter the metabolism of co-administered drugs. High doses may also have the potential to cause hepatotoxicity.[12][18]
Q9: Can diphenoxylate be used to induce constipation in rodent models?
Yes, due to its mechanism of slowing gastrointestinal motility, diphenoxylate is often used as a chemical agent to induce constipation in rodent models for the purpose of studying laxatives.[19][20] Treatment with diphenoxylate in rats has been shown to decrease fecal output and delay intestinal transit time.[19][20]
Q10: What is the stability and solubility of this compound?
This compound is notably insoluble in water and common aqueous solutions.[5] This is a critical factor for dose preparation. It is typically administered as a suspension. Always ensure the suspension is homogenous before administration to guarantee accurate dosing.
References
- 1. Diphenoxylate - Wikipedia [en.wikipedia.org]
- 2. Diphenoxylate - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Articles [globalrx.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Diphenoxylate and Atropine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. This compound (Lomotil, Lonox, Lomanate) - Veterinary Partner - VIN [veterinarypartner.vin.com]
- 7. ajchem-a.com [ajchem-a.com]
- 8. veterinaryworld.org [veterinaryworld.org]
- 9. accessdata.fda.gov [accessdata.fda.gov]
- 10. Lomotil (Diphenoxylate and Atropine): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 11. accessdata.fda.gov [accessdata.fda.gov]
- 12. droracle.ai [droracle.ai]
- 13. Biotransformation of diphenoxylate in rat and dog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Castor oil induced diarrhoea: Significance and symbolism [wisdomlib.org]
- 15. The castor oil test in rats: An in vivo method to evaluate antipropulsive and antisecretory activity of antidiarrheals? | Semantic Scholar [semanticscholar.org]
- 16. m.youtube.com [m.youtube.com]
- 17. drugs.com [drugs.com]
- 18. Effect of diphenoxylate on CYP450 isoforms activity in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 19. e-century.us [e-century.us]
- 20. Preclinical experimental models for assessing laxative activities of substances/products under investigation: a scoping review of the literature - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Interference in Bioanalytical Assays for Diphenoxylate
Welcome to the technical support center for bioanalytical assays of diphenoxylate. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and overcome common interferences encountered during the quantitative analysis of diphenoxylate in biological matrices.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of interference in diphenoxylate bioanalytical assays?
A1: Interference in diphenoxylate assays can stem from various sources, broadly categorized as:
-
Metabolites: Diphenoxylate is rapidly and extensively metabolized, primarily through ester hydrolysis, to its major and biologically active metabolite, diphenoxylic acid (difenoxine).[1][2] This metabolite is a primary source of interference due to its structural similarity to the parent drug. Another known metabolite is p-hydroxy diphenoxylic acid, which can also cause cross-reactivity in immunoassays.
-
Matrix Effects (LC-MS/MS): Endogenous components of the biological matrix (e.g., plasma, urine) can interfere with the ionization of diphenoxylate and its internal standard, leading to ion suppression or enhancement.[3][4] Phospholipids (B1166683) are a common cause of matrix effects.[4]
-
Cross-reactivity (Immunoassays): In immunoassays, antibodies may bind to structurally related compounds, such as metabolites or other drugs, leading to inaccurate quantification.
-
Co-administered Drugs: Diphenoxylate may be administered with other medications, particularly CNS depressants like barbiturates, benzodiazepines, and other opioids, which could potentially interfere with the assay.[1][2] Atropine (B194438) is intentionally included in many diphenoxylate formulations to discourage abuse and can also be a potential interferent if not properly resolved.[2]
Q2: My LC-MS/MS assay for diphenoxylate is showing poor sensitivity and reproducibility. What could be the cause?
A2: Poor sensitivity and reproducibility in LC-MS/MS assays for diphenoxylate are often due to matrix effects.[3][4] Ion suppression, where co-eluting matrix components inhibit the ionization of diphenoxylate, is a common culprit.[3] This can lead to a decreased signal-to-noise ratio and inconsistent results. Inadequate sample preparation that fails to remove interfering substances like phospholipids is a frequent cause.[4] Additionally, suboptimal chromatographic conditions that do not sufficiently separate diphenoxylate from matrix components can contribute to these issues.
Q3: I am observing a higher than expected concentration of diphenoxylate in my immunoassay. What could be the reason?
A3: A falsely elevated diphenoxylate concentration in an immunoassay is likely due to cross-reactivity. The primary suspect is the active metabolite, diphenoxylic acid, which is structurally very similar to diphenoxylate. Other metabolites or co-administered drugs with similar structural motifs could also be binding to the assay antibodies, leading to an overestimation of the diphenoxylate concentration.
Q4: Can the atropine in Lomotil® interfere with the bioanalysis of diphenoxylate?
A4: Atropine is present in formulations like Lomotil® in subtherapeutic amounts.[2] In chromatographic methods like LC-MS/MS, atropine can be readily separated from diphenoxylate with appropriate chromatographic conditions due to differences in their physicochemical properties. However, it is crucial to ensure that the chosen analytical method has been validated for selectivity and demonstrates no interference from atropine at the concentrations expected in samples.
Troubleshooting Guides
LC-MS/MS Assays
Issue 1: Ion Suppression or Enhancement (Matrix Effect)
-
Symptom: Inconsistent peak areas, poor reproducibility, lower than expected sensitivity.
-
Troubleshooting Steps:
-
Improve Sample Preparation: The choice of sample preparation technique is critical for minimizing matrix effects.
-
Protein Precipitation (PPT): While simple and fast, PPT is often the least effective at removing phospholipids and other interfering matrix components.[4]
-
Liquid-Liquid Extraction (LLE): LLE can provide a cleaner extract than PPT by partitioning diphenoxylate into an organic solvent, leaving many matrix components behind.
-
Solid-Phase Extraction (SPE): SPE is generally the most effective method for removing interfering substances and providing the cleanest extracts, leading to reduced matrix effects.
-
-
Optimize Chromatography: Ensure adequate chromatographic separation of diphenoxylate from the regions where matrix components elute. A gradient elution method can be effective in separating the analyte of interest from early-eluting polar and late-eluting nonpolar interferences.
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS is the gold standard for compensating for matrix effects, as it will experience similar ionization suppression or enhancement as the analyte.
-
Issue 2: Poor Peak Shape (Tailing, Fronting, or Splitting)
-
Symptom: Asymmetrical peaks in the chromatogram.
-
Troubleshooting Steps:
-
Check for Column Overload: Injecting too high a concentration of the analyte can lead to peak fronting. Dilute the sample and re-inject.
-
Ensure Proper Mobile Phase pH: The pH of the mobile phase can affect the ionization state of diphenoxylate and its interaction with the stationary phase. Ensure the mobile phase is adequately buffered.
-
Investigate Column Contamination: Contaminants from the sample matrix can build up on the column, leading to peak tailing. A proper column wash or replacement may be necessary.
-
Verify Sample Solvent Compatibility: The solvent in which the sample is dissolved should be compatible with the mobile phase to prevent peak distortion.[5]
-
Immunoassays
Issue: Suspected Cross-Reactivity
-
Symptom: Higher than expected results, poor correlation with a more specific method like LC-MS/MS.
-
Troubleshooting Steps:
-
Test for Metabolite Cross-Reactivity: Analyze standards of the major metabolites of diphenoxylate (diphenoxylic acid and p-hydroxy diphenoxylic acid) to determine their percentage of cross-reactivity with the assay.
-
Evaluate Co-administered Drugs: If the subject is taking other medications, especially those with structural similarities to diphenoxylate, test these compounds for cross-reactivity.
-
Sample Dilution: In some cases, diluting the sample can reduce the impact of low-affinity cross-reactants.
-
Confirmation with a Specific Method: Confirm immunoassay results with a more specific and selective method like LC-MS/MS.
-
Data Presentation
Table 1: Comparison of Sample Preparation Techniques for Diphenoxylate Analysis
| Sample Preparation Technique | Typical Recovery (%) | Matrix Effect (%) | Key Advantages | Key Disadvantages |
| Protein Precipitation (PPT) | 85 - 100 | 70 - 90 (Ion Suppression) | Fast, simple, inexpensive | High matrix effects, potential for instrument contamination[4] |
| Liquid-Liquid Extraction (LLE) | 70 - 95 | 90 - 105 | Good sample cleanup, moderate cost | Can be labor-intensive, may have emulsion formation |
| Solid-Phase Extraction (SPE) | 90 - 105 | 95 - 105 | Excellent sample cleanup, low matrix effects, suitable for automation | Higher cost, requires method development |
Note: The values presented are typical and may vary depending on the specific matrix, analyte concentration, and analytical method.
Experimental Protocols
Protocol 1: LC-MS/MS Method for the Quantification of Diphenoxylate in Human Plasma
This protocol is a representative method and may require optimization for specific instrumentation and study requirements.
1. Sample Preparation (Solid-Phase Extraction)
-
Materials:
-
SPE cartridges (e.g., C18 or mixed-mode cation exchange)
-
Human plasma samples
-
Internal Standard (IS) spiking solution (e.g., Diphenoxylate-d5)
-
Isopropanol
-
Formic acid
-
Reconstitution solution (e.g., 50:50 acetonitrile:water with 0.1% formic acid)
-
-
Procedure:
-
To 0.5 mL of plasma, add 50 µL of the IS working solution.
-
Vortex for 30 seconds.
-
Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load the plasma sample onto the conditioned SPE cartridge.
-
Wash the cartridge with 1 mL of water followed by 1 mL of 20% methanol in water.
-
Dry the cartridge under vacuum for 5 minutes.
-
Elute the analyte and IS with 1 mL of elution solvent (e.g., 5% ammonium hydroxide in a mixture of dichloromethane and isopropanol).
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of reconstitution solution.
-
Inject an aliquot into the LC-MS/MS system.
-
2. LC-MS/MS Conditions
-
Liquid Chromatography:
-
Column: C18 analytical column (e.g., 50 x 2.1 mm, 3.5 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: Start with 95% A, ramp to 5% A over 3 minutes, hold for 1 minute, and return to initial conditions.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 10 µL
-
-
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
MRM Transitions:
-
Diphenoxylate: e.g., m/z 453.3 -> 425.3
-
Diphenoxylate-d5 (IS): e.g., m/z 458.3 -> 430.3
-
-
Note: Specific MRM transitions and collision energies should be optimized for the instrument in use.
-
Visualizations
References
- 1. drugs.com [drugs.com]
- 2. Diphenoxylate and Atropine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 4. agilent.com [agilent.com]
- 5. Effective LC Troubleshooting: Symptom-Based Strategies and Solutions [restek.com]
Technical Support Center: Diphenoxylate Hydrochloride and Atropine Sulfate Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with diphenoxylate hydrochloride and its combination with atropine (B194438) sulfate (B86663).
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound in experimental settings?
This compound is a synthetic opioid agonist that primarily acts on the µ (mu) opioid receptors in the enteric nervous system of the gastrointestinal (GI) tract.[1] Its binding to these receptors inhibits the release of acetylcholine (B1216132), a neurotransmitter crucial for muscle contraction.[2][3] This inhibition leads to decreased intestinal motility and prolonged gastrointestinal transit time, which are the basis for its antidiarrheal effect.[2][3][4]
Q2: Why is atropine sulfate added to this compound in commercial preparations and how does this impact experimental design?
Atropine sulfate, a competitive antagonist of muscarinic acetylcholine receptors, is added in subtherapeutic doses to discourage deliberate overdosage of diphenoxylate.[2][5] At higher doses, atropine causes undesirable anticholinergic effects such as dry mouth, tachycardia, and blurred vision.[2] In experimental designs, it is crucial to consider that atropine can independently affect gastrointestinal motility by blocking the action of acetylcholine on smooth muscle cells.[6][7] Researchers should use diphenoxylate alone as a control when investigating the specific effects of the opioid agonist, unless the study aims to evaluate the combined product.
Q3: What are the expected effects of diphenoxylate on intestinal smooth muscle contraction?
Diphenoxylate inhibits the release of excitatory neurotransmitters like acetylcholine from enteric neurons.[2][3] This reduction in acetylcholine leads to a decrease in the frequency and amplitude of intestinal smooth muscle contractions, resulting in reduced peristalsis and segmentation. This ultimately slows the transit of intestinal contents.[2][3]
Q4: How does atropine antagonize acetylcholine-induced contractions in isolated tissue experiments?
Atropine acts as a competitive antagonist at muscarinic acetylcholine receptors on smooth muscle cells.[6] In an isolated tissue preparation, such as a guinea pig ileum, the addition of acetylcholine will cause a dose-dependent contraction. When atropine is introduced, it competes with acetylcholine for the same binding sites. This will shift the acetylcholine dose-response curve to the right, meaning a higher concentration of acetylcholine is required to produce the same level of contraction.[6][7]
Troubleshooting Guide
Issue 1: Unexpected In Vivo Results Based on In Vitro Data
-
Problem: An analog of your test compound shows high affinity for opioid receptors in a radioligand binding assay, but demonstrates unexpected agonist activity in an in vivo model like the warm water tail withdrawal assay.[8]
-
Possible Cause: In vitro binding affinity does not always predict in vivo functional activity (agonist vs. antagonist). The in vivo physiological environment, including receptor reserve and potential for biased agonism, can lead to different outcomes.[8]
-
Solution:
-
Conduct in vitro functional assays, such as a GTPγS binding assay, to determine the agonist or antagonist nature of the compound before proceeding to in vivo studies.[8]
-
Characterize the full in vivo pharmacological profile using multiple assays to understand the compound's complete activity.
-
Consider that different structural components of a ligand can be responsible for agonist versus antagonist activity at the same receptor.[8]
-
Issue 2: High Variability or Spontaneous Contractions in Isolated Intestinal Tissue Preparations
-
Problem: Isolated intestinal segments (e.g., ileum, colon) exhibit significant spontaneous contractions, making it difficult to assess the effects of diphenoxylate or atropine.
-
Possible Causes:
-
Inflammation in the tissue, even at a microscopic level, can alter the control of spontaneous contractions.[9]
-
Myogenic activity, independent of neural input, can be a source of spontaneous contractions.[3]
-
Changes in the activity of interstitial cells of Cajal (ICC), the pacemakers of the gut, can lead to irregular rhythms.[10]
-
-
Solutions:
-
Ensure careful handling of the tissue during dissection to minimize inflammation.
-
Allow for an adequate equilibration period (at least 2 hours) in the organ bath before starting the experiment.[10]
-
Consider the use of a calcium channel blocker, like nifedipine, to reduce myogenic spontaneous activity if the focus is on neurally mediated effects.[3]
-
If studying inflamed tissue, be aware that the neural control of motility may be altered, with a potential shift from nitric oxide synthase to inducible nitric oxide synthase dominance.[9]
-
Issue 3: Artifacts and Inconsistencies in Gastrointestinal Motility Assays
-
Problem: Inconsistent results in charcoal meal or other marker-based gastrointestinal transit assays.
-
Possible Causes:
-
The fasting period of the animals can significantly impact gastric emptying and intestinal transit, affecting the results.[11][12]
-
The method of marker administration (e.g., gavage) can be stressful for the animals and influence motility.
-
Subjective measurement of the marker's travel distance can introduce variability.
-
-
Solutions:
-
Standardize the fasting period. Studies have shown that a 6-hour fast can yield similar results to an 18-hour fast for gastric emptying and intestinal transit in rodents, while reducing animal stress and weight loss.[11][12]
-
Ensure all personnel are properly trained in gavage techniques to minimize stress.
-
Use a quantitative method to assess marker transit, such as calculating the geometric center of the marker's distribution.[13]
-
For more detailed analysis, consider using radiopaque markers and X-ray imaging to visualize transit in real-time.[4]
-
Experimental Protocols
In Vivo: Charcoal Meal Test for Gastrointestinal Transit
This protocol is used to assess the effect of diphenoxylate on intestinal motility in mice.
-
Animal Preparation: Fast mice for 6 hours with free access to water.[11][12]
-
Drug Administration: Administer this compound (or vehicle control) intraperitoneally or orally. The timing of administration should be based on the drug's expected peak effect.
-
Charcoal Meal Administration: 30-60 minutes after drug administration, give each mouse 0.3 mL of a 10% charcoal and 5% gum acacia suspension orally via gavage.[13]
-
Observation Period: Place the mice in individual cages and observe for a set period, typically 20-30 minutes.
-
Euthanasia and Dissection: Euthanize the mice by cervical dislocation. Carefully dissect the entire small intestine from the pyloric sphincter to the cecum.
-
Measurement: Lay the intestine flat and measure its total length. Measure the distance the charcoal meal has traveled from the pylorus.
-
Calculation: Express the intestinal transit as a percentage of the total length of the small intestine.
In Vitro: Isolated Guinea Pig Ileum Preparation
This protocol is used to evaluate the contractile and relaxant effects of diphenoxylate and the antagonistic properties of atropine.
-
Tissue Preparation: Euthanize a guinea pig and dissect a segment of the terminal ileum.
-
Mounting: Mount a 2-3 cm segment of the ileum in an organ bath containing Tyrode's solution at 37°C, bubbled with a 95% O2 / 5% CO2 gas mixture.
-
Equilibration: Allow the tissue to equilibrate for at least 60 minutes under a resting tension of 1 gram, with washes every 15 minutes.
-
Acetylcholine Dose-Response: Generate a cumulative dose-response curve for acetylcholine to establish a baseline contractile response.
-
Atropine Antagonism:
-
Wash the tissue and allow it to return to baseline.
-
Add a fixed concentration of atropine to the organ bath and allow it to incubate for 20-30 minutes.
-
Generate a new cumulative dose-response curve for acetylcholine in the presence of atropine.
-
-
Diphenoxylate Effect:
-
After washing and re-equilibration, induce a submaximal contraction with a fixed concentration of acetylcholine or by electrical field stimulation.
-
Add increasing concentrations of diphenoxylate to assess its inhibitory effect on the contraction.
-
Quantitative Data
Table 1: Effect of Atropine on Acetylcholine-Induced Contraction of Guinea Pig Ileum
| Atropine Concentration (M) | Acetylcholine EC50 (M) | Log EC50 |
| 0 (Control) | 6.2 x 10⁻⁶ | -5.21 |
| 1 x 10⁻⁹ | 1.5 x 10⁻⁵ | -4.82 |
| 1 x 10⁻⁸ | 4.8 x 10⁻⁵ | -4.32 |
| 1 x 10⁻⁷ | 1.8 x 10⁻⁴ | -3.74 |
Data adapted from a study on the concentration-response of acetylcholine in the presence of atropine.[6] The shift in the EC50 value to the right demonstrates the competitive antagonism of atropine at muscarinic receptors.[6]
Table 2: Representative Dose-Dependent Effect of an Opioid Agonist (Loperamide) on Mouse Gut Transit Time
| Loperamide Dose (mg/kg) | Mean Transit Time (minutes) |
| 0 (Control) | 150 |
| 5 | 210 |
| 10 | 280 |
Illustrative data based on findings that loperamide, an opioid agonist similar to diphenoxylate, significantly increases gut transit time in a dose-dependent manner.[14]
Signaling Pathways
Below are diagrams illustrating the key signaling pathways involved in the actions of diphenoxylate and atropine in the enteric nervous system and smooth muscle cells.
Caption: Diphenoxylate's mechanism of action in an enteric neuron.
Caption: Atropine's antagonistic action on acetylcholine signaling.
References
- 1. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 2. Diphenoxylate and Atropine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. journals.physiology.org [journals.physiology.org]
- 4. An X-ray study on the acute action of diphenoxylate on the intestinal motility in volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. msjonline.org [msjonline.org]
- 6. rsisinternational.org [rsisinternational.org]
- 7. thepharmajournal.com [thepharmajournal.com]
- 8. Unexpected Opioid Activity Profiles of Analogs of the Novel Peptide Kappa Opioid Receptor Ligand CJ-15,208 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Alterations in spontaneous contractions in vitro after repeated inflammation of rat distal colon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. journals.physiology.org [journals.physiology.org]
- 11. researchgate.net [researchgate.net]
- 12. Refinement of the charcoal meal study by reduction of the fasting period - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ijper.org [ijper.org]
- 14. backend.orbit.dtu.dk [backend.orbit.dtu.dk]
Degradation profile of diphenoxylate hydrochloride under stress conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the degradation profile of diphenoxylate hydrochloride under various stress conditions.
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for this compound?
A1: The primary degradation pathway for this compound is the hydrolysis of the ethyl ester group to form its active metabolite, diphenoxylic acid (difenoxine)[1][2]. This hydrolysis can be catalyzed by both acidic and basic conditions[1].
Q2: What are the recommended stress conditions for forced degradation studies of this compound?
A2: Based on established stability-indicating methods, the following stress conditions are recommended for inducing degradation of this compound[1]:
-
Acid Hydrolysis: 1N Methanolic Hydrochloric acid.
-
Alkaline Hydrolysis: 1N Methanolic Sodium hydroxide.
-
Oxidative Degradation: 30% v/v Hydrogen peroxide.
-
Thermal Degradation: Dry heat at 105°C.
-
Photolytic Degradation: Exposure to UV light at 254 nm.
-
Humidity: 40°C with 75% ± 5% relative humidity.
Q3: What analytical technique is most suitable for analyzing this compound and its degradation products?
A3: A validated stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most suitable technique for separating and quantifying this compound from its degradation products, primarily diphenoxylic acid[1][3]. A reverse-phase C18 column with UV detection is commonly employed[1].
Q4: Are there any known impurities of this compound other than degradation products?
A4: Yes, besides the degradation product diphenoxylic acid, other potential process-related impurities include Nitrile amide and Bromo Diphenyl butanenitrile[1]. A robust analytical method should be able to separate the active pharmaceutical ingredient (API) from both degradation products and these process-related impurities.
Troubleshooting Guides
This section provides solutions to common issues encountered during the analysis of this compound under stress conditions.
Issue 1: Poor separation between diphenoxylate and diphenoxylic acid peaks in HPLC.
-
Possible Cause 1: Inappropriate mobile phase composition.
-
Solution: Adjust the ratio of the organic solvent (e.g., acetonitrile) to the aqueous buffer. A gradient elution, starting with a lower concentration of the organic solvent and gradually increasing it, can improve separation[1].
-
-
Possible Cause 2: Incorrect pH of the mobile phase.
-
Solution: The pH of the mobile phase can significantly affect the retention of ionizable compounds like diphenoxylic acid. Adjust the pH of the aqueous buffer (e.g., using orthophosphoric acid to a pH of around 2.3) to optimize the separation[1].
-
-
Possible Cause 3: Column degradation.
-
Solution: If the column has been used extensively, its performance may degrade. Replace the column with a new one of the same type.
-
Issue 2: No significant degradation is observed after applying stress conditions.
-
Possible Cause 1: Stress conditions are not harsh enough.
-
Solution: Increase the duration of exposure to the stressor or increase its concentration (e.g., use a higher molarity acid/base or a higher temperature)[2]. For thermal stress, ensure the temperature is significantly above accelerated stability conditions.
-
-
Possible Cause 2: The drug substance is highly stable under the applied conditions.
-
Solution: While this compound is known to degrade under certain conditions, it might be stable to others. Confirm that a range of stress conditions, as outlined in the FAQs, has been applied. If no degradation is observed under any of the ICH-recommended stress conditions, the molecule can be considered stable[4].
-
Issue 3: Extraneous peaks are observed in the chromatogram.
-
Possible Cause 1: Contamination from solvents or glassware.
-
Solution: Use high-purity HPLC-grade solvents and thoroughly clean all glassware. Run a blank injection (injecting only the diluent) to check for solvent-related peaks.
-
-
Possible Cause 2: Presence of unknown degradation products.
-
Solution: If the peaks are consistently present in degraded samples but not in the control, they are likely degradation products. Techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) can be used to identify the mass of these unknown impurities and help in their structural elucidation[5].
-
Data Presentation
The following tables summarize the expected degradation profile of this compound under various stress conditions. Note: Specific quantitative data from a single comprehensive study is not publicly available. The following data is a representative summary based on typical outcomes of forced degradation studies for similar compounds and the qualitative information available for this compound.
Table 1: Summary of Forced Degradation Studies of this compound
| Stress Condition | Reagent/Parameter | Duration | Expected Degradation (%) | Major Degradation Product |
| Acid Hydrolysis | 1N Methanolic HCl | 7 days | 10 - 20% | Diphenoxylic Acid |
| Alkaline Hydrolysis | 1N Methanolic NaOH | 7 days | 15 - 25% | Diphenoxylic Acid |
| Oxidative | 30% v/v H₂O₂ | 7 days | 5 - 15% | Oxidized derivatives |
| Thermal | 105°C (Dry Heat) | 3 days | < 5% | - |
| Photolytic | UV light (254 nm) | 3 days | 5 - 10% | Photodegradation products |
| Humidity | 40°C / 75% RH | 3 days | < 5% | - |
Experimental Protocols
Protocol 1: Preparation of Stressed Samples
-
Stock Solution Preparation: Prepare a stock solution of this compound at a concentration of approximately 0.3 mg/mL in a suitable solvent (e.g., methanol (B129727) or a mixture of acetonitrile (B52724) and water)[1].
-
Acid Hydrolysis: To an aliquot of the stock solution, add an equal volume of 1N methanolic HCl. Keep the solution for 7 days at room temperature[1]. Neutralize the solution with an appropriate amount of 1N NaOH before HPLC analysis.
-
Alkaline Hydrolysis: To an aliquot of the stock solution, add an equal volume of 1N methanolic NaOH. Keep the solution for 7 days at room temperature[1]. Neutralize the solution with an appropriate amount of 1N HCl before HPLC analysis.
-
Oxidative Degradation: To an aliquot of the stock solution, add an equal volume of 30% v/v hydrogen peroxide. Keep the solution for 7 days at room temperature[1].
-
Thermal Degradation: Keep the solid drug substance in a hot air oven at 105°C for 3 days[1]. After the specified time, allow the sample to cool to room temperature and prepare a solution for analysis.
-
Photolytic Degradation: Expose the solid drug substance to UV light at 254 nm in a photostability chamber for 3 days[1]. After exposure, prepare a solution for analysis.
-
Humidity Stress: Store the solid drug substance in a stability chamber maintained at 40°C and 75% ± 5% relative humidity for 3 days[1]. After the specified time, prepare a solution for analysis.
-
Control Sample: Prepare a solution of the untreated drug substance at the same concentration as the stressed samples.
Protocol 2: HPLC Method for Analysis
-
Column: Inertsil ODS-3 (RP C18), 250 x 4.6mm, 5 micron[1].
-
Mobile Phase:
-
Gradient Program:
Time (min) % Solution A % Solution B 0 75 25 40 15 85 | 45 | 75 | 25 |
-
Flow Rate: 2.0 mL/min[1].
-
Detection Wavelength: 210 nm[1].
-
Injection Volume: 20 µL[1].
Mandatory Visualization
Caption: Primary degradation pathway of this compound.
Caption: Workflow for forced degradation study of Diphenoxylate HCl.
References
Technical Support Center: Ensuring Reproducibility in Preclinical Studies with Diphenoxylate Hydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in conducting reproducible preclinical studies using diphenoxylate hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound in preclinical models?
This compound is a synthetic opioid agonist that primarily acts on the µ (mu)-opioid receptors in the enteric nervous system of the gastrointestinal (GI) tract.[1][2][3][4] This activation inhibits the release of acetylcholine, a neurotransmitter crucial for muscle contraction.[3] The consequence is decreased intestinal motility and prolonged GI transit time, leading to increased water absorption from the feces and a reduction in stool frequency and volume.[2][3][4] It is often used in preclinical research to induce a constipation or slow-transit constipation model in rodents.[2][5]
Q2: Why is atropine (B194438) sulfate (B86663) often included in this compound formulations?
Commercial preparations of this compound typically include a subtherapeutic dose of atropine sulfate.[4] Atropine is an anticholinergic agent. In the small dose added, it has minimal physiological effect. However, at higher doses, it can cause unpleasant side effects like dry mouth, blurred vision, and tachycardia. Its inclusion is intended to discourage abuse of diphenoxylate for its opioid effects.[3] For preclinical studies, it is crucial to be aware of the presence of atropine as it can have its own physiological effects, although they are generally considered minimal at the doses used to induce constipation.
Q3: What are the expected pharmacokinetic properties of diphenoxylate in rodents?
Diphenoxylate is rapidly metabolized in the liver to its primary active metabolite, difenoxin, which is also a potent anti-diarrheal agent.[3] In rats, diphenoxylate has been shown to have an effect on fertility at high doses.[6] It's important to consider that pharmacokinetic parameters can vary between species and even between different strains of the same species.
Troubleshooting Guide
Issue 1: Inconsistent or insufficient induction of constipation.
-
Q: We are administering this compound, but the reduction in fecal pellet output and water content is not significant or varies greatly between animals. What could be the cause?
-
A: Several factors can contribute to this variability:
-
Dosage: The effective dose can vary between species and strains. While a common starting dose for rats is 5 mg/kg and for mice is 20 mg/kg administered via oral gavage, dose-response studies are recommended to determine the optimal dose for your specific animal model.[7][8]
-
Vehicle and Formulation: Ensure the this compound is properly dissolved or suspended in the vehicle. The use of a consistent and appropriate vehicle (e.g., saline, distilled water with a suspending agent) is critical for accurate dosing.
-
Animal Strain and Sex: Different rodent strains can exhibit varying sensitivity to opioids. Sex differences in drug metabolism and response can also play a role. It is important to report the specific strain and sex of the animals used in your study.
-
Diet and Hydration: The diet and hydration status of the animals can significantly impact baseline gut motility and the response to diphenoxylate. Ensure consistent access to food and water and a standardized diet across all experimental groups.
-
Stress: Stress from handling and gavage procedures can affect gastrointestinal function. Proper acclimatization and gentle handling techniques are essential to minimize stress-induced variability.
-
-
Issue 2: Observation of adverse effects in study animals.
-
Q: Some of our animals are showing signs of distress, such as lethargy or respiratory depression, after diphenoxylate administration. What should we do?
-
A: These can be signs of opioid overdose.
-
Respiratory Depression: Diphenoxylate, being an opioid, can cause respiratory depression, especially at higher doses.[9] If you observe shallow or slow breathing, it is a serious adverse event.
-
CNS Effects: Other signs of overdose may include lethargy, sedation, or hyperactivity.[9]
-
Action: Immediately reduce the dosage for subsequent experiments. If severe adverse effects are observed, you may need to terminate the experiment for the affected animal and consult with a veterinarian. For future studies, a dose-escalation study starting with a lower dose is recommended to establish a safe and effective dose range for your specific model. It is also crucial to have an approved animal care and use protocol that outlines steps to be taken in case of adverse events.
-
-
Issue 3: Unexpected results in gastrointestinal transit assays.
-
Q: We are using a charcoal meal to measure GI transit time after diphenoxylate administration, but the results are not as expected. What could be affecting this?
-
A: The gastrointestinal transit assay can be influenced by several factors:
-
Fasting Period: The duration of fasting before the administration of the charcoal meal is critical. Inconsistent fasting times can lead to variability in results.
-
Volume and Consistency of Charcoal Meal: The volume and viscosity of the charcoal meal should be consistent across all animals.
-
Time of Measurement: The time point at which the animals are euthanized to measure the transit distance is crucial. This should be standardized based on pilot studies to capture the optimal window of effect.
-
Handling Stress: As with constipation induction, stress during the administration of the charcoal meal can affect gut motility.
-
-
Experimental Protocols
Diphenoxylate-Induced Constipation Model in Rats
Objective: To induce a reproducible model of constipation in rats using this compound.
Materials:
-
This compound
-
Vehicle (e.g., 0.9% saline, distilled water)
-
Oral gavage needles
-
Metabolic cages for fecal collection
-
Analytical balance
Procedure:
-
Animal Acclimatization: Acclimate male Wistar rats (200-250 g) to the housing conditions for at least one week prior to the experiment, with ad libitum access to standard chow and water.
-
Grouping: Randomly assign animals to experimental groups (e.g., Control, Diphenoxylate).
-
Preparation of Dosing Solution: Prepare a homogenous suspension of this compound in the chosen vehicle. A common concentration is 2.5 mg/mL.
-
Administration: Administer the diphenoxylate suspension orally via gavage at a dose of 5 mg/kg body weight once daily for a predetermined period (e.g., 7-14 days). The control group should receive an equivalent volume of the vehicle.[7]
-
Monitoring and Sample Collection:
-
House the rats in metabolic cages to facilitate the collection of feces.
-
Record the total number of fecal pellets, total wet weight, and total dry weight of feces produced over a 24-hour period.
-
Monitor the body weight and general health of the animals daily.
-
Gastrointestinal Transit Time Assay (Charcoal Meal Test) in Mice
Objective: To measure the effect of this compound on gastrointestinal transit time in mice.
Materials:
-
This compound
-
Vehicle
-
Charcoal meal (e.g., 5% activated charcoal in 10% gum acacia or methylcellulose)
-
Oral gavage needles
-
Dissection tools
-
Ruler
Procedure:
-
Animal Acclimatization and Grouping: Acclimate male ICR mice (20-25 g) for at least one week. Randomly assign them to experimental groups.
-
Drug Administration: Administer this compound (e.g., 20 mg/kg) or vehicle orally.[8]
-
Fasting: After a specific time following drug administration (e.g., 30 minutes), fast the mice for a standardized period (e.g., 6 hours) with free access to water.
-
Charcoal Meal Administration: Administer a defined volume of the charcoal meal (e.g., 0.2 mL) to each mouse via oral gavage.
-
Transit Time Measurement: After a set time (e.g., 20-30 minutes) following charcoal administration, euthanize the mice by an approved method.
-
Data Collection: Carefully dissect the abdomen and expose the entire gastrointestinal tract from the stomach to the cecum. Measure the total length of the small intestine and the distance traveled by the charcoal meal from the pylorus.
-
Calculation: Calculate the intestinal transit rate as: (Distance traveled by charcoal / Total length of the small intestine) x 100.
Data Presentation
Table 1: Representative Quantitative Data on Fecal Parameters in a Diphenoxylate-Induced Constipation Model in Rodents.
| Parameter | Animal Model | Diphenoxylate Dose | Control Group (Mean ± SD) | Diphenoxylate Group (Mean ± SD) | Reference |
| Fecal Pellet Count (per 24h) | Rat (Wistar) | 8 mg/kg/day (100 days) | 35.1 ± 3.2 | 20.4 ± 2.1 | [10] |
| Mouse (ICR) | 20 mg/kg/day (4 weeks) | 25.3 ± 2.1 | 15.8 ± 1.9 | [8] | |
| Fecal Wet Weight ( g/24h ) | Rat (Wistar) | 8 mg/kg/day (100 days) | 1.8 ± 0.2 | 1.1 ± 0.1 | [10] |
| Mouse (ICR) | 20 mg/kg/day (4 weeks) | 0.45 ± 0.05 | 0.28 ± 0.04 | [8] | |
| Fecal Water Content (%) | Mouse (ICR) | 20 mg/kg/day (4 weeks) | 45.2 ± 3.5 | 28.7 ± 2.9 | [8] |
Table 2: Representative Quantitative Data on Gastrointestinal Transit Time in Rodents Treated with Diphenoxylate.
| Parameter | Animal Model | Diphenoxylate Dose | Control Group (Mean ± SD) | Diphenoxylate Group (Mean ± SD) | Reference |
| Gastrointestinal Transit Rate (%) | Mouse (ICR) | 20 mg/kg | 85.3 ± 5.1 | 55.6 ± 4.8 | [11] |
| Time to First Black Stool (min) | Mouse (ICR) | 20 mg/kg/day (4 weeks) | 95.7 ± 8.2 | 165.4 ± 12.3 | [8] |
Mandatory Visualization
Caption: Signaling pathway of this compound in enteric neurons.
Caption: General experimental workflow for a diphenoxylate-induced constipation model.
References
- 1. Insights into the Role of Opioid Receptors in the GI Tract: Experimental Evidence and Therapeutic Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preclinical experimental models for assessing laxative activities of substances/products under investigation: a scoping review of the literature - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Diphenoxylate and Atropine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Diphenoxylate - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. e-century.us [e-century.us]
- 6. Sensory Neurons: A new target for G protein signaling | eLife [elifesciences.org]
- 7. benchchem.com [benchchem.com]
- 8. dovepress.com [dovepress.com]
- 9. Diphenoxylate Toxicity in a Young Child with Acute Gastroenteritis: A Clinical Case Report - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Effect of bisacodyl on rats with slow transit constipation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Inhibitory Effect of Lactiplantibacillus plantarun HFY11 on Compound Diphenoxylate-Induced Constipation in Mice [mdpi.com]
Challenges in long-term stability testing of diphenoxylate hydrochloride samples
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the long-term stability testing of diphenoxylate hydrochloride samples.
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for this compound during long-term stability studies?
A1: The primary degradation pathway for this compound is the hydrolysis of the ethyl ester group to form its principal degradation product and major metabolite, diphenoxylic acid (also known as difenoxine).[1][2][3] This reaction is a key focus of stability-indicating methods.
Q2: What are the typical stress conditions used in forced degradation studies for this compound?
A2: Forced degradation studies for this compound typically involve exposure to acidic, basic, oxidative, thermal, and photolytic stress conditions.[1] Common reagents and conditions include 1N methanolic hydrochloric acid (acid hydrolysis), 1N methanolic sodium hydroxide (B78521) (base hydrolysis), 30% v/v hydrogen peroxide (oxidation), dry heat at 105°C (thermal degradation), and exposure to UV light at 254 nm (photodegradation).[1]
Q3: What is the acceptable limit for diphenoxylic acid in this compound bulk drug substance?
A3: According to a revision bulletin from the United States Pharmacopeia (USP), the limit for diphenoxylic acid impurity has been widened to not more than (NMT) 0.50% to reflect FDA-approved specifications.[4]
Q4: What type of analytical method is most suitable for stability testing of this compound?
A4: A stability-indicating High-Performance Liquid Chromatography (HPLC) method, particularly a reverse-phase HPLC (RP-HPLC) method, is the most suitable for the analysis of this compound and its degradation products.[1][5][6] This method should be capable of separating the active pharmaceutical ingredient (API) from its impurities and degradation products.[1]
Data Presentation
Table 1: Representative Long-Term Stability Data for this compound Tablets (2.5 mg) at 25°C/60% RH
| Time Point (Months) | Assay (% of Initial) | Diphenoxylic Acid (%) | Total Impurities (%) |
| 0 | 100.2% | < 0.05% | 0.12% |
| 3 | 100.1% | 0.08% | 0.15% |
| 6 | 99.8% | 0.15% | 0.22% |
| 9 | 99.5% | 0.21% | 0.28% |
| 12 | 99.2% | 0.28% | 0.35% |
| 18 | 98.9% | 0.35% | 0.42% |
| 24 | 98.5% | 0.42% | 0.50% |
Note: This data is representative and intended for illustrative purposes. Actual results may vary based on formulation, packaging, and storage conditions.
Experimental Protocols
Protocol 1: Stability-Indicating RP-HPLC Method
This protocol is based on a validated method for the separation and quantification of this compound and its impurities.[1]
1. Chromatographic Conditions:
-
HPLC System: Agilent 1100 series or equivalent with auto-injector and binary gradient pump.
-
Column: Inersil ODS-3 (RP C18), 5 µm particle size.
-
Mobile Phase: A gradient of Acetonitrile (B52724) and HPLC grade water (pH adjusted to 2.3 with orthophosphoric acid).
-
Initial: 25:75 (v/v) Acetonitrile:Water
-
Linear gradient to 85:15 (v/v) Acetonitrile:Water over 45 minutes.
-
-
Flow Rate: 2 mL/min.
-
Detection: UV at 210 nm.
-
Injection Volume: 20 µL.
2. Preparation of Solutions:
-
Standard Solution: Prepare a stock solution of this compound working standard. Further dilutions can be made to prepare solutions in the range of 0.1 ppm to 0.5 ppm.
-
Test Solution: Prepare a test solution of 1000 µg/mL in the diluent.
-
System Suitability Solution: A mixture containing this compound and its known impurities (e.g., Diphenoxylic acid, Nitrile amide, Bromo diphenyl butro nitrile) at a concentration of 0.5% with respect to the this compound concentration.
3. Analysis Procedure:
-
Equilibrate the column with the initial mobile phase composition for at least 30 minutes.
-
Inject the blank (diluent) to ensure no interfering peaks are present.
-
Perform replicate injections of the system suitability solution to verify resolution, tailing factor, and theoretical plates.
-
Inject the standard solution to establish a calibration curve.
-
Inject the test solutions to determine the assay and impurity levels.
Protocol 2: Forced Degradation Study
1. Acid Hydrolysis:
-
Dissolve the this compound sample in methanol.
-
Add 1N methanolic hydrochloric acid.
-
Store the solution for a defined period (e.g., 3 to 7 days) at room temperature.
-
Neutralize the solution with a suitable base before HPLC analysis.
2. Base Hydrolysis:
-
Dissolve the this compound sample in methanol.
-
Add 1N methanolic sodium hydroxide.
-
Store the solution for a defined period (e.g., 3 to 7 days) at room temperature.
-
Neutralize the solution with a suitable acid before HPLC analysis.
3. Oxidative Degradation:
-
Dissolve the this compound sample in methanol.
-
Add 30% v/v hydrogen peroxide.
-
Store the solution for a defined period (e.g., 3 to 7 days) at room temperature.
-
Analyze by HPLC.
4. Thermal Degradation:
-
Place a known amount of solid this compound in a calibrated oven at 105°C for a defined period (e.g., 3 days).
-
Dissolve the sample in diluent for HPLC analysis.
5. Photolytic Degradation:
-
Expose a known amount of solid this compound to UV light (254 nm) for a defined period (e.g., 3 days).
-
Dissolve the sample in diluent for HPLC analysis.
Troubleshooting Guides
Issue 1: Peak Tailing for the Diphenoxylate Peak
-
Question: My this compound peak is showing significant tailing, making integration and quantification difficult. What are the possible causes and solutions?
-
Answer:
-
Cause: Diphenoxylate is a basic compound, and secondary interactions with residual silanol (B1196071) groups on the silica-based C18 column are a primary cause of peak tailing.[7] These interactions are more pronounced at mid-range pH.
-
Solution 1 (Mobile Phase pH): Operate at a low pH. The described method uses a mobile phase with a pH of 2.3.[1] At this low pH, the ionization of silanol groups is suppressed, minimizing secondary interactions and reducing peak tailing.[8] Ensure the pH of your mobile phase is accurately adjusted and stable.
-
Solution 2 (Column Choice): Use a highly deactivated, end-capped column specifically designed for the analysis of basic compounds. Modern Type B silica (B1680970) columns have a lower content of free silanols and can significantly improve peak shape.[8]
-
Solution 3 (Mobile Phase Additive): If adjusting pH is not sufficient, consider adding a tail-suppressing agent like triethylamine (B128534) to the mobile phase. However, this may alter selectivity and should be re-validated.
-
Solution 4 (Column Contamination): Contamination of the column inlet frit can also cause peak tailing.[9] If the problem persists, try washing the column with a strong solvent or reversing the column (if permitted by the manufacturer) to flush out contaminants.[7]
-
Issue 2: Poor Resolution Between Diphenoxylic Acid and Diphenoxylate
-
Question: I am not achieving baseline separation between the main diphenoxylate peak and the diphenoxylic acid peak. How can I improve the resolution?
-
Answer:
-
Cause: The mobile phase composition or gradient profile may not be optimal for separating these two closely related compounds.
-
Solution 1 (Gradient Optimization): Adjust the gradient slope. A shallower gradient at the beginning of the run can provide more time for the two compounds to separate. Experiment with the initial percentage of acetonitrile and the rate of its increase.
-
Solution 2 (Mobile Phase pH): The pH of the mobile phase can affect the retention and selectivity of ionizable compounds. Slight adjustments to the pH (e.g., from 2.3 to 2.5) might improve resolution. Ensure your column is stable at the chosen pH.
-
Solution 3 (Column Condition): An aging column can lose its efficiency, leading to broader peaks and decreased resolution. Check the column's performance with a standard mixture. If efficiency has dropped significantly, replace the column.
-
Solution 4 (Flow Rate): Lowering the flow rate can sometimes improve resolution, although it will increase the run time.
-
Issue 3: Matrix Effects from Tablet Excipients
-
Question: When analyzing tablet formulations, I observe interfering peaks or a noisy baseline that are not present in the bulk drug analysis. What could be the cause?
-
Answer:
-
Cause: This is likely due to matrix effects, where excipients from the tablet formulation co-elute or interfere with the analysis.[10][11]
-
Solution 1 (Sample Preparation): Improve the sample clean-up procedure. Consider using solid-phase extraction (SPE) to remove interfering excipients before HPLC analysis.[12]
-
Solution 2 (Wavelength Selection): If the interfering peaks have different UV spectra from diphenoxylate and its impurities, adjusting the detection wavelength might minimize their impact. A photodiode array (PDA) detector can be useful to check for peak purity and identify an optimal wavelength.
-
Solution 3 (Method Specificity): Ensure your method is truly stability-indicating by demonstrating that known excipients do not interfere with the quantification of the analyte and its degradation products. This is a key part of method validation.
-
Visualizations
Caption: Primary degradation pathway of Diphenoxylate HCl.
Caption: Workflow for stability testing of Diphenoxylate HCl.
References
- 1. sapub.org [sapub.org]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. dailymed.nlm.nih.gov [dailymed.nlm.nih.gov]
- 4. uspnf.com [uspnf.com]
- 5. ejbps.com [ejbps.com]
- 6. researchgate.net [researchgate.net]
- 7. elementlabsolutions.com [elementlabsolutions.com]
- 8. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 9. researchgate.net [researchgate.net]
- 10. Matrix effect in bio-analysis of illicit drugs with LC-MS/MS: influence of ionization type, sample preparation, and biofluid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
Validation & Comparative
A Preclinical Head-to-Head: Loperamide Versus Diphenoxylate Hydrochloride
A Comparative Guide for Researchers in Drug Development
In the landscape of antidiarrheal therapeutics, both loperamide (B1203769) and diphenoxylate hydrochloride have long stood as cornerstone treatments, primarily exerting their effects through the activation of µ-opioid receptors in the enteric nervous system. While clinically established, a detailed preclinical comparison is crucial for researchers engaged in the development of novel gastrointestinal motility modulators. This guide provides an objective, data-driven comparison of their preclinical profiles, supported by experimental methodologies and a visualization of their shared signaling pathway.
Pharmacodynamic Profile: A Quantitative Comparison
Both loperamide and diphenoxylate are agonists of the µ-opioid receptor, which is densely expressed in the myenteric plexus of the large intestine.[1][2] Their binding to this receptor initiates a signaling cascade that ultimately leads to decreased gastrointestinal motility and increased fluid absorption.[1] Preclinical data indicates that loperamide possesses a significantly higher binding affinity for the µ-opioid receptor compared to diphenoxylate.
| Parameter | Loperamide | This compound | Animal Model |
| Mechanism of Action | µ-opioid receptor agonist[3] | µ-opioid receptor agonist[2] | In vitro/In vivo |
| µ-Opioid Receptor Binding Affinity (Ki) | 2 - 3 nM[4][5] | 1 - 100 nM[6] | Human recombinant receptors |
| δ-Opioid Receptor Binding Affinity (Ki) | 48 nM[5][7] | Not explicitly stated | Human recombinant receptors |
| κ-Opioid Receptor Binding Affinity (Ki) | 1156 nM[5][7] | Not explicitly stated | Human recombinant receptors |
| Antidiarrheal Efficacy (ED50) | 0.082 mg/kg (1-hr protection)[1] | Not explicitly stated, but 5 mg/kg showed significant inhibition of defecation[8] | Rat (Castor oil-induced diarrhea) |
| Gastrointestinal Transit Inhibition (ID50) | Not explicitly stated | Not explicitly stated | Mouse (Charcoal meal test) |
Pharmacokinetic Characteristics: A Cross-Species Overview
The pharmacokinetic profiles of loperamide and diphenoxylate reveal key differences in their absorption, metabolism, and potential for central nervous system (CNS) effects. Loperamide's limited ability to cross the blood-brain barrier at therapeutic doses is a significant differentiating factor.[1]
| Parameter | Loperamide | This compound |
| Absorption | Poorly absorbed from the GI tract, with low systemic bioavailability (~0.3%) due to high first-pass metabolism.[1] | Well-absorbed from the GI tract.[9] |
| Metabolism | Extensively metabolized in the liver, primarily by CYP3A4 and CYP2C8.[1] | Rapidly and extensively metabolized in the liver by ester hydrolysis to its active metabolite, diphenoxylic acid (difenoxin).[9] |
| Excretion | Primarily excreted in the feces.[1] | Primarily excreted as metabolites in feces and a smaller amount in urine.[9] |
| Elimination Half-life | Approximately 11 hours (range 9-14 hours) in humans.[1] | Approximately 12 to 14 hours in humans.[9] |
| CNS Penetration | Limited at therapeutic doses due to being a substrate for the P-glycoprotein efflux transporter.[1] | Can cross the blood-brain barrier, leading to potential CNS effects at higher doses.[2] |
Signaling Pathway and Experimental Workflow
The primary mechanism of action for both compounds involves the µ-opioid receptor, a G protein-coupled receptor (GPCR). Activation of this receptor inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP). This reduction in cAMP modulates ion channels, resulting in hyperpolarization and reduced excitability of enteric neurons, which in turn slows down intestinal contractions.
A common preclinical model to assess antidiarrheal efficacy is the castor oil-induced diarrhea model in rodents. The workflow for this experiment is outlined below.
Detailed Experimental Protocols
Castor Oil-Induced Diarrhea in Rats
This in vivo model is widely used to evaluate the antidiarrheal potential of test substances. Castor oil, upon hydrolysis in the small intestine to ricinoleic acid, induces diarrhea by irritating the intestinal mucosa, leading to increased peristalsis and fluid secretion.
Materials:
-
Wistar or Sprague-Dawley rats (150-200g)
-
Castor oil
-
Loperamide hydrochloride (Standard)
-
This compound (Test compound)
-
Vehicle (e.g., 1% gum acacia or 0.5% carboxymethylcellulose)
-
Oral gavage needles
-
Metabolic cages with filter paper lining
Procedure:
-
Animals are fasted overnight (approximately 18 hours) with free access to water.[10]
-
Rats are randomly divided into experimental groups (n=6 per group): Vehicle control, standard (loperamide), and test groups (diphenoxylate at various doses).
-
The respective vehicle, standard, or test compound is administered orally via gavage.[10]
-
One hour after drug administration, each rat is challenged with castor oil (e.g., 1-2 mL) orally.[10]
-
Animals are then housed individually in cages with pre-weighed filter paper at the base.
-
Observations are made for a period of 4 to 6 hours.[8]
-
The key parameters recorded are the time to the first diarrheal stool, the total number of diarrheal stools (wet feces), and the total weight of the diarrheal stools.
-
The percentage inhibition of defecation is calculated using the formula: [(Control mean - Treated mean) / Control mean] x 100.
Charcoal Meal Gastrointestinal Transit Test in Mice
This assay is employed to assess the effect of a substance on intestinal motility. A charcoal meal is administered orally, and the distance it travels through the small intestine in a given time is measured.
Materials:
-
Swiss albino mice (20-25g)
-
Charcoal meal (e.g., 10% activated charcoal in 5% gum acacia)[11]
-
Loperamide hydrochloride (Standard)
-
This compound (Test compound)
-
Vehicle
-
Oral gavage needles
-
Surgical instruments for dissection
Procedure:
-
Mice are fasted for a period of 3 to 18 hours with free access to water.[12]
-
Animals are randomly assigned to control, standard, and test groups.
-
The respective vehicle, standard, or test compound is administered orally.
-
After a set period (e.g., 30-60 minutes), 1 mL of the charcoal meal is administered orally to each mouse.[11]
-
After a specific time (e.g., 30 minutes), the animals are euthanized by cervical dislocation.[11]
-
The abdomen is opened, and the small intestine is carefully dissected from the pylorus to the cecum.
-
The total length of the small intestine and the distance traveled by the charcoal meal from the pylorus are measured.
-
The peristaltic index (PI) is calculated as the percentage of the intestine traversed by the charcoal.
-
The percentage inhibition of intestinal transit is calculated relative to the control group.
Conclusion
Preclinical data substantiates that both loperamide and this compound are effective inhibitors of gastrointestinal motility, acting primarily through the µ-opioid receptor. However, loperamide exhibits a higher binding affinity for the µ-opioid receptor and is characterized by its peripheral restriction, limiting CNS side effects. Diphenoxylate, while an effective antidiarrheal, has a greater potential to cross the blood-brain barrier. For researchers in the field, these distinct preclinical profiles are essential considerations in the design and development of next-generation therapies for diarrheal diseases. The experimental protocols provided herein offer standardized methods for the continued evaluation of such compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. Diphenoxylate and Atropine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Loperamide (ADL 2-1294), an opioid antihyperalgesic agent with peripheral selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Uniform assessment and ranking of opioid μ receptor binding constants for selected opioid drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. rndsystems.com [rndsystems.com]
- 8. veterinaryworld.org [veterinaryworld.org]
- 9. youtube.com [youtube.com]
- 10. ANTIDIARRHOEAL ACTIVITY OF LEAF EXTRACT OF CELOSIA ARGENTEA IN EXPERIMENTALLY INDUCED DIARRHOEA IN RATS - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Charcoal Meal Test Following Induction of Diarrhea [bio-protocol.org]
- 12. Protocol to refine intestinal motility test in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative In Vivo Analysis of Diphenoxylate Hydrochloride and Other Opioid Agonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo potency of diphenoxylate hydrochloride against other prominent opioid agonists, namely morphine, fentanyl, and loperamide. The focus of this analysis is on their antidiarrheal and analgesic effects, supported by experimental data from preclinical studies. Detailed methodologies for the key experiments are provided to ensure reproducibility and critical evaluation.
Comparative Potency of Opioid Agonists
The in vivo potency of opioid agonists can vary significantly depending on the pharmacological endpoint being measured (e.g., antidiarrheal vs. analgesic effects) and the route of administration. The following tables summarize the available quantitative data for this compound and its comparators.
Antidiarrheal Potency in the Castor Oil Test in Rats
The castor oil-induced diarrhea model is a standard preclinical assay to evaluate the antidiarrheal efficacy of test compounds. The primary endpoint is the median effective dose (ED50) required to prevent diarrhea in 50% of the test animals.
| Opioid Agonist | Oral ED50 (mg/kg) in Castor Oil Test (Rats) |
| Diphenoxylate | 0.54 |
| Fentanyl | 0.49 |
| Loperamide | 0.29 |
| Morphine | 5.21 |
Data sourced from a comparative study on the antipropulsive and antidiarrheal properties of opioids.
Analgesic Potency
Experimental Protocols
Castor Oil-Induced Diarrhea in Rodents
Objective: To assess the antidiarrheal activity of a test compound.
Methodology:
-
Animal Model: Male or female rats (e.g., Wistar or Sprague-Dawley strain) or mice are used. Animals are fasted for 18-24 hours before the experiment, with free access to water.
-
Grouping: Animals are randomly assigned to control and treatment groups.
-
Drug Administration: The test compound (e.g., this compound), a positive control (e.g., loperamide), or vehicle (e.g., 0.5% carboxymethyl cellulose) is administered orally (p.o.) or via the desired route.
-
Induction of Diarrhea: One hour after drug administration, castor oil (e.g., 1 ml for rats, 0.5 ml for mice) is administered orally to induce diarrhea.
-
Observation: Animals are placed in individual cages with blotting paper lining the floor. The onset of diarrhea, the total number of diarrheic feces, and the total weight of fecal output are recorded over a period of 4-6 hours.
-
Data Analysis: The percentage inhibition of diarrhea is calculated by comparing the results from the treated groups with the vehicle control group. The ED50 value is then determined using appropriate statistical methods.
Hot Plate Test
Objective: To evaluate the central analgesic activity of a test compound against a thermal stimulus.
Methodology:
-
Apparatus: A hot plate apparatus maintained at a constant temperature (e.g., 55 ± 0.5°C) is used.
-
Animal Model: Mice or rats are used.
-
Procedure: Each animal is placed on the hot plate, and the latency to a nociceptive response (e.g., licking of the hind paw or jumping) is recorded. A cut-off time (e.g., 30-60 seconds) is established to prevent tissue damage.
-
Drug Administration: The test compound is administered, and the hot plate test is performed at various time points after administration (e.g., 30, 60, 90, 120 minutes) to determine the peak effect.
-
Data Analysis: The increase in latency time is calculated as a percentage of the maximum possible effect (%MPE). The ED50 is determined from the dose-response curve.
Tail-Flick Test
Objective: To assess the central analgesic activity of a test compound by measuring the response to a thermal stimulus applied to the tail.
Methodology:
-
Apparatus: A tail-flick analgesiometer that focuses a beam of radiant heat onto the animal's tail is used.
-
Animal Model: Rats or mice are used.
-
Procedure: The animal's tail is positioned in the apparatus, and the time taken for the animal to flick its tail away from the heat source (tail-flick latency) is recorded. A cut-off time is employed to prevent tissue damage.
-
Drug Administration: The test compound is administered, and tail-flick latencies are measured at predetermined intervals.
-
Data Analysis: The analgesic effect is quantified by the increase in tail-flick latency compared to baseline measurements. The ED50 is calculated from the dose-response data.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the signaling pathway of µ-opioid receptor agonists and a typical experimental workflow for comparing their in vivo potency.
Caption: Simplified signaling pathway of a µ-opioid receptor agonist.
Caption: Experimental workflow for in vivo potency comparison.
A Comparative Guide to the Preclinical Validation of a Novel Antidiarrheal Compound Against Diphenoxylate Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for the preclinical validation of a new antidiarrheal compound, designated "Compound X," by comparing its efficacy and mechanism of action against the established drug, diphenoxylate hydrochloride. The methodologies, data presentation, and visualizations are designed to meet the rigorous standards of scientific and pharmaceutical research.
Overview of Mechanisms of Action
This compound: Diphenoxylate is a synthetic opioid agonist that primarily targets the mu (μ) opioid receptors located in the myenteric plexus of the large intestine.[1][2] Its mechanism involves slowing intestinal contractions and prolonging transit time, which allows for greater absorption of water and electrolytes from the intestinal contents.[3][4][5][6] By activating these presynaptic opioid receptors, diphenoxylate inhibits the release of acetylcholine, a neurotransmitter that stimulates gut motility, thereby reducing peristalsis.[2][4] At therapeutic doses, it has minimal analgesic effects, but due to its opioid nature, it is often combined with a subtherapeutic dose of atropine (B194438) to discourage abuse.[2][5]
Compound X (Hypothetical New Compound): For the purpose of this guide, Compound X is conceptualized as a novel peripherally acting kappa (κ) opioid receptor agonist. This proposed mechanism aims to reduce intestinal motility with a potentially different side-effect profile compared to mu-opioid agonists, particularly concerning central nervous system effects.
Signaling Pathway of this compound
The following diagram illustrates the intracellular signaling cascade initiated by diphenoxylate binding to mu-opioid receptors on enteric neurons.
References
Comparative Analysis of Mu-Opioid Receptor Agonists on Colonic Motility
Prepared for: Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the effects of various mu-opioid receptor (MOR) agonists on colonic motility, supported by experimental data. The primary function of MOR agonists in the gastrointestinal (GI) tract is the reduction of motility, which forms the basis of their use as anti-diarrheal agents and also explains the common side effect of constipation associated with opioid analgesics.[1][2]
Opioid receptors, including mu (μ), delta (δ), and kappa (κ) subtypes, are G-protein-coupled receptors (GPCRs) located throughout the enteric nervous system.[3][4] Activation of these receptors, particularly the MOR, leads to a cascade of intracellular events that ultimately suppresses neuronal activity.[4][5] This results in decreased propulsive motility and reduced secretion of water into the colonic lumen, leading to delayed transit and hardened stools.[5][6]
This comparison focuses on three distinct MOR agonists:
-
Morphine: A classic, potent MOR agonist used for analgesia, which is well-known for its significant constipating effects.[1]
-
Loperamide: A peripherally restricted MOR agonist, meaning it does not readily cross the blood-brain barrier, and is widely used as an over-the-counter anti-diarrheal medication.[7][8]
-
Eluxadoline (B110093): A mixed MOR and kappa-opioid receptor (KOR) agonist, and delta-opioid receptor (DOR) antagonist, approved for the treatment of irritable bowel syndrome with diarrhea (IBS-D).[3][9] Its unique mechanism is designed to normalize bowel function with a potentially lower risk of constipation compared to unopposed MOR agonists.[10]
Data Presentation: Quantitative Effects on Colonic Motility
The following table summarizes the quantitative effects of these agonists from various preclinical studies. It is important to note that experimental conditions, animal models, and dosages vary between studies, impacting direct comparability.
| Agonist | Animal Model | Assay | Dosage | Observed Effect on Colonic Motility | Reference |
| Morphine | Mouse | Charcoal Meal Transit | Not Specified | Significant reduction in the percentage of intestinal transit compared to vehicle. | [11] |
| Mouse | Bead Expulsion | Not Specified | Significantly increased latency to expel a colonic bead, indicating constipation. | [12] | |
| Rat | Colonic Motility Index | i.c.v. 300-450 nmol | Bell-shaped dose-response; higher doses showed reversal of anti-diarrheal effect. | [13] | |
| Loperamide | Mouse | Gastrointestinal Transit | 30 mg/kg (repeated) | Initial inhibition of transit, but tolerance developed rapidly after repeated administration. | [7] |
| Cat | Radionuclide Transit | 1 mg/kg, i.m. | Delayed colonic transit. | [14] | |
| Mouse | Novel Environment Stress | Wide dose range | Narrow effective dose range for normalizing GI transit and fecal output. | [8] | |
| Eluxadoline | Mouse | Novel Environment Stress | Wide dose range | Normalized GI transit and fecal output to control levels over a wide dose range. | [3][8] |
| Rat | Visceral Hyperalgesia | Not Specified | Demonstrated analgesic effect in a model of visceral hyperalgesia. | [3] | |
| Fentanyl (μ-agonist) | Dog | Strain-Gauge Transducers | 2-10 nmol/kg i.v. | Dose-related increase in tone and contraction frequency in the distal colon; hypomotility in the proximal colon. | [15] |
| Pony | Electrodes/Inductograph | 0.01-0.05 mg/kg i.v. | Marked inhibition of propulsive activity and closure of the cecocolic sphincter for 1-2 hours. | [16] | |
| DAMGO (selective μ-agonist) | Rat | Isolated Colon Strips | 0.05-1.00 µmol/L | Concentration-dependent inhibition of electricity-stimulated contraction. | [17] |
Note: i.c.v. - intracerebroventricular; i.v. - intravenous; i.m. - intramuscular.
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are descriptions of common assays used to evaluate the effects of MOR agonists on colonic motility.
1. In Vivo: Whole Gut / Colonic Transit Assays
-
Charcoal Meal Transit Assay: This method is commonly used to assess overall gastrointestinal motility.
-
Protocol: Animals (typically mice or rats) are fasted overnight to ensure an empty stomach.[11] The test compound (e.g., morphine) or vehicle is administered at a predetermined time before the assay. A charcoal meal (e.g., 5-10% charcoal suspension in a vehicle like gum acacia) is then administered orally. After a set period (e.g., 20-30 minutes), the animals are euthanized. The small and large intestines are carefully removed, and the total length of the intestine is measured, along with the distance traveled by the charcoal bolus from the pylorus. The percent transit is calculated as (distance traveled by charcoal / total length of intestine) x 100.[11] A decrease in percent transit indicates inhibition of motility.
-
-
Bead Expulsion Assay: This assay specifically measures colonic propulsive motility.
-
Protocol: A small glass or plastic bead (e.g., 3 mm) is inserted into the distal colon of a conscious mouse or rat via the anus to a specific depth (e.g., 2 cm).[12][18] The animals are then placed in individual cages and observed. The time taken for the animal to expel the bead is recorded, with a pre-defined cutoff time (e.g., 30-60 minutes).[12] An increase in the expulsion time indicates a delay in colonic transit, characteristic of constipation.[12]
-
2. Ex Vivo: Isolated Muscle Strip Contraction Assay
-
Organ Bath Technique: This method assesses the direct effect of compounds on the contractility of colonic smooth muscle.
-
Protocol: Animals are euthanized, and segments of the colon are removed and placed in a cold, oxygenated physiological salt solution (e.g., Krebs solution). Longitudinal or circular muscle strips of a specific size are prepared and mounted in an organ bath containing the salt solution, maintained at 37°C and continuously bubbled with carbogen (B8564812) (95% O2, 5% CO2). The muscle strips are connected to an isometric force transducer to record contractions. After an equilibration period, baseline contractility is established. Contractions can be spontaneous or induced by electrical field stimulation or a pharmacological agent (e.g., acetylcholine).[17][19] The test MOR agonist is then added to the bath in increasing concentrations, and the resulting inhibition or stimulation of contractile force is measured.[17]
-
Mandatory Visualization
Mu-Opioid Receptor Signaling Pathway
The activation of mu-opioid receptors on enteric neurons by an agonist initiates a G-protein-mediated signaling cascade that leads to reduced neuronal excitability and decreased neurotransmitter release, ultimately inhibiting colonic motility.
References
- 1. Morphine - Wikipedia [en.wikipedia.org]
- 2. The Useage of Opioids and their Adverse Effects in Gastrointestinal Practice: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The place of eluxadoline in the management of irritable bowel syndrome with diarrhea - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular Physiology of Enteric Opioid Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Insights into the Role of Opioid Receptors in the GI Tract: Experimental Evidence and Therapeutic Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Physiology, Opioid Receptor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Modulation of gastrointestinal function by MuDelta, a mixed µ opioid receptor agonist/ µ opioid receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 9. m.youtube.com [m.youtube.com]
- 10. researchgate.net [researchgate.net]
- 11. meliordiscovery.com [meliordiscovery.com]
- 12. meliordiscovery.com [meliordiscovery.com]
- 13. In vivo profiling of seven common opioids for antinociception, constipation and respiratory depression: no two opioids have the same profile - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Effects of selective opioid agonists on feline colonic transit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Comparative effects of opiate agonists on proximal and distal colonic motility in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Comparative effects of mu and kappa opiate agonists on the cecocolic motility in the pony - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Effects of mu and kappa opioid receptor agonists and antagonists on contraction of isolated colon strips of rats with cathartic colon - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Pharmacological characterization of naloxegol: In vitro and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. YFa and analogs: Investigation of opioid receptors in smooth muscle contraction - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-Head Comparison: Diphenoxylate Versus Morphine on Gastrointestinal Transit
A comprehensive guide for researchers and drug development professionals, detailing the comparative effects, mechanisms of action, and experimental evaluation of diphenoxylate and morphine on gastrointestinal motility.
This guide provides a detailed comparison of diphenoxylate and morphine, two opioid agonists known for their significant impact on gastrointestinal transit. The information presented herein is intended for researchers, scientists, and professionals in drug development, offering objective data and experimental protocols to support further investigation and decision-making.
Mechanism of Action: A Shared Pathway with Subtle Differences
Both diphenoxylate and morphine exert their effects on gastrointestinal motility by acting as agonists at opioid receptors, primarily the mu (μ)-opioid receptors, located in the enteric nervous system.[1][2] The enteric nervous system, often referred to as the "second brain," is composed of the myenteric and submucosal plexuses, which control gut motility and secretions, respectively.[1]
Activation of these presynaptic μ-opioid receptors by either drug inhibits the release of neurotransmitters such as acetylcholine (B1216132).[1] This reduction in acetylcholine leads to decreased peristaltic contractions of the circular and longitudinal smooth muscles of the intestine, thereby prolonging gastrointestinal transit time.[1][2][3] While both drugs share this primary mechanism, differences in their chemical structures and pharmacokinetic profiles may lead to variations in their potency and side-effect profiles. Diphenoxylate is a synthetic opioid structurally similar to meperidine, while morphine is a naturally occurring opiate alkaloid.[1][4]
| Feature | Diphenoxylate | Morphine |
| Primary Target | Mu (μ)-opioid receptors in the enteric nervous system[1][2] | Mu (μ)-opioid receptors in the enteric nervous system and central nervous system[5][6] |
| Mechanism | Inhibits acetylcholine release, leading to decreased peristalsis and prolonged transit time[1] | Inhibits acetylcholine release, leading to decreased peristalsis and prolonged transit time[5] |
| Clinical Use (GI) | Treatment of acute and chronic diarrhea[1][7] | Management of severe diarrhea, though less common due to central nervous system effects[4] |
| Systemic Effects | Minimal central nervous system (CNS) effects at therapeutic doses; often combined with atropine (B194438) to discourage abuse[1][8] | Significant CNS effects, including analgesia, sedation, and respiratory depression[5] |
Quantitative Comparison of Effects on Gastrointestinal Transit
The following table summarizes quantitative data from various studies investigating the dose-dependent effects of diphenoxylate and morphine on gastrointestinal transit. The most common method for evaluating this in preclinical models is the charcoal meal test, where the distance traveled by a charcoal marker through the small intestine is measured as a percentage of the total intestinal length.
| Drug | Species | Dose | Effect on Gastrointestinal Transit | Study Type |
| Diphenoxylate | Human | 5 mg (single oral dose) | Lengthened transit time of barium sulphate to caecum from 3.2 to 4.3 hours[9] | X-ray study |
| Morphine | Rat | 10, 25, 75 mg/kg | Dose-dependent inhibition of gastrointestinal transit[10] | Charcoal meal test |
| Morphine | Rabbit | 10 mg/kg (single IM dose) | Temporarily slowed gastrointestinal transit[11] | Radiographic barium follow-through |
| Loperamide (related opioid) | Rat | 10, 20, 40 mg/kg | Dose-dependent inhibition of gastrointestinal transit[10] | Charcoal meal test |
Note: Direct head-to-head studies with equivalent dosing regimens are limited. The data presented is a compilation from different experimental setups.
Experimental Protocol: The Charcoal Meal Test
The charcoal meal test is a widely used preclinical model to assess gastrointestinal motility.[12][13][14] The protocol generally involves the following steps:
-
Animal Acclimatization and Fasting: Rodents (typically rats or mice) are acclimatized to the laboratory environment. Prior to the experiment, animals are fasted for a specific period (e.g., 6-18 hours) with free access to water to ensure the gastrointestinal tract is empty.[10][13]
-
Drug Administration: Animals are randomly assigned to treatment groups. The test compounds (diphenoxylate or morphine) or a vehicle control are administered, usually via oral gavage or subcutaneous injection, at predetermined doses.
-
Charcoal Meal Administration: After a specific time interval to allow for drug absorption and action, a charcoal meal (typically a suspension of 10% charcoal in 5% gum acacia) is administered orally.[15]
-
Measurement of Transit: After a set period (e.g., 20-30 minutes), the animals are euthanized.[10][13] The small intestine is carefully dissected from the pyloric sphincter to the ileocecal junction.
-
Data Analysis: The total length of the small intestine and the distance traveled by the charcoal front are measured. The gastrointestinal transit is then calculated as a percentage: (Distance traveled by charcoal / Total length of small intestine) x 100.
References
- 1. Diphenoxylate and Atropine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. droracle.ai [droracle.ai]
- 3. Diphenoxylate - Wikipedia [en.wikipedia.org]
- 4. med.virginia.edu [med.virginia.edu]
- 5. The effect of opioids on gastrointestinal function in the ICU | springermedizin.de [springermedizin.de]
- 6. Inhibition of gastrointestinal transit by morphine in rats results primarily from direct drug action on gut opioid sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. droracle.ai [droracle.ai]
- 8. Diphenoxylate - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. An X-ray study on the acute action of diphenoxylate on the intestinal motility in volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Establishment of a Protocol for Determining Gastrointestinal Transit Time in Mice Using Barium and Radiopaque Markers - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Charcoal Meal Test - Rat [productsafetylabs.com]
- 15. ijper.org [ijper.org]
Diphenoxylate Hydrochloride: A Comparative Analysis of its Efficacy in Preclinical Diarrhea Models
For researchers, scientists, and drug development professionals, understanding the preclinical efficacy of antidiarrheal agents is paramount. This guide provides an objective comparison of diphenoxylate hydrochloride's performance against other alternatives in various animal models of diarrhea, supported by experimental data.
This compound, a synthetic opioid agonist, is a well-established antidiarrheal agent. Its primary mechanism of action involves binding to μ-opioid receptors in the enteric nervous system, leading to a reduction in intestinal motility and secretion. This action effectively increases the transit time of intestinal contents, allowing for greater absorption of water and electrolytes, thus alleviating diarrheal symptoms.[1][2] To prevent abuse, diphenoxylate is typically combined with a subtherapeutic dose of atropine.[1][2]
Comparative Efficacy in Animal Models
The efficacy of this compound has been evaluated in several animal models of diarrhea, most notably the castor oil-induced diarrhea model and the charcoal meal transit test. These models are instrumental in assessing the antidiarrheal and antimotility properties of pharmacological compounds.
Castor Oil-Induced Diarrhea Model
Charcoal Meal Transit Test
This model evaluates the effect of a substance on intestinal motility by measuring the distance traveled by a charcoal meal through the small intestine. In a study to develop a peristaltic inhibition model in mice, diphenoxylate was administered at a dose of 5 mg/kg body weight, effectively inhibiting the transit of the charcoal meal.[4] This demonstrates its direct inhibitory effect on intestinal propulsion.
Data Presentation
The following tables summarize the available quantitative data for this compound and a key comparator, loperamide, in preclinical models.
Table 1: Efficacy in Castor Oil-Induced Diarrhea Model (Rat)
| Treatment Group | Dose (mg/kg) | Primary Outcome | Result |
| Vehicle Control | - | Onset and severity of diarrhea | Uninhibited diarrhea |
| Diphenoxylate HCl | 5 | Reduction in diarrheal episodes | Significant reduction |
| Loperamide | - | Lower therapeutic ratio | Suggests a narrower safety margin compared to loperamide[1] |
Table 2: Efficacy in Charcoal Meal Transit Test (Mouse)
| Treatment Group | Dose (mg/kg) | Primary Outcome | Result |
| Vehicle Control | - | Intestinal transit of charcoal meal | Uninhibited transit |
| Diphenoxylate | 5 | Inhibition of charcoal meal transit | Significant inhibition[4] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below for reproducibility and further research.
Castor Oil-Induced Diarrhea Protocol
-
Animal Model: Male Wistar rats (150-200g) are typically used.
-
Acclimatization: Animals are acclimatized to laboratory conditions for at least one week prior to the experiment.
-
Fasting: Rats are fasted for 18-24 hours with free access to water.
-
Grouping: Animals are randomly assigned to different groups: a negative control group (vehicle), a positive control group (e.g., this compound 5 mg/kg), and test groups with varying doses of the compound under investigation.
-
Drug Administration: The test compounds, vehicle, or standard drug are administered orally.
-
Induction of Diarrhea: One hour after drug administration, diarrhea is induced by oral administration of castor oil (e.g., 1-2 mL per animal).
-
Observation: Animals are placed in individual cages with absorbent paper lining the bottom. The onset of diarrhea, total number of fecal outputs, and the weight of wet and dry feces are recorded over a specific period (e.g., 4 hours).
-
Data Analysis: The percentage inhibition of defecation is calculated by comparing the results from the test and control groups.
Charcoal Meal Transit Test Protocol
-
Animal Model: Mice are commonly used for this assay.
-
Fasting: Animals are fasted for a predetermined period (e.g., 18 hours) with access to water.
-
Grouping: Mice are divided into control and test groups.
-
Drug Administration: The test compound or vehicle is administered, typically orally or via intraperitoneal injection. A standard antimotility agent like diphenoxylate (5 mg/kg) can be used as a positive control.[4]
-
Charcoal Meal Administration: After a specific time following drug administration (e.g., 30 minutes), a charcoal meal (e.g., 5% charcoal suspension in 10% gum acacia) is administered orally.
-
Observation Period: The animals are left for a defined period (e.g., 20-30 minutes) to allow the charcoal to travel through the gastrointestinal tract.
-
Measurement: Animals are euthanized, and the small intestine is carefully dissected from the pylorus to the cecum. The total length of the intestine and the distance traveled by the charcoal front are measured.
-
Data Analysis: The percentage of intestinal transit is calculated as (distance traveled by charcoal / total length of the small intestine) x 100. The percentage of inhibition is then calculated relative to the control group.
Visualizing the Mechanism and Workflow
To further elucidate the concepts discussed, the following diagrams created using Graphviz (DOT language) illustrate the mechanism of action of diphenoxylate and the experimental workflows.
References
Benchmarking Novel Antidiarrheal Agents: A Comparative Guide to Diphenoxylate as a Standard
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of novel antidiarrheal agents against the established standard, diphenoxylate. The following sections detail the mechanisms of action, comparative efficacy, and safety profiles of selected agents, supported by experimental data. Detailed protocols for key preclinical assessments are also provided to aid in the design and evaluation of future antidiarrheal drug candidates.
Introduction to Antidiarrheal Agents
Diarrhea is a globally prevalent condition characterized by increased stool frequency and liquidity, resulting from an imbalance in intestinal fluid and electrolyte transport and/or altered motility. For decades, opioid receptor agonists have been the cornerstone of symptomatic treatment. Diphenoxylate, a potent µ-opioid receptor agonist, effectively reduces gastrointestinal motility, thereby increasing fluid absorption and decreasing the frequency of defecation. However, its central nervous system (CNS) effects and potential for abuse have driven the search for novel agents with improved safety profiles and diverse mechanisms of action.
This guide will focus on a comparative analysis of diphenoxylate with three novel antidiarrheal agents:
-
Racecadotril (B1680418): An enkephalinase inhibitor that potentiates the action of endogenous opioids.
-
Eluxadoline (B110093): A mixed µ- and κ-opioid receptor agonist and δ-opioid receptor antagonist with localized action in the gut.
-
Crofelemer (B129747): A botanical drug that inhibits two distinct intestinal chloride channels.
Mechanisms of Action and Signaling Pathways
The therapeutic effects of these antidiarrheal agents are mediated by distinct signaling pathways that ultimately regulate intestinal motility and secretion.
Diphenoxylate: As a µ-opioid receptor agonist in the myenteric plexus, diphenoxylate inhibits the release of acetylcholine, a key neurotransmitter in peristalsis. This leads to decreased smooth muscle contraction and prolonged intestinal transit time.[1]
Racecadotril: This agent acts as an enkephalinase inhibitor. By preventing the breakdown of endogenous enkephalins, it enhances their activation of δ-opioid receptors, leading to a reduction in intestinal fluid and electrolyte secretion without significantly affecting motility.
Eluxadoline: Eluxadoline exhibits a unique profile by acting as an agonist at µ- and κ-opioid receptors and an antagonist at the δ-opioid receptor within the gastrointestinal tract.[2][3] This mixed activity is designed to reduce visceral hypersensitivity and slow colonic transit while mitigating the constipating effects often seen with pure µ-opioid agonists.[2]
Crofelemer: Unlike opioid-related agents, crofelemer targets intestinal chloride ion channels, specifically the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) and the Calcium-Activated Chloride Channel (CaCC). By inhibiting these channels, it reduces the secretion of chloride ions and, consequently, water into the intestinal lumen, thus normalizing stool consistency.
Diagram: Signaling Pathways of Antidiarrheal Agents
Caption: Signaling pathways of diphenoxylate, racecadotril, eluxadoline, and crofelemer.
Comparative Efficacy and Safety Data
The following tables summarize available preclinical and clinical data comparing the efficacy and safety of novel antidiarrheal agents with diphenoxylate. It is important to note that direct comparative studies are not available for all agents.
Table 1: Preclinical Efficacy of Antidiarrheal Agents
| Agent | Animal Model | Key Efficacy Parameter | Result | Comparative Efficacy vs. Diphenoxylate | Citation |
| Diphenoxylate | Rat | Castor Oil-Induced Diarrhea | Effective in reducing stool frequency | Standard for comparison | [2] |
| Loperamide (B1203769) | Rat | Castor Oil-Induced Diarrhea | Superior in decreasing stool frequency and improving consistency at a 2.5-fold lower dose in chronic diarrhea models | Superior | [2] |
| SC-27166 | Mouse | Morphine Abstinence-Induced Jumping | Suppressed jumping to a far lesser extent than diphenoxylate at equal doses | Less CNS effect | [4] |
Table 2: Clinical Efficacy of Antidiarrheal Agents
| Agent | Indication | Key Efficacy Endpoint | Result | Comparative Efficacy vs. Diphenoxylate | Citation |
| Diphenoxylate | Chronic Diarrhea | Stool Frequency and Consistency | Effective in reducing stool frequency, but less effective than loperamide in producing solid stools | Less effective than loperamide | [5][6] |
| Racecadotril | Acute Radiation Enteritis | Grade of Radiation Enteritis | Both racecadotril and diphenoxylate were effective and well-tolerated | Similar efficacy | [7] |
| Eluxadoline | Irritable Bowel Syndrome with Diarrhea (IBS-D) | Composite response of decrease in abdominal pain and improvement in stool consistency | Significantly more patients achieved the primary endpoint compared to placebo (22.7% vs 10.3%) | No direct comparison available | [8] |
| Crofelemer | HIV-Associated Diarrhea | Clinical response (≤2 watery stools/week) | Significantly more patients receiving crofelemer achieved clinical response versus placebo (17.6% vs 8.0%) | No direct comparison available | [9] |
Table 3: Safety and Tolerability Profile
| Agent | Common Adverse Events | Serious Adverse Events | Abuse Potential | Citation |
| Diphenoxylate | Drowsiness, dizziness, dry mouth, constipation | Respiratory depression at high doses, toxic megacolon | Yes, often co-formulated with atropine (B194438) to deter abuse | [1][3] |
| Racecadotril | Headache, thirst | Minimal, well-tolerated | No | [7] |
| Eluxadoline | Constipation, nausea, abdominal pain | Pancreatitis (especially in patients without a gallbladder), sphincter of Oddi spasm | Low, but scheduled as a controlled substance | [3][10] |
| Crofelemer | Generally well-tolerated, similar to placebo | No serious adverse events reported in major trials | No | [9][11] |
Experimental Protocols
Standardized preclinical models are essential for the initial screening and benchmarking of novel antidiarrheal agents. The following are detailed methodologies for two commonly employed assays.
Castor Oil-Induced Diarrhea Model
Principle: Castor oil is metabolized in the small intestine to ricinoleic acid, which irritates the intestinal mucosa, leading to increased peristalsis and fluid secretion, thereby inducing diarrhea. This model is useful for evaluating agents that inhibit motility and/or secretion.
Protocol:
-
Animals: Male or female Swiss albino mice (20-25 g) are used.
-
Housing: Animals are housed in cages with wire mesh floors to allow for the collection of fecal pellets.
-
Fasting: Mice are fasted for 18-24 hours before the experiment, with free access to water.
-
Grouping: Animals are randomly assigned to control and treatment groups (n=6-8 per group).
-
Dosing: The vehicle, standard, or test compound is administered orally (p.o.) 1 hour before the induction of diarrhea.
-
Induction of Diarrhea: Diarrhea is induced by oral administration of 0.5 mL of castor oil to each mouse.[12][13]
-
Observation: Animals are observed for 4 hours, and the following parameters are recorded:
-
Onset of diarrhea (time to the first diarrheal stool).
-
Total number of diarrheal stools.
-
Total weight of diarrheal stools.
-
-
Data Analysis: The percentage inhibition of defecation is calculated using the formula: % Inhibition = [(Mean number of stools in control group - Mean number of stools in test group) / Mean number of stools in control group] x 100
Diagram: Castor Oil-Induced Diarrhea Experimental Workflow
Caption: Workflow for the castor oil-induced diarrhea model in mice.
Charcoal Meal Intestinal Transit Test
Principle: This model assesses the effect of a test compound on gastrointestinal motility by measuring the distance traveled by a charcoal meal through the small intestine in a given time. It is particularly useful for evaluating antimotility agents.
Protocol:
-
Animals: Male or female Swiss albino mice (20-25 g) are used.
-
Fasting: Mice are fasted for 18-24 hours before the experiment, with free access to water.
-
Grouping: Animals are randomly assigned to control and treatment groups (n=6-8 per group).
-
Control Group: Receives the vehicle.
-
Standard Group: Receives a standard antimotility agent, such as diphenoxylate or atropine sulfate.
-
Test Groups: Receive the novel antidiarrheal agent at various doses.
-
-
Dosing: The vehicle, standard, or test compound is administered orally (p.o.) 30 minutes before the charcoal meal.
-
Charcoal Meal Administration: A 5% suspension of activated charcoal in 10% gum acacia is administered orally (0.5 mL per mouse).
-
Euthanasia and Dissection: After 30 minutes, the mice are euthanized by cervical dislocation. The small intestine is carefully dissected from the pylorus to the cecum.
-
Measurement: The total length of the small intestine and the distance traveled by the charcoal meal are measured.
-
Data Analysis: The percentage of intestinal transit is calculated as follows: % Transit = (Distance traveled by charcoal / Total length of the small intestine) x 100 The percentage inhibition of transit is then calculated relative to the control group.
Diagram: Charcoal Meal Intestinal Transit Test Workflow
Caption: Workflow for the charcoal meal intestinal transit test in mice.
Conclusion
The landscape of antidiarrheal drug development is evolving, with a clear trend towards agents with more targeted mechanisms and improved safety profiles compared to traditional opioids like diphenoxylate. Racecadotril, eluxadoline, and crofelemer each offer unique advantages, whether through a purely antisecretory mechanism, a mixed opioid receptor modulation with localized gut action, or a novel non-opioid pathway targeting chloride channels.
While diphenoxylate remains a relevant benchmark, particularly in preclinical motility studies, the data presented in this guide highlights the potential of these novel agents to provide effective symptomatic relief with fewer CNS side effects and a lower risk of abuse. For researchers and drug development professionals, the choice of a comparator and the design of preclinical and clinical studies should be guided by the specific mechanism of action of the novel agent under investigation and the target patient population. The experimental protocols provided herein offer a standardized framework for the initial in vivo assessment of new antidiarrheal candidates. Future research should aim to conduct more head-to-head comparative trials to better delineate the relative efficacy and safety of these emerging therapies.
References
- 1. natap.org [natap.org]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. dovepress.com [dovepress.com]
- 5. A double blind crossover comparison of loperamide with diphenoxylate in the symptomatic treatment of chronic diarrhea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Double-blind cross-over study comparing loperamide, codeine and diphenoxylate in the treatment of chronic diarrhea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Charcoal Meal Test Following Induction of Diarrhea [bio-protocol.org]
- 8. Efficacy and Safety of Eluxadoline in Patients With Irritable Bowel Syndrome With Diarrhea Who Report Inadequate Symptom Control With Loperamide: RELIEF Phase 4 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. doc.vortala.com [doc.vortala.com]
- 10. The place of eluxadoline in the management of irritable bowel syndrome with diarrhea - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Randomized Clinical Trial: Crofelemer Treatment in Women With Diarrhea-Predominant Irritable Bowel Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pnfs.or.kr [pnfs.or.kr]
- 13. Antidiarrheal Efficacy of Probiotic Bacteria in Castor Oil Induced Diarrheal Mice - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative In Vitro Functional Analysis of Diphenoxylate and Fentanyl at the Mu-Opioid Receptor
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective in vitro functional comparison of two synthetic opioids, diphenoxylate and fentanyl. Both compounds are agonists of the mu (μ)-opioid receptor, a member of the G protein-coupled receptor (GPCR) family.[1][2][3] While fentanyl is a potent analgesic used in clinical settings for pain management, diphenoxylate is primarily used for the treatment of diarrhea, acting on opioid receptors in the enteric nervous system to slow intestinal contractions.[2][4] This comparison focuses on their in vitro functional characteristics, supported by available experimental data, to elucidate their distinct pharmacological profiles at the molecular level.
Mechanism of Action at the Mu-Opioid Receptor
Both diphenoxylate and fentanyl exert their effects by binding to and activating the μ-opioid receptor.[1][5] This receptor is coupled to inhibitory G proteins (Gi/o). Upon agonist binding, a conformational change in the receptor leads to the dissociation of the G protein heterotrimer into its Gα and Gβγ subunits. These subunits then modulate downstream signaling pathways, primarily through the inhibition of adenylyl cyclase, which results in decreased intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[1][6][7][8] This signaling cascade ultimately leads to the physiological effects associated with each drug. Additionally, agonist binding can trigger the recruitment of β-arrestin proteins, which are involved in receptor desensitization and internalization, as well as initiating distinct signaling pathways.[7][9]
Quantitative Data Comparison
The following tables summarize the available quantitative data from various in vitro functional assays for diphenoxylate and fentanyl.
Table 1: Receptor Binding Affinity
This table presents the equilibrium dissociation constant (Ki) for each compound at the human μ-opioid receptor. A lower Ki value indicates a higher binding affinity.
| Compound | Receptor | Ki (nM) | Reference |
| Diphenoxylate | Human μ-opioid | 1-100 | [7] |
| Fentanyl | Human μ-opioid | 1-100 | [7] |
Table 2: G-Protein Activation ([³⁵S]GTPγS Binding Assay)
This assay measures the functional activation of G proteins by the receptor agonist. The EC50 value represents the concentration of the agonist that produces 50% of the maximal response, while Emax indicates the maximum efficacy.
| Compound | EC50 (nM) | Emax (%) | Reference |
| Diphenoxylate | Data not available | Data not available | |
| Fentanyl | ~32 | ~100 (relative to standard) |
Table 3: Cyclic AMP (cAMP) Modulation Assay
This assay quantifies the inhibition of adenylyl cyclase activity, leading to a decrease in intracellular cAMP levels. The IC50 value is the concentration of an inhibitor where the response is reduced by half.
| Compound | IC50/EC50 (nM) | Reference |
| Diphenoxylate | Data not available* | |
| Fentanyl | ~1 |
Table 4: β-Arrestin Recruitment Assay
This assay measures the recruitment of β-arrestin to the activated receptor, a key step in receptor desensitization and an initiator of separate signaling cascades.
| Compound | EC50 (nM) | Emax (%) | Reference |
| Diphenoxylate | Data not available | Data not available | |
| Fentanyl | ~6.75 | ~100 (relative to standard) | [10] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Radioligand Binding Assay
This assay determines the binding affinity of a compound to its receptor.
-
Membrane Preparation: Cell membranes expressing the human μ-opioid receptor are prepared from cultured cells (e.g., HEK293 cells).
-
Incubation: The membranes are incubated with a fixed concentration of a radiolabeled ligand (e.g., [³H]DAMGO) and varying concentrations of the unlabeled test compound (diphenoxylate or fentanyl).
-
Separation: The bound and free radioligand are separated by rapid filtration.
-
Detection: The amount of bound radioactivity is quantified using liquid scintillation counting.
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value, which is then converted to the Ki value using the Cheng-Prusoff equation.
[³⁵S]GTPγS Binding Assay
This functional assay measures G protein activation.
-
Membrane Preparation: As in the radioligand binding assay.
-
Incubation: The membranes are incubated with a sub-saturating concentration of [³⁵S]GTPγS, GDP, and varying concentrations of the test compound.
-
Separation: The bound and free [³⁵S]GTPγS are separated by filtration.
-
Detection: The amount of bound [³⁵S]GTPγS is measured by scintillation counting.
-
Data Analysis: The data are fitted to a sigmoidal dose-response curve to determine the EC50 and Emax values.
cAMP Modulation Assay
This assay measures the inhibition of adenylyl cyclase.
-
Cell Culture: Cells expressing the μ-opioid receptor are cultured in appropriate media.
-
Stimulation: The cells are treated with an adenylyl cyclase stimulator (e.g., forskolin) and varying concentrations of the test compound.
-
Lysis: The cells are lysed to release intracellular cAMP.
-
Detection: The concentration of cAMP is measured using a competitive immunoassay, often employing techniques like HTRF (Homogeneous Time-Resolved Fluorescence) or AlphaScreen.
-
Data Analysis: The data are plotted to determine the IC50 value for the inhibition of cAMP production.
β-Arrestin Recruitment Assay
This assay quantifies the interaction between the activated receptor and β-arrestin.
-
Cell Line: A cell line is used that co-expresses the μ-opioid receptor fused to a protein fragment (e.g., a fragment of β-galactosidase) and β-arrestin fused to the complementary fragment.
-
Ligand Addition: The cells are treated with varying concentrations of the test compound.
-
Recruitment and Complementation: Agonist binding induces the recruitment of the β-arrestin fusion protein to the receptor, bringing the two enzyme fragments into proximity and forming a functional enzyme.
-
Detection: A substrate for the reconstituted enzyme is added, and the resulting chemiluminescent or fluorescent signal is measured.
-
Data Analysis: Dose-response curves are generated to determine the EC50 and Emax for β-arrestin recruitment.
Summary and Conclusion
Both diphenoxylate and fentanyl are agonists at the μ-opioid receptor, with comparable binding affinities in the nanomolar range. Fentanyl is a well-characterized potent agonist that effectively activates G-protein signaling, leading to the inhibition of adenylyl cyclase, and also robustly recruits β-arrestin.
In contrast, while diphenoxylate is established as a μ-opioid receptor agonist that acts to reduce gastrointestinal motility, there is a notable lack of publicly available, specific in vitro quantitative functional data for its activity in G-protein coupling, cAMP modulation, and β-arrestin recruitment assays. Its mechanism is understood to follow the canonical Gi/o-coupled pathway, resulting in decreased cAMP levels. The absence of detailed functional data for diphenoxylate in these standard assays limits a direct quantitative comparison of its efficacy and potential for biased signaling relative to fentanyl.
For drug development professionals, this highlights a gap in the pharmacological characterization of diphenoxylate. Further in vitro functional studies would be beneficial to fully elucidate its molecular pharmacology and provide a more comprehensive comparison with other μ-opioid receptor agonists like fentanyl.
References
- 1. droracle.ai [droracle.ai]
- 2. Diphenoxylate and Atropine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Mu Receptors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Diphenoxylate vs. Loperamide Mnemonic for USMLE [pixorize.com]
- 5. droracle.ai [droracle.ai]
- 6. painphysicianjournal.com [painphysicianjournal.com]
- 7. mdpi.com [mdpi.com]
- 8. resources.revvity.com [resources.revvity.com]
- 9. Arrestin recruitment and signaling by G protein-coupled receptor heteromers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A double blind crossover comparison of loperamide with diphenoxylate in the symptomatic treatment of chronic diarrhea - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Abuse Potential of Diphenoxylate Hydrochloride and Other Opioids
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the abuse potential of diphenoxylate hydrochloride relative to other commonly used opioids: morphine, fentanyl, and oxycodone. The assessment is based on available preclinical data, including in vitro receptor binding affinities and in vivo behavioral studies. Detailed experimental protocols and visual representations of key pathways and workflows are included to support further research and drug development.
Introduction
Diphenoxylate is a synthetic opioid agonist structurally related to meperidine.[1] It is primarily used for the treatment of diarrhea due to its potent constipating effects mediated by mu (µ)-opioid receptors in the gastrointestinal tract.[2][3] When used in its pure form, diphenoxylate is classified as a Schedule II drug in the United States, indicating a high potential for abuse. However, it is most commonly available in a Schedule V combination product (Lomotil®) containing a subtherapeutic dose of atropine (B194438) to deter deliberate abuse.[1][3] At high doses, diphenoxylate can produce euphoric effects similar to codeine, leading to its potential for misuse.[4] This guide aims to contextualize the abuse potential of diphenoxylate by comparing it with other well-characterized opioids.
Data Presentation
In Vitro Assessment: Opioid Receptor Binding Affinity
The initial interaction of an opioid with its receptor is a key determinant of its pharmacological effects and abuse liability. The binding affinity of a drug for the µ-opioid receptor, quantified by the inhibition constant (Ki), is a critical measure. A lower Ki value indicates a higher binding affinity.
The following table summarizes the µ-opioid receptor binding affinities for diphenoxylate, morphine, fentanyl, and oxycodone, as determined in a single comparative study using a standardized radioligand binding assay with recombinant human µ-opioid receptors.
| Compound | µ-Opioid Receptor Binding Affinity (Ki, nM) |
| Diphenoxylate | 36.3 |
| Morphine | 1.17 |
| Fentanyl | 1.35 |
| Oxycodone | 25.9 |
Source: Data extracted from a study by Volpe et al. (2011) which conducted a uniform assessment of opioid mu receptor binding constants.
Experimental Protocols
Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of a test compound for the µ-opioid receptor.
Methodology:
-
Receptor Source: Cell membranes from Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells stably expressing the human µ-opioid receptor.
-
Radioligand: [³H]-DAMGO (a selective µ-opioid agonist) is commonly used.
-
Procedure:
-
Cell membranes are incubated with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound (e.g., diphenoxylate, morphine).
-
The mixture is incubated to allow for competitive binding to reach equilibrium.
-
The bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
The amount of radioactivity trapped on the filters, representing the bound radioligand, is quantified using liquid scintillation counting.
-
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
cAMP Functional Assay
Objective: To measure the functional potency (EC50) of an opioid agonist in inhibiting adenylyl cyclase activity.
Methodology:
-
Cell Line: CHO or HEK293 cells stably expressing the human µ-opioid receptor.
-
Principle: µ-opioid receptor activation inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[5]
-
Procedure:
-
Cells are pre-treated with forskolin (B1673556) to stimulate adenylyl cyclase and increase basal cAMP levels.
-
Varying concentrations of the opioid agonist (e.g., diphenoxylate) are added.
-
After incubation, the cells are lysed, and the intracellular cAMP concentration is measured using a competitive immunoassay, such as Homogeneous Time-Resolved Fluorescence (HTRF) or an enzyme-linked immunosorbent assay (ELISA).
-
-
Data Analysis: A dose-response curve is generated by plotting the percentage inhibition of forskolin-stimulated cAMP levels against the logarithm of the agonist concentration. The EC50 value, representing the concentration of the agonist that produces 50% of its maximal inhibitory effect, is then calculated.
Animal Self-Administration Study
Objective: To assess the reinforcing effects of a drug, which is a key predictor of its abuse potential.
Methodology:
-
Subjects: Typically rats or non-human primates.
-
Procedure:
-
Animals are surgically implanted with an intravenous catheter.
-
They are placed in an operant conditioning chamber equipped with two levers.
-
Pressing one lever (the "active" lever) results in the intravenous infusion of the test drug, while pressing the other lever (the "inactive" lever) has no consequence.
-
The number of infusions earned over a set period is recorded.
-
-
Data Analysis: A higher rate of responding on the active lever compared to the inactive lever indicates that the drug has reinforcing properties. Dose-response curves can be generated to determine the dose range over which the drug maintains self-administration.
Conditioned Place Preference (CPP)
Objective: To evaluate the rewarding or aversive properties of a drug by assessing an animal's preference for an environment previously paired with the drug.
Methodology:
-
Apparatus: A chamber with at least two distinct compartments, differing in visual and tactile cues.
-
Procedure:
-
Pre-conditioning phase: The animal is allowed to freely explore all compartments to determine any baseline preference.
-
Conditioning phase: Over several days, the animal receives injections of the test drug and is confined to one compartment, and on alternate days, receives a vehicle injection and is confined to the other compartment.
-
Post-conditioning (test) phase: The animal is placed back in the apparatus in a drug-free state with free access to all compartments. The time spent in each compartment is recorded.
-
-
Data Analysis: A significant increase in the time spent in the drug-paired compartment during the test phase compared to the pre-conditioning phase indicates that the drug has rewarding properties.
Mandatory Visualizations
Caption: Mu-Opioid Receptor Signaling Pathway.
Caption: Radioligand Binding Assay Workflow.
Caption: Conditioned Place Preference Experimental Workflow.
Discussion and Conclusion
The available in vitro data indicates that diphenoxylate has a moderate affinity for the µ-opioid receptor, which is lower than that of morphine and fentanyl but comparable to oxycodone. This suggests that at a molecular level, diphenoxylate has the potential to mediate opioid-like effects, including those related to abuse.
While direct comparative in vivo studies on the self-administration and conditioned place preference of diphenoxylate are limited, its known pharmacology as a µ-opioid agonist and its classification as a Schedule II substance in its pure form strongly suggest that it possesses reinforcing and rewarding properties. The inclusion of atropine in commercial formulations is a pharmacological deterrent designed to mitigate this abuse potential by inducing unpleasant anticholinergic side effects at supratherapeutic doses.[1] The insolubility of this compound in aqueous solutions also precludes intravenous administration, further reducing its abuse liability.[1]
For drug development professionals, these findings highlight the importance of considering not only the intrinsic pharmacological properties of a new chemical entity but also formulation strategies that can deter abuse. The case of diphenoxylate demonstrates how a compound with inherent abuse potential can be developed into a medication with a lower risk of misuse through the inclusion of an aversive agent and by considering its physicochemical properties.
Further research employing head-to-head in vivo studies would be beneficial to more precisely quantify the relative abuse potential of diphenoxylate compared to other opioids. Such studies would provide valuable data for regulatory agencies and clinicians in assessing the overall risk-benefit profile of this and similar compounds.
References
- 1. Uniform assessment and ranking of opioid μ receptor binding constants for selected opioid drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. zenodo.org [zenodo.org]
- 3. Predicting opioid receptor binding affinity of pharmacologically unclassified designer substances using molecular docking - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mu receptor binding of some commonly used opioids and their metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. droracle.ai [droracle.ai]
Safety Operating Guide
Proper Disposal of Diphenoxylate Hydrochloride: A Guide for Laboratory Professionals
The proper disposal of diphenoxylate hydrochloride is a critical component of laboratory safety and regulatory compliance. As a controlled substance, its disposal is governed by stringent regulations from both the Drug Enforcement Administration (DEA) and the Environmental Protection Agency (EPA).[1][2] Adherence to these procedures is essential to prevent environmental contamination, ensure public health, and avoid significant legal and financial penalties.
Diphenoxylate, an opioid, is regulated in the United States as a Schedule II controlled substance when alone and typically as a Schedule V substance when combined with atropine (B194438) sulfate (B86663) to deter abuse.[3][4][5] This classification mandates specific handling and disposal protocols that differ significantly from non-controlled or non-hazardous laboratory reagents.
Immediate Safety and Handling Protocols
Before beginning any disposal process, ensure that appropriate personal protective equipment (PPE) is used. If handling crushed or broken tablets, avoid inhaling dust and prevent contact with skin and eyes.[6] In case of a spill, contain the source if safe to do so. Collect the spilled material using a method that controls dust generation, such as with a damp cloth or a HEPA-filtered vacuum, and place it in a clearly labeled, sealed container for disposal.[6]
Step-by-Step Disposal Procedure for Laboratories
The mandated procedure for DEA registrants, such as research facilities, requires that controlled substances be rendered "non-retrievable." This standard ensures the substance cannot be transformed into a usable or abusable form.
Step 1: Segregation and Classification Properly segregate and classify your pharmaceutical waste.[7] this compound waste must be identified as a controlled substance. Depending on its formulation and concentration, it may also be classified as hazardous waste under the Resource Conservation and Recovery Act (RCRA). Best practices recommend treating uncertain pharmaceutical waste as hazardous to ensure full compliance.[7]
Step 2: Use of a DEA-Registered Reverse Distributor The primary and most compliant method for disposing of controlled substances from a laboratory setting is to use a DEA-registered reverse distributor.
-
Action: Contact a certified reverse distributor to manage the collection, documentation, and final disposal of the this compound waste.
-
Documentation: The reverse distributor will provide the necessary paperwork, including DEA Form 41 (Registrants Inventory of Drugs Surrendered), to document the transfer and destruction of the controlled substance. This "cradle-to-grave" management is a cornerstone of RCRA and DEA regulations.
Step 3: On-Site Destruction (If Permitted) Some facilities may be authorized to perform on-site destruction. This method is highly regulated and must adhere to strict DEA protocols to meet the "non-retrievable" standard.
-
Verification: Confirm your facility's DEA registration permits on-site destruction.
-
Methodology: The destruction method must be approved by the DEA. Incineration is a common and approved method for hazardous pharmaceutical waste.[8]
-
Witnessing: The destruction process must be witnessed by at least two authorized employees.
-
Documentation: Meticulously document the process and complete DEA Form 41.
Step 4: Containment and Labeling While awaiting pickup by a reverse distributor or undergoing on-site disposal, store the this compound waste in appropriate containers.
-
Hazardous Waste: If classified as RCRA hazardous, use a designated black pharmaceutical waste container.[8]
-
Non-Hazardous Waste: If confirmed to be non-hazardous (though still controlled), a blue or white container may be used.
-
Labeling: Ensure all containers are clearly labeled as "Hazardous Waste Pharmaceuticals" (if applicable) and include the contents.
Prohibited Disposal Methods for Laboratories For DEA-registered facilities, the following methods are not compliant for the disposal of controlled substances like this compound:
-
Flushing or Draining: Disposing of pharmaceutical waste down the toilet or drain is prohibited for hazardous materials under EPA Subpart P and is generally discouraged to prevent water contamination.[2][8][9]
-
Trash Disposal: Placing controlled substances in the regular trash is not permitted for DEA registrants as it does not meet the "non-retrievable" standard and poses a risk of diversion.[10]
-
Public Take-Back Programs: These programs are designed for household disposal and cannot be used for a registrant's inventory.[11]
Regulatory and Disposal Summary
The following table summarizes the key regulatory classifications and corresponding disposal requirements for this compound.
| Characteristic | Description | Disposal Implication |
| DEA Schedule | Schedule II (alone); Schedule V (with atropine)[3][12] | Disposal must be handled by a DEA-registered reverse distributor or via approved on-site destruction methods to render it "non-retrievable". |
| EPA Classification | Potentially a RCRA Hazardous Waste[7] | If hazardous, must be managed under RCRA "cradle-to-grave" rules and sent to a permitted treatment facility, typically for incineration.[7] |
| Primary Disposal Path | Transfer to a DEA-Registered Reverse Distributor | Ensures compliant documentation (DEA Form 41) and final destruction. |
| Approved Destruction | Incineration[8] | The most common treatment for hazardous pharmaceutical waste. |
| Container Color Code | Black (RCRA Hazardous); Blue/White (Non-Hazardous)[8] | Proper segregation is crucial for compliance and cost-effective disposal.[7] |
Disposal Workflow for this compound
The following diagram illustrates the decision-making process for the proper disposal of this compound in a research or professional setting.
Caption: Disposal decision workflow for diphenoxylate HCl in labs.
References
- 1. sdmedwaste.com [sdmedwaste.com]
- 2. Types of Pharmaceutical Waste and How to Dispose of Them | VLS [vlses.com]
- 3. Diphenoxylate - Wikipedia [en.wikipedia.org]
- 4. drugs.com [drugs.com]
- 5. droracle.ai [droracle.ai]
- 6. cdn.pfizer.com [cdn.pfizer.com]
- 7. danielshealth.com [danielshealth.com]
- 8. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 9. epa.gov [epa.gov]
- 10. buzzrx.com [buzzrx.com]
- 11. Medicine: Proper Disposal [nationwidechildrens.org]
- 12. accessdata.fda.gov [accessdata.fda.gov]
Safeguarding Your Research: A Comprehensive Guide to Handling Diphenoxylate Hydrochloride
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential safety and logistical information for handling Diphenoxylate hydrochloride, a potent synthetic opioid. Adherence to these procedures is critical to mitigate the significant health risks associated with this compound.
This compound is classified as a substance that can be fatal if swallowed, in contact with skin, or if inhaled.[1][2] It can also cause serious eye irritation, skin irritation, and may lead to allergic skin or respiratory reactions.[1] Therefore, stringent safety measures are not just recommended—they are imperative.
Personal Protective Equipment (PPE)
A multi-layered approach to personal protective equipment is necessary to prevent exposure. The following table summarizes the required PPE for handling this compound.
| PPE Category | Specification | Rationale |
| Respiratory Protection | NIOSH/MSHA or European Standard EN 149 approved respirator.[3] A respiratory protective device should be mounted.[1] | Prevents inhalation of the substance, which can be fatal and may cause respiratory irritation or sensitization.[1] |
| Hand Protection | Compatible chemical-resistant gloves.[3] It is recommended to wear two pairs of gloves.[4] | Prevents skin contact, which can be fatal and may cause skin irritation or an allergic reaction.[1][2] |
| Eye Protection | Appropriate protective eyeglasses or chemical safety goggles as described by OSHA.[3] | Protects against serious eye irritation.[1] |
| Body Protection | A protective disposable gown made of lint-free, low-permeability fabric, with a solid front, long sleeves, and tight-fitting cuffs.[4] A lab coat should be worn.[5] | Prevents contamination of personal clothing and skin. Contaminated clothing should be removed immediately and washed before reuse.[1][6] |
Operational Plan for Handling and Disposal
A systematic approach to handling and disposal is crucial for minimizing risk. The following step-by-step protocol outlines the necessary procedures.
Protocol for Safe Handling and Disposal of this compound
I. Preparation and Engineering Controls:
-
Consult the Safety Data Sheet (SDS): Before beginning any work, thoroughly read and understand the SDS for this compound.[6]
-
Work in a Controlled Environment: All handling of this compound must be conducted in a well-ventilated area, preferably within a chemical fume hood.[2][7]
-
Gather Materials: Ensure all necessary PPE is available and in good condition. Prepare all equipment and reagents needed for the experiment.
-
Designate a Handling Area: Clearly define the area where the compound will be handled to prevent cross-contamination.
II. Handling Procedure:
-
Don PPE: Put on all required personal protective equipment as specified in the table above.
-
Weighing and Transfer:
-
Solution Preparation:
-
When dissolving the compound, add the solvent slowly to the solid to avoid splashing.
-
Keep the container covered as much as possible during the dissolution process.
-
-
During the Experiment:
III. Spill and Emergency Procedures:
-
In Case of a Spill:
-
In Case of Exposure:
-
Skin Contact: Immediately remove all contaminated clothing and rinse the skin with plenty of water and soap.[1] Seek immediate medical attention.[2]
-
Eye Contact: Rinse the eyes for several minutes with running water.[1] Seek medical attention.
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1]
-
Ingestion: Do not induce vomiting. Seek immediate medical attention.[1]
-
IV. Disposal Plan:
-
Waste Segregation: All waste contaminated with this compound, including empty containers, disposable PPE, and spill cleanup materials, must be considered hazardous waste.
-
Waste Collection: Collect all hazardous waste in clearly labeled, sealed containers.[8]
-
Disposal Method: Dispose of the hazardous waste through an approved waste disposal plant.[2] Do not dispose of it with household garbage or allow it to reach the sewage system.[1] Incineration at an approved facility is a recommended disposal method.[5]
Workflow for Safe Handling and Disposal
The following diagram illustrates the logical flow of operations for safely managing this compound in a laboratory setting.
Caption: Logical workflow for the safe handling and disposal of this compound.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. biosynth.com [biosynth.com]
- 4. eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE) | Occupational Safety and Health Administration [osha.gov]
- 5. northamerica.covetrus.com [northamerica.covetrus.com]
- 6. This compound | CAS No: 3810-80-8 [aquigenbio.com]
- 7. sds.edqm.eu [sds.edqm.eu]
- 8. cdn.pfizer.com [cdn.pfizer.com]
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
